Csnk1-IN-1
Description
Structure
2D Structure
Properties
Molecular Formula |
C29H26F3N5O2 |
|---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
(2R)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)-2-pyridinyl]-4,4-difluoro-2-(4-fluorophenyl)butanamide |
InChI |
InChI=1S/C29H26F3N5O2/c1-37-14-12-22-25(29(37)39)27(34-20-5-3-2-4-6-20)26(35-22)18-11-13-33-24(15-18)36-28(38)21(16-23(31)32)17-7-9-19(30)10-8-17/h2-11,13,15,21,23,34-35H,12,14,16H2,1H3,(H,33,36,38)/t21-/m1/s1 |
InChI Key |
IKATWWUGCJFQJV-OAQYLSRUSA-N |
Isomeric SMILES |
CN1CCC2=C(C1=O)C(=C(N2)C3=CC(=NC=C3)NC(=O)[C@H](CC(F)F)C4=CC=C(C=C4)F)NC5=CC=CC=C5 |
Canonical SMILES |
CN1CCC2=C(C1=O)C(=C(N2)C3=CC(=NC=C3)NC(=O)C(CC(F)F)C4=CC=C(C=C4)F)NC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Csnk1-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csnk1-IN-1 is a potent inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases crucial in a myriad of cellular processes. Dysregulation of CK1 activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its biochemical activity, cellular effects, and the methodologies used for its characterization.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Casein Kinase 1 isoforms, primarily targeting CSNK1A1 (CK1α) and CSNK1D (CK1δ). By binding to the ATP-binding pocket of the kinase domain, this compound prevents the transfer of a phosphate group from ATP to its protein substrates, thereby inhibiting the downstream signaling events regulated by these kinases. The significant increase in potency observed in the presence of high ATP concentrations further substantiates its ATP-competitive binding mode.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against key CK1 isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 | Assay Conditions |
| CSNK1A1 | 21 µM | Standard ATP |
| CSNK1D | 29.7 µM | Standard ATP |
| CSNK1A1 | 1.5 nM | High ATP |
Impact on Cellular Signaling Pathways
The CK1 family of kinases are critical regulators of multiple signaling pathways. Inhibition of these kinases by this compound can therefore have profound effects on cellular function.
Wnt Signaling Pathway
The Wnt signaling pathway is a key regulator of cell proliferation, differentiation, and apoptosis.[1] CK1 isoforms play a dual role in this pathway. CK1α acts as a negative regulator by phosphorylating β-catenin, which primes it for subsequent phosphorylation by GSK3β and ultimate degradation by the proteasome.[1][2] Conversely, CK1δ and CK1ε are considered positive regulators of the Wnt pathway.[3]
By inhibiting CK1α, this compound can be predicted to stabilize β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it can activate the transcription of Wnt target genes. The precise cellular outcome will depend on the relative inhibition of different CK1 isoforms and the cellular context.
Experimental Protocols
The following sections detail representative methodologies for the biochemical and cellular characterization of this compound. These protocols are based on standard kinase inhibitor assay procedures.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol describes a radiometric filter-binding assay to determine the IC50 value of this compound against a specific CK1 isoform.
Materials:
-
Recombinant human CK1α or CK1δ enzyme
-
Biotinylated peptide substrate (e.g., Biotin-RRKDLHDDEEDEAMSITA)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound stock solution in DMSO
-
Streptavidin-coated filter plates
-
Wash buffer (e.g., 2 M NaCl, 1% H₃PO₄)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microplate, add the kinase, peptide substrate, and this compound (or DMSO for control) to the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% H₃PO₄).
-
Transfer the reaction mixture to a streptavidin-coated filter plate and incubate to allow the biotinylated peptide to bind.
-
Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This protocol outlines the use of an MTT assay to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT116, a human colon cancer cell line with a high dependence on Wnt signaling)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (and a DMSO vehicle control) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and plot it against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a valuable research tool for investigating the roles of CSNK1A1 and CSNK1D in cellular signaling and disease. Its ATP-competitive mechanism of action provides a direct means of interrogating the function of these kinases. The provided data and experimental protocols offer a foundation for further studies into the therapeutic potential of targeting Casein Kinase 1. Future research should focus on elucidating the detailed selectivity profile of this compound across the kinome and further exploring its effects in various disease-relevant cellular and in vivo models.
References
In-Depth Technical Guide to Csnk1-IN-1: A Targeted Approach to Casein Kinase 1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Csnk1-IN-1 is a chemical inhibitor targeting Casein Kinase 1 (CK1), a family of serine/threonine kinases integral to a multitude of cellular processes. Dysregulation of CK1 activity is implicated in various pathologies, including cancer, neurodegenerative disorders, and sleep phase syndromes, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, focusing on its target protein, mechanism of action, and its effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Core Target Protein: Casein Kinase 1 (CK1)
The primary target of this compound is the Casein Kinase 1 family of protein kinases. In humans, this family comprises seven isoforms (α, β, γ1, γ2, γ3, δ, and ε) encoded by distinct genes. These isoforms share a highly conserved kinase domain but differ in their N- and C-terminal regions, which influences their subcellular localization and substrate specificity.
This compound exhibits inhibitory activity primarily against Casein Kinase 1 alpha (CSNK1A1) and to a lesser extent, Casein Kinase 1 delta (CSNK1D) .
Table 1: Quantitative Inhibitory Activity of this compound
| Target Isoform | IC50 (µM) | Notes |
| CSNK1A1 | 21 | Primary target |
| CSNK1D | 29.7 | Secondary target |
| CSNK1A1 (high ATP) | 0.0015 | Increased potency at high ATP concentrations |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action
While the precise binding mode of this compound has not been extensively detailed in publicly available literature, the majority of small molecule inhibitors targeting the kinase domain of CK1 isoforms are ATP-competitive. This means they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
Key Signaling Pathways Modulated by this compound
Inhibition of CSNK1A1 by this compound has significant downstream effects on critical cellular signaling pathways, most notably the Wnt/β-catenin and p53 pathways.
Wnt/β-catenin Signaling Pathway
CSNK1A1 is a key component of the β-catenin destruction complex. In the absence of a Wnt signal, CSNK1A1 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of CSNK1A1 by this compound is expected to disrupt this process, leading to the stabilization and accumulation of β-catenin. This can result in the translocation of β-catenin to the nucleus and the activation of Wnt target genes, which are often associated with cell proliferation.
p53 Signaling Pathway
CSNK1A1 has a complex and context-dependent role in regulating the p53 tumor suppressor protein. It has been reported that CSNK1A1 can phosphorylate MDM2, a key negative regulator of p53, thereby promoting the degradation of p53. Therefore, inhibition of CSNK1A1 by this compound can lead to the stabilization and activation of p53. This, in turn, can induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Experimental Protocols
The following are generalized protocols for key experiments to assess the activity and effects of this compound. Specific details may need to be optimized for different cell lines and experimental conditions.
In Vitro Kinase Assay
This protocol is for determining the IC50 value of this compound against a specific CK1 isoform.
Materials:
-
Recombinant human CSNK1A1 or CSNK1D enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
ATP (as required for the specific assay, often at the Km concentration for the enzyme)
-
Substrate peptide (e.g., a synthetic peptide with a CK1 recognition motif)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant CK1 enzyme in kinase buffer to each well.
-
Add 2 µL of a mixture of the substrate peptide and ATP in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a line with known dependence on Wnt or p53 signaling)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation status of downstream targets of CK1 and the protein levels of key signaling molecules.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-β-catenin, anti-β-catenin, anti-p53, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound serves as a valuable research tool for investigating the multifaceted roles of CSNK1A1 in cellular signaling. Its ability to modulate the Wnt/β-catenin and p53 pathways underscores the therapeutic potential of targeting this kinase in various diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the biological activities and therapeutic applications of this compound and other novel CK1 inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
Csnk1-IN-1 (CAS: 2468784-55-4): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Csnk1-IN-1, a potent inhibitor of Casein Kinase 1 alpha (CSNK1A1). This document collates available biochemical data, explores the role of its target in key signaling pathways, and presents detailed, representative experimental protocols relevant to its study.
Core Compound Data
This compound is a small molecule inhibitor targeting CSNK1A1, a serine/threonine kinase implicated in a multitude of cellular processes, including Wnt signaling and the DNA damage response. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 2468784-55-4 |
| Molecular Formula | C₂₉H₂₆F₃N₅O₂ |
| Molecular Weight | 533.54 g/mol |
| Primary Target | Casein Kinase 1 alpha (CSNK1A1) |
| Appearance | Light yellow to yellow solid |
Biochemical Activity
This compound has been characterized as an inhibitor of Casein Kinase 1 (CSNK1) isoforms. The available inhibitory concentration (IC50) data is presented in the table below.[1] It is important to note that while these values are provided by commercial suppliers, detailed experimental protocols for their determination with this specific compound are not publicly available in peer-reviewed literature.
| Target | IC50 Value | Notes |
| CSNK1A1 | 21 µM | Primary target |
| CSNK1D | 29.7 µM | Off-target activity |
| CSNK1A1 (high ATP) | 1.5 nM | Increased potency at high ATP conc. |
| wild type-EGFR | >20 nM | Low inhibitory activity |
Target-Relevant Signaling Pathways
CSNK1A1, the primary target of this compound, is a critical regulator in several fundamental signaling pathways. Inhibition of CSNK1A1 by this compound is expected to modulate these pathways, making it a valuable tool for research in areas such as oncology and developmental biology.
Wnt/β-catenin Signaling Pathway
CSNK1A1 is a key component of the β-catenin destruction complex, which also includes Axin, APC, and GSK3β. In the absence of a Wnt signal, CSNK1A1 initiates the phosphorylation of β-catenin, marking it for subsequent phosphorylation by GSK3β and eventual proteasomal degradation.[2][3] Inhibition of CSNK1A1 would be expected to prevent this initial phosphorylation step, leading to the stabilization and accumulation of β-catenin. This, in turn, allows β-catenin to translocate to the nucleus and activate the transcription of Wnt target genes.
DNA Damage Response (DDR)
Recent studies have identified CSNK1A1 as a regulator of the DNA damage response (DDR).[4] In response to genotoxic stress, a reduction in CSNK1A1 abundance has been observed, leading to an increase in Wnt signaling which can limit apoptosis.[4] This suggests a complex interplay between the DDR, Wnt signaling, and cell fate decisions, where CSNK1A1 acts as a crucial node. Inhibition of CSNK1A1 with this compound could be used to probe this connection and understand how cancer cells respond to DNA-damaging agents.
Experimental Protocols
The following are detailed, representative protocols for assays commonly used to characterize kinase inhibitors like this compound. It is important to emphasize that these are generalized procedures and would need to be optimized for specific experimental conditions.
In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified, active CSNK1A1 enzyme
-
Kinase substrate (e.g., a specific peptide or a general substrate like α-casein)
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
Stop solution (e.g., phosphoric acid for radiolabeling, or EDTA for other methods)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter, or ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer.
-
In a microplate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the CSNK1A1 enzyme to all wells except the negative control and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Quantify the kinase activity. For radiolabeling, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. For other methods like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of cultured cells.
Materials:
-
Cancer cell line of interest (e.g., a line with known Wnt pathway dysregulation)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Experimental Workflow for Pathway Analysis
This workflow outlines the steps to investigate the effect of this compound on a specific signaling pathway within a cellular context.
Procedure:
-
Cell Culture and Treatment: Culture the chosen cell line and treat with various concentrations of this compound for different time points.
-
Cell Lysis: After treatment, harvest the cells and prepare lysates for protein and RNA analysis.
-
Western Blot Analysis: Use western blotting to analyze the protein levels and phosphorylation status of key pathway components. For the Wnt pathway, this would include phosphorylated β-catenin, total β-catenin, and downstream targets like c-Myc and Cyclin D1. For the DNA damage response, this could involve markers like γH2AX.
-
Quantitative PCR (qPCR): Isolate RNA, reverse transcribe to cDNA, and perform qPCR to measure the expression levels of target genes of the signaling pathway of interest.
-
Data Analysis: Quantify the changes in protein levels, phosphorylation, and gene expression to determine the effect of this compound on the signaling pathway.
Conclusion
This compound is a valuable research tool for studying the roles of CSNK1A1 in cellular signaling. Its inhibitory activity against this key kinase allows for the targeted modulation of pathways such as Wnt/β-catenin and the DNA damage response. The protocols and data presented in this guide provide a foundation for researchers to design and execute experiments to further elucidate the biological functions of CSNK1A1 and the therapeutic potential of its inhibition. Further studies are warranted to fully characterize the cellular effects and specificity of this compound.
References
Csnk1-IN-1: A Technical Guide for Researchers
FOR RESEARCH USE ONLY
Abstract
Csnk1-IN-1 is a synthetic, small-molecule inhibitor of Casein Kinase 1 alpha (CSNK1A1), a serine/threonine kinase implicated in a multitude of cellular processes. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, and its role as a modulator of key signaling pathways. Detailed experimental protocols and data presentation are included to facilitate its use in preclinical research settings.
Physicochemical Properties
This compound is a solid compound, typically appearing as a light yellow to yellow substance. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 533.54 g/mol | [1] |
| Chemical Formula | C29H26F3N5O2 | [1] |
| CAS Number | 2468784-55-4 | [1] |
Mechanism of Action and Biological Activity
This compound functions as an inhibitor of Casein Kinase 1 alpha (CSNK1A1), also known as CK1α. It has been shown to exhibit inhibitory activity against related kinases as well. The in vitro inhibitory concentrations (IC50) are detailed in the following table.
| Target | IC50 | Reference |
| CSNK1A1 kinase | 21 µM | [1] |
| CSNK1D | 29.7 µM | [1] |
| CSNK1A1 (high ATP) | 1.5 nM | [1] |
Signaling Pathway Modulation
CSNK1A1 is a critical regulator of several fundamental signaling pathways. As an inhibitor of CSNK1A1, this compound is a valuable tool for investigating these pathways in various disease models, particularly in cancer and immunology.
Wnt/β-catenin Signaling Pathway
CSNK1A1 is a key component of the β-catenin destruction complex. It phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of CSNK1A1 by this compound is expected to lead to the stabilization and nuclear accumulation of β-catenin, thereby activating Wnt target gene transcription.
Caption: Wnt/β-catenin signaling pathway modulation by this compound.
cGAS-STING Signaling Pathway
Recent studies have implicated CSNK1A1 as a regulator of the cGAS-STING pathway, which is crucial for innate immune responses to cytosolic DNA. CSNK1A1 can modulate this pathway, and therefore, this compound can be utilized to study the intricate regulation of STING-dependent inflammatory responses.
Caption: this compound as a tool to study CSNK1A1's role in cGAS-STING signaling.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in various experimental settings. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Kinase Assay
This protocol provides a framework for assessing the inhibitory activity of this compound against CSNK1A1.
Materials:
-
Recombinant human CSNK1A1 protein
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
Substrate (e.g., α-casein or a specific peptide substrate)
-
[γ-³²P]ATP or ATP and a suitable detection reagent (e.g., ADP-Glo™)
-
This compound dissolved in DMSO
-
96-well plates
-
Incubator
-
Detection instrument (e.g., scintillation counter or luminometer)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 96-well plate, add the diluted this compound or DMSO control.
-
Add the CSNK1A1 enzyme to each well.
-
Add the substrate to each well.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiography).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).
-
Detect the kinase activity. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity. For luminescence-based assays, follow the manufacturer's instructions for the detection reagent.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for an in vitro kinase assay with this compound.
Cell-Based Assay for Wnt/β-catenin Signaling
This protocol describes how to assess the effect of this compound on the Wnt/β-catenin signaling pathway in cultured cells.
Materials:
-
Cell line with a Wnt-responsive reporter (e.g., TOP/FOP-Flash luciferase reporter)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Wnt ligand (e.g., Wnt3a conditioned medium) or a GSK3β inhibitor (e.g., CHIR99021) as a positive control
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO control. If investigating antagonism, co-treat with a Wnt ligand.
-
Incubate for a suitable period (e.g., 16-24 hours).
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Normalize the TOP-Flash (Wnt-responsive) luciferase activity to the FOP-Flash (negative control) activity.
-
Analyze the dose-dependent effect of this compound on Wnt signaling.
Data Presentation
All quantitative data should be presented in a clear and structured format to allow for easy interpretation and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 533.54 g/mol |
| Chemical Formula | C29H26F3N5O2 |
| CAS Number | 2468784-55-4 |
Table 2: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 |
|---|---|
| CSNK1A1 | 21 µM |
| CSNK1D | 29.7 µM |
| CSNK1A1 (high ATP) | 1.5 nM |
Ordering and Storage
This compound can be procured from various chemical suppliers. It should be stored as a solid at -20°C. For long-term storage of solutions in DMSO, it is recommended to store at -80°C. Avoid repeated freeze-thaw cycles.
References
The Discovery and Development of Csnk1-IN-1: A Technical Overview for Researchers
An In-Depth Guide to a Novel Casein Kinase 1 (CSNK1) Inhibitor
This technical guide provides a comprehensive overview of the discovery and development of Csnk1-IN-1, a small molecule inhibitor of Casein Kinase 1 (CSNK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CSNK1 in various diseases, including proliferative disorders.
Introduction to Casein Kinase 1
Casein Kinase 1 is a family of highly conserved serine/threonine protein kinases that are ubiquitously expressed in eukaryotic organisms. The CK1 family consists of several isoforms, including α, β, γ1, γ2, γ3, δ, and ε, which play crucial roles in a multitude of cellular processes. These include, but are not limited to, the regulation of signal transduction pathways critical for cell proliferation, survival, and differentiation. Dysregulation of CK1 activity has been implicated in the pathophysiology of numerous diseases, most notably cancer, neurodegenerative disorders, and sleep cycle disturbances, making it an attractive target for therapeutic intervention.
This compound: An Overview
This compound is a potent inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1). Its discovery stems from efforts to identify novel chemical scaffolds for the targeted inhibition of CSNK1 isoforms. The primary source of information for this compound is the patent document WO2020161257 A1, which describes a series of 3-amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one derivatives as CSNK1 inhibitors.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against several kinase targets. The following table summarizes the available quantitative data. It is important to note that the data presented by some commercial vendors has not been independently confirmed and should be considered for reference purposes.[1]
| Target Kinase | Assay Condition | IC50 |
| CSNK1A1 | - | 21 µM[1] |
| CSNK1D | - | 29.7 µM[1] |
| CSNK1A1 | High ATP | 1.5 nM[1] |
| EGFR (wild type) | - | >20 nM[1] |
Experimental Protocols
Detailed experimental protocols for the discovery and characterization of this compound are not extensively publicly available in peer-reviewed literature. However, based on the information in the patent and standard practices in kinase inhibitor drug discovery, the following representative protocols are provided.
In Vitro Kinase Inhibition Assay (Representative Protocol)
A common method to determine the potency of a kinase inhibitor is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.
Objective: To determine the IC50 value of this compound against CSNK1A1.
Materials:
-
Recombinant human CSNK1A1 enzyme
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
This compound (serial dilutions)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Kinase/Antibody Mixture: Prepare a solution of CSNK1A1 enzyme and the europium-labeled anti-tag antibody in kinase buffer.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
Assay Assembly: In a 384-well plate, add the serially diluted this compound, the kinase/antibody mixture, and the tracer solution.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a microplate reader capable of TR-FRET measurements, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (Representative Protocol)
To assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines, an ATP-based cell viability assay is commonly used. This assay measures the level of ATP, which is an indicator of metabolically active cells.
Objective: To determine the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line (e.g., a line with known dependence on CSNK1 signaling)
-
Cell culture medium and supplements
-
This compound (serial dilutions)
-
96-well clear bottom white plates
-
ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the ATP-based cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for a short period to allow for cell lysis and signal stabilization.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
CSNK1A1 in the Wnt/β-catenin Signaling Pathway
CSNK1A1 is a key regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, CSNK1A1, as part of a destruction complex, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of CSNK1A1 can therefore lead to the stabilization and accumulation of β-catenin, and the activation of downstream target genes.
Caption: CSNK1A1 in Wnt/β-catenin signaling and the effect of this compound.
Experimental Workflow for Kinase Inhibitor Discovery and Characterization
The discovery and development of a kinase inhibitor like this compound typically follows a structured workflow, from initial screening to in-depth characterization.
Caption: A representative workflow for kinase inhibitor discovery and development.
Conclusion
This compound represents a valuable tool compound for the study of CSNK1A1 biology and a potential starting point for the development of novel therapeutics. This technical guide provides a summary of the currently available information on this compound, along with representative experimental protocols and pathway diagrams to aid researchers in their investigations. Further peer-reviewed publications are anticipated to provide a more detailed characterization of this and related compounds, which will undoubtedly accelerate our understanding of the therapeutic potential of targeting Casein Kinase 1.
References
Csnk1-IN-1 and its Impact on p53 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity and preventing tumorigenesis. Its activation in response to cellular stress triggers a cascade of events, including cell cycle arrest, apoptosis, and senescence. The regulation of p53 activity is a complex process, with the E3 ubiquitin ligase MDM2 being a key negative regulator. Casein Kinase 1α (CSNK1A1 or CK1α), a serine/threonine kinase, has emerged as a critical component in the p53 regulatory network. This technical guide provides an in-depth overview of the effect of Csnk1-IN-1, a potent inhibitor of CK1α, on the p53 signaling pathway. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its likely effects based on the well-documented role of CK1α inhibition in p53 activation.
The Role of CK1α in p53 Regulation
CK1α is a negative regulator of the p53 tumor suppressor.[1][2] Under normal cellular conditions, CK1α contributes to the suppression of p53 activity through its interaction with MDM2 and another p53 inhibitor, MDMX.[3] CK1α can phosphorylate MDM2, which enhances its ability to target p53 for ubiquitination and subsequent proteasomal degradation. This intricate interplay maintains low basal levels of p53, allowing for normal cell cycle progression.
Mechanism of Action of this compound
This compound is a small molecule inhibitor of CSNK1A1 (CK1α).[4] By binding to the ATP-binding pocket of CK1α, this compound blocks its kinase activity. This inhibition is expected to disrupt the downstream signaling events that lead to p53 suppression. The primary mechanism of action of this compound in the context of p53 signaling is the stabilization and activation of p53, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[5][6] This effect is particularly relevant in malignancies with wild-type p53, where its reactivation can be a powerful therapeutic strategy.[5][6]
Signaling Pathway
The inhibition of CK1α by this compound initiates a signaling cascade that culminates in the activation of p53. The key steps are illustrated in the following diagram:
Quantitative Data
| Target | IC50 |
| CSNK1A1 | 21 µM |
| CSNK1D | 29.7 µM |
| CSNK1A1 (in high ATP) | 1.5 nM |
Table 1: Inhibitory concentrations of this compound.
Based on studies with other CK1α inhibitors like D4476, treatment of cancer cell lines is expected to lead to a dose-dependent increase in p53 and p21 protein levels, and a decrease in cell viability.[6]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the effect of this compound on the p53 signaling pathway.
Western Blot for p53 and MDM2 Protein Levels
This protocol is essential for quantifying the changes in p53 and MDM2 protein expression following treatment with this compound.
a. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for specified time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
c. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
d. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 (e.g., DO-1 clone) and MDM2 (e.g., SMP14 clone) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
Co-Immunoprecipitation (Co-IP) for CK1α-MDM2 Interaction
This protocol is used to determine if this compound disrupts the interaction between CK1α and MDM2.
a. Cell Lysis and Pre-clearing:
-
Lyse cells treated with this compound or vehicle control with a non-denaturing lysis buffer.
-
Incubate the lysate with protein A/G agarose beads for 1 hour at 4°C to pre-clear non-specific binding.
-
Centrifuge and collect the supernatant.
b. Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against MDM2 or CK1α overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads three to five times with lysis buffer.
c. Elution and Western Blot:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies against CK1α and MDM2.
Annexin V Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic cells upon treatment with this compound.
a. Cell Treatment and Harvesting:
-
Treat cells with various concentrations of this compound for the desired duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
b. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
c. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow to investigate the effects of this compound.
Conclusion
This compound, as a potent inhibitor of CK1α, holds significant promise as a modulator of the p53 signaling pathway. Based on the established role of CK1α, inhibition by this compound is expected to stabilize and activate p53, leading to anti-proliferative and pro-apoptotic effects in cancer cells with wild-type p53. The provided experimental protocols and workflows offer a robust framework for researchers and drug development professionals to investigate the precise molecular consequences of this compound treatment. Further studies are warranted to generate specific quantitative data for this compound and to fully elucidate its therapeutic potential in p53-driven cancers.
References
- 1. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of casein kinase 1A1 in the biology and targeted therapy of del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-derived CK1α mutations enhance MDMX inhibition of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Csnk1-IN-1: A Technical Guide for the Investigation of Proliferative Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proliferative disorders, including a wide range of cancers, are characterized by uncontrolled cell growth and division. A key family of proteins implicated in the regulation of these cellular processes is the Casein Kinase 1 (CK1) family of serine/threonine kinases. Dysregulation of CK1 activity is linked to the aberrant functioning of critical signaling pathways that govern cell cycle progression, apoptosis, and DNA repair. Csnk1-IN-1 is a chemical inhibitor of Casein Kinase 1 alpha 1 (CSNK1A1) and presents a valuable tool for researchers studying the role of this kinase in various proliferative diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visualizations of the key signaling pathways it modulates.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Casein Kinase 1 (CK1). By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of downstream substrates. CK1 isoforms, particularly CK1α, CK1δ, and CK1ε, are integral components of several signaling pathways that are frequently dysregulated in cancer.[1]
The primary mechanism through which CK1α inhibition impacts proliferative disorders is its role in the Wnt/β-catenin signaling pathway . CK1α is a key component of the β-catenin destruction complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[2][3] By inhibiting CK1α, this compound disrupts this process, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival.[2]
Furthermore, CK1α is involved in the p53 signaling pathway . The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis in response to cellular stress, such as DNA damage. CK1α can phosphorylate p53 and its negative regulators, MDM2 and MDMX, thereby influencing p53 stability and activity.[2] Inhibition of CK1α can lead to the activation of p53, which can, in turn, induce cell cycle arrest or apoptosis in cancer cells.[4]
Quantitative Data
The inhibitory activity of this compound and other relevant CK1 inhibitors is summarized in the tables below. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions |
| CSNK1A1 | 21 µM | Standard ATP concentration |
| CSNK1D | 29.7 µM | Standard ATP concentration |
| CSNK1A1 | 1.5 nM | High ATP concentration |
| EGFR (wild type) | >20 nM | Not specified |
| Data sourced from Medchemexpress.[5] |
Table 2: Comparative IC50 Values of Selected CK1 Inhibitors
| Inhibitor | CK1δ IC50 | CK1ε IC50 | Reference |
| PF-670462 | 14 nM | 260 nM | [6] |
| PF-4800567 | >10,000 nM | 17 nM | [6] |
| IC261 | ~1 µM | ~1 µM | [7] |
| D4476 | 300 nM | Not specified | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound in research settings.
In Vitro Kinase Assay (Radiometric)
This protocol is adapted from a method for determining the IC50 values of CK1 inhibitors.[6]
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific CK1 isoform.
Materials:
-
Recombinant human CK1 isoform (e.g., GST-CK1δ or 6xHis-CK1ε)
-
Substrate: α-casein
-
[γ-³²P]-ATP
-
Kinase reaction buffer (25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA)
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper
-
10% Trichloroacetic acid (TCA) solution
-
Ethanol
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Also, prepare a vehicle control (DMSO).
-
Set up the kinase reactions in a total volume of 15 µL. Add the following components in order:
-
Kinase reaction buffer
-
This compound dilution or vehicle
-
Recombinant CK1 enzyme (e.g., 7 nM GST-CK1δ or 70 nM 6xHis-CK1ε)
-
α-casein substrate (10 µM)
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]-ATP (final concentration 10 µM, with a specific activity of ~500-1000 cpm/pmol).
-
Incubate the reaction for 10-15 minutes at 37°C.
-
Stop the reaction by spotting 10 µL of the reaction mixture onto P81 phosphocellulose paper squares.
-
Wash the P81 papers three times for 5 minutes each in 10% TCA solution to remove unincorporated [γ-³²P]-ATP.
-
Wash the papers once with ethanol and once with acetone.
-
Allow the papers to air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.[9][10]
Objective: To evaluate the anti-proliferative effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT116, SW480)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (DMSO in medium).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Western Blot Analysis
This protocol allows for the detection of changes in protein expression and phosphorylation status following treatment with this compound.[3][11]
Objective: To analyze the effect of this compound on the levels of total and phosphorylated β-catenin and p53.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin (Ser45), anti-p53, anti-phospho-p53 (Ser15), and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: p53 signaling pathway and the role of CK1α and its inhibitor this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hubrecht.eu [hubrecht.eu]
- 4. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Role of casein kinase 1A1 in the biology and targeted therapy of del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. protocols.io [protocols.io]
- 11. Down-Regulation of β-Catenin by Activated p53 - PMC [pmc.ncbi.nlm.nih.gov]
Csnk1-IN-1: A Technical Guide to its Role in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casein Kinase 1 (CK1) is a family of serine/threonine kinases integral to a multitude of cellular processes, including the intricate regulation of the cell cycle. The dysregulation of CK1 activity is frequently implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide focuses on Csnk1-IN-1, an inhibitor of Casein Kinase 1 Alpha (CSNK1A1), and its putative role in cell cycle regulation. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes the known functions of its primary target, CSNK1A1, and the observed effects of other CSNK1A1 inhibitors to provide a comprehensive overview for researchers. This guide covers the core mechanisms of CSNK1A1 in cell cycle control, presents quantitative data from related inhibitor studies, details relevant experimental protocols, and provides visual diagrams of key signaling pathways.
Introduction to Casein Kinase 1 and Cell Cycle Regulation
The Casein Kinase 1 family consists of several isoforms, with CSNK1A1 (CK1α) being one of the most extensively studied. CK1 isoforms are involved in a wide array of cellular functions, including DNA repair, apoptosis, circadian rhythms, and key signaling pathways such as Wnt/β-catenin and p53.[1][2] Their role in cell cycle progression is multifaceted, participating in the regulation of mitotic spindle formation and checkpoint controls.[1][3]
This compound is identified as an inhibitor of CSNK1A1 with a reported IC50 of 21 μM. Given its inhibitory action, this compound is a valuable tool for investigating the specific roles of CSNK1A1 in cellular processes and holds potential as a therapeutic agent in proliferative disorders.
The Role of CSNK1A1 in Cell Cycle Control
CSNK1A1 is a critical regulator of cell cycle progression, with its activity influencing multiple phases of the cell cycle. It has been shown to be essential for proper mitotic spindle formation during M phase.[1] Antibodies specific to CK1α have been demonstrated to block cell cycle progression in this phase.[1] Furthermore, CK1α is found at key locations for cell division, including centrosomes and kinetochores.[1]
The influence of CSNK1A1 extends to the regulation of key cell cycle proteins. For instance, CSNK1δ, a closely related isoform, is implicated in the degradation of Wee1, a kinase that inhibits mitotic entry.[4] Inhibition of CK1δ leads to increased levels of Wee1, thereby impeding cell cycle progression.[4] Given the high degree of homology within the CK1 family, it is plausible that CSNK1A1 has similar or overlapping functions in regulating the stability of cell cycle inhibitors.
CSNK1A1 also plays a crucial role in the p53 signaling pathway, a central hub in the cellular response to DNA damage and a critical cell cycle checkpoint regulator.[1] Depending on the cellular context, CK1 isoforms can either activate or inactivate p53.[1] Inhibition of CK1α has been shown to trigger p53 activation in certain cancer cells, leading to cell cycle arrest and apoptosis.[5]
Quantitative Data on the Effects of CSNK1A1 Inhibition
Table 1: Effects of CSNK1A1 Inhibition or Knockdown on Cell Cycle Distribution
| Cell Line | Treatment/Condition | Effect on Cell Cycle | Reference |
| OVCAR3 and IGROV1 (Ovarian Cancer) | shRNA knockdown of CSNK1D | Slower progression through cell cycle phases | [3] |
| HeLa and Mouse Embryonic Fibroblasts | Small molecule CK1δ inhibitors | Inhibition of S and G2/M phase progression | [4] |
| Hematopoietic Stem Cells | Homozygous deletion of Csnk1a1 | Increase in S/G2/M phase, decrease in G0 | [6] |
| Glioma Cells | Overexpression of CK1 | Increased cell proliferation | [7] |
Table 2: Effects of CSNK1A1 Inhibition on Cell Proliferation and Viability
| Cell Line | Treatment | Effect on Proliferation/Viability | Reference |
| OVCAR3 and IGROV1 (Ovarian Cancer) | shRNA knockdown of CSNK1D | Significantly affected proliferative potential | [3] |
| Daoy (Medulloblastoma) | CSNK1D inhibitors | Reduced cell proliferation and viability | [8] |
| Triple Negative Breast Cancer | shRNA knockdown of CSNK1δ or SR-3029 inhibitor | Reduction in cell proliferation | [9] |
| Glioma Cells | API-1 (AKT inhibitor, downstream of CK1) | Markedly inhibited cell viability | [7] |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the role of a CSNK1A1 inhibitor like this compound in cell cycle regulation.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound (or other inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3 x 10^4 cells/mL in a final volume of 100 µL per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the optical density (OD) at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cell culture medium
-
This compound (or other inhibitor)
-
PBS (Phosphate-buffered saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentration of this compound for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis for Cell Cycle Proteins
This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.
Materials:
-
Cell culture dishes
-
This compound (or other inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cell cycle proteins (e.g., Cyclin D1, p21, p53, β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as required.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Signaling Pathways and Visualizations
CSNK1A1 is a key player in several signaling pathways that converge on cell cycle regulation. The following diagrams illustrate these relationships.
References
- 1. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives [frontiersin.org]
- 3. Casein Kinase 1 Delta Regulates Cell Proliferation, Response to Chemotherapy and Migration in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Casein Kinase 1δ-dependent Wee1 Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of casein kinase 1A1 in the biology and targeted therapy of del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Casein Kinase 1D Encodes a Novel Drug Target in Hedgehog—GLI-Driven Cancers and Tumor-Initiating Cells Resistant to SMO Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch [frontiersin.org]
Investigating Csnk1-IN-1: A Potential Therapeutic Agent in Hematological Malignancies
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Casein Kinase 1 (CK1) isoforms, particularly CK1α and CK1δ, are increasingly recognized as pivotal regulators of oncogenic signaling pathways in a variety of hematological malignancies, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and myelodysplastic syndromes (MDS). Their dysregulation affects critical cellular processes such as the Wnt/β-catenin and p53 pathways, contributing to cancer cell proliferation, survival, and resistance to therapy. Csnk1-IN-1 is a chemical probe that inhibits CK1 isoforms. This technical guide provides an in-depth overview of the role of its target kinases in hematological cancers, compiles its known biochemical activity, and presents detailed experimental protocols to facilitate further investigation into its therapeutic potential.
Introduction to Casein Kinase 1 in Hematological Cancers
The Casein Kinase 1 (CK1) family comprises seven highly conserved serine/threonine kinases (α, β, γ1, γ2, γ3, δ, and ε) that play crucial roles in diverse cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][2] In the context of hematological malignancies, specific isoforms have emerged as key players in tumor pathogenesis.
-
CK1α (encoded by CSNK1A1) : This isoform is a critical component of the β-catenin destruction complex.[3] In the absence of Wnt signaling, CK1α phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[4] Loss-of-function mutations or deletions of CSNK1A1, as seen in del(5q) MDS, lead to β-catenin stabilization and activation of pro-survival Wnt signaling.[5] Paradoxically, in other contexts like AML, inhibition of CK1α can induce apoptosis through p53 activation, highlighting a complex, context-dependent role.[2][6]
-
CK1δ and CK1ε : These closely related isoforms are often discussed together due to significant functional redundancy. They are involved in both canonical and non-canonical Wnt pathways and have been shown to be overexpressed in cancers like CLL.[7][8] Inhibition of CK1δ/ε can disrupt microenvironmental interactions and slow disease progression in preclinical CLL models.[6]
Given these roles, the targeted inhibition of CK1 isoforms presents a promising therapeutic strategy for various blood cancers.
This compound: A Chemical Probe Targeting CK1
This compound is a chemical inhibitor targeting members of the Casein Kinase 1 family. While specific data on its efficacy in hematological cancer cell lines is not extensively documented in publicly available literature, its biochemical activity against key isoforms has been characterized.
Data Presentation: Biochemical Activity of this compound
The inhibitory concentration (IC50) values of this compound against the purified kinase enzymes provide a direct measure of its potency and selectivity. This data is crucial for designing cell-based assays and interpreting their results.
| Target Kinase | IC50 Value | Significance in Hematological Malignancies |
| CSNK1A1 (CK1α) | 21 µM | Key regulator of Wnt/β-catenin and p53 pathways; implicated in MDS and AML.[1] |
| CSNK1D (CK1δ) | 29.7 µM | Involved in Wnt signaling; overexpression linked to CLL pathogenesis.[1] |
Table 1: Summary of reported biochemical IC50 values for this compound against relevant Casein Kinase 1 isoforms. Data is essential for determining appropriate concentrations for in vitro experiments.[1]
Key Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting CK1α and CK1δ, thereby modulating critical signaling pathways that are frequently dysregulated in hematological cancers.
The Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for cell fate determination and proliferation. Its aberrant activation is a hallmark of many cancers. CK1α acts as a tumor suppressor within this pathway by promoting the degradation of β-catenin.
The p53 Tumor Suppressor Pathway
In certain cellular contexts, such as AML and MDS, the inhibition of CK1α has been shown to activate the p53 pathway, leading to apoptosis. This occurs through the disruption of the interaction between p53 and its negative regulator, MDM2.
Experimental Protocols
The following protocols are foundational methods for evaluating the efficacy and mechanism of action of kinase inhibitors like this compound in hematological cancer cell lines.
Cell Viability Assay (ATP-Based Luminescence)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
Hematological cancer cell lines (e.g., MOLM-13 for AML, MEC-1 for CLL)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well microplates
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in the opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Include wells with medium only for background measurement.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the appropriate wells to achieve the final desired concentrations. Add 10 µL of medium with the equivalent percentage of DMSO to vehicle control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the plate and the ATP-based assay reagent to room temperature for approximately 30 minutes.
-
Luminescence Measurement: Add 100 µL of the assay reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (medium only wells) from all experimental wells. Normalize the data to the vehicle-treated control wells (defined as 100% viability). Plot the results as percent viability versus log[this compound] and use a non-linear regression model to calculate the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells (from a 6-well plate experiment)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 5x the IC50 value) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For suspension cells, gently aspirate the culture. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS, centrifuge, and discard the supernatant.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Be sure to include compensation controls (unstained, Annexin V only, PI only).
-
Data Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Conclusion and Future Directions
The available biochemical data for this compound indicates its potential as a tool to probe the function of CK1α and CK1δ in hematological malignancies. Its activity against these kinases, which are integral to the Wnt and p53 pathways, provides a strong rationale for its investigation as a potential therapeutic agent.[1][6] Future studies should focus on establishing the anti-proliferative and pro-apoptotic effects of this compound across a broad panel of hematological cancer cell lines. Further work is also required to confirm the on-target effects through western blotting of key pathway proteins (e.g., phospho-β-catenin, p53, cleaved PARP) and to evaluate its efficacy in preclinical in vivo models. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to systematically undertake these critical investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. urfjournals.org [urfjournals.org]
- 4. Casein Kinase 1D Encodes a Novel Drug Target in Hedgehog—GLI-Driven Cancers and Tumor-Initiating Cells Resistant to SMO Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of casein kinase 1A1 in the biology and targeted therapy of del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Casein Kinase 1 (CK1) in Hematological Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Csnk1-IN-1: A Technical Guide for its Evaluation as a Chemical Probe for Casein Kinase 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[1] The dysregulation of CK1 activity has been implicated in various diseases, most notably cancer, making its isoforms attractive targets for therapeutic intervention.[2][3] Csnk1-IN-1 has been identified as an inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1). This technical guide provides a comprehensive overview of this compound, summarizing its known biochemical activity and presenting a framework of essential experimental protocols for its thorough evaluation as a chemical probe. This document is intended to guide researchers in the rigorous characterization of this and other potential CK1 inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor of CSNK1A1.[4] Its utility as a specific chemical probe for studying the biological functions of CK1α is contingent on a detailed understanding of its potency, selectivity, and cellular activity. A well-characterized chemical probe, used alongside a structurally similar inactive control, is an invaluable tool for dissecting the roles of a specific protein in complex biological systems.
Chemical Properties
The fundamental chemical properties of this compound are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C29H26F3N5O2 | [4] |
| Molecular Weight | 533.54 | [4] |
| CAS Number | 2468784-55-4 | [4] |
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against a limited number of kinases. The available half-maximal inhibitory concentration (IC50) values are presented in Table 2. It is important to note that the inhibitory activity against CSNK1A1 is significantly higher in high ATP conditions, suggesting a complex mechanism of action.[4]
| Target Kinase | IC50 | Conditions | Reference |
| CSNK1A1 | 21 µM | Not Specified | [4] |
| CSNK1A1 | 1.5 nM | High ATP | [4] |
| CSNK1D | 29.7 µM | Not Specified | [4] |
| EGFR (wild type) | >20 nM | Not Specified | [4] |
Recommended Experimental Protocols for Full Characterization
To rigorously validate this compound as a chemical probe, a series of comprehensive experiments are required. The following sections outline detailed methodologies for these essential investigations.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against a panel of CK1 isoforms and other kinases to establish its potency and selectivity. This is a generic protocol that can be adapted for specific kinase targets.
Materials:
-
Recombinant human CK1 isoforms (e.g., CK1α, CK1δ, CK1ε)
-
Kinase-specific peptide substrate
-
This compound
-
ATP, γ-32P-ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/ml BSA)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, the recombinant kinase, and the specific peptide substrate.
-
Add the diluted this compound or DMSO (as a vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of ATP and γ-32P-ATP.
-
Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated γ-32P-ATP.
-
Rinse the paper with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
Broad Kinase Selectivity Profiling (Kinome Scan)
To assess the specificity of this compound, it is crucial to screen it against a large panel of human kinases. Commercial services such as Reaction Biology's HotSpot platform or Promega's ADP-Glo™ Kinase Assay are recommended for this purpose.[5][6]
General Workflow for a Commercial Kinome Scan:
-
Provide the service provider with a sample of this compound at a specified concentration (typically 1 µM for initial screening).
-
The compound is screened against a panel of several hundred kinases.
-
The activity of each kinase in the presence of the compound is measured, typically as a percentage of the activity of a vehicle control.
-
The results are often presented as a "scan" or a dendrogram, visually representing the kinases that are significantly inhibited.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to confirm that this compound binds to its intended target, CK1α, in a cellular context.[4][7][8]
Materials:
-
Cancer cell line expressing CK1α (e.g., HCT-116)
-
This compound
-
DMSO
-
PBS
-
Protease inhibitor cocktail
-
Apparatus for heating cell lysates
-
SDS-PAGE and Western blotting reagents
-
Anti-CK1α antibody
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound at various concentrations or with DMSO for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Divide the cell suspension into aliquots and heat each aliquot to a different temperature for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CK1α antibody.
-
A shift in the thermal stability of CK1α in the presence of this compound indicates target engagement.
Western Blot Analysis of Wnt Signaling Pathway Modulation
CK1α is a key regulator of the Wnt/β-catenin signaling pathway.[9][10] This protocol aims to determine if this compound can modulate this pathway in cells.
Materials:
-
A suitable cell line for Wnt signaling studies (e.g., HEK293T)
-
This compound
-
Wnt3a conditioned media (or a GSK3β inhibitor like CHIR99021 to activate the pathway)
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against: phospho-β-catenin (Ser45), total β-catenin, Axin1, and a loading control (e.g., GAPDH).
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with this compound or DMSO for a predetermined time.
-
Stimulate the Wnt pathway with Wnt3a conditioned media for a short period (e.g., 30-60 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-β-catenin, total β-catenin, and Axin1.
-
Use a suitable secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to assess changes in protein levels and phosphorylation status.
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[11][12][13][14]
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
A human cancer cell line known to be sensitive to CK1 inhibition.
-
This compound formulated for in vivo administration.
-
Vehicle control solution.
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject the cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).
Mandatory Visualizations
Caption: Canonical Wnt Signaling Pathway.
Caption: Experimental workflow for validating a chemical probe.
The Critical Role of a Negative Control
A crucial component of any chemical probe is a closely related, but biologically inactive, negative control compound. Such a compound should ideally differ minimally from the active probe, often by a single functional group, yet lack significant inhibitory activity against the target kinase. The use of a negative control is essential to distinguish on-target effects from off-target or compound-specific artifacts in cellular and in vivo experiments. At present, a validated negative control for this compound has not been reported in the public domain. The development and characterization of such a molecule would be a critical step in establishing this compound as a reliable chemical probe.
Conclusion
This compound shows promise as an inhibitor of CK1α. However, the currently available data is insufficient to fully validate it as a selective and potent chemical probe for this kinase. The experimental protocols detailed in this guide provide a rigorous framework for the comprehensive characterization of this compound and other potential CK1 inhibitors. By systematically assessing its potency, selectivity, cellular target engagement, and effects on relevant signaling pathways, researchers can confidently determine its utility in dissecting the complex biology of the Casein Kinase 1 family. The development of a corresponding inactive control compound is also of paramount importance.
References
- 1. confluencediscovery.com [confluencediscovery.com]
- 2. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Splice variants of CK1α and CK1α-like: Comparative analysis of subcellular localization, kinase activity, and function in the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Casein kinase 1 and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 14. Cancer Cell Line Efficacy Studies [jax.org]
Unveiling Csnk1-IN-1: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Csnk1-IN-1, a potent and selective inhibitor of Casein Kinase 1 (CK1), for researchers, scientists, and drug development professionals. This document outlines its chemical properties, mechanism of action, and provides detailed experimental protocols and its role in key signaling pathways.
Core Compound Details
Full Chemical Name: (2R)-N-(4-(3-amino-4-oxo-7-(phenylamino)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl)-2-(4-fluorophenyl)-3,3-difluoropropanamide
Molecular Formula: C₂₉H₂₆F₃N₅O₂
SMILES: O=C(N(CC1)C)C2=C1NC(C3=CC=NC(NC(--INVALID-LINK--CC(F)F)=O)=C3)=C2NC5=CC=CC=C5
This compound is a small molecule inhibitor targeting Casein Kinase 1 (CK1), a family of serine/threonine kinases crucial in various cellular processes.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against several isoforms of Casein Kinase 1. The following table summarizes the available quantitative data.
| Target Kinase | IC₅₀ | Assay Conditions |
| CSNK1A1 | 21 µM | Standard ATP |
| CSNK1D | 29.7 µM | Standard ATP |
| CSNK1A1 | 1.5 nM | High ATP |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1A1). By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates. One of the most well-characterized roles of CSNK1A1 is its involvement in the Wnt/β-catenin signaling pathway, where it initiates the degradation of β-catenin.[2][3] Inhibition of CSNK1A1 by this compound is therefore expected to stabilize β-catenin, leading to the activation of Wnt target gene transcription.
Signaling Pathway
The Wnt signaling pathway is critical in embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. CSNK1A1 acts as a key component of the β-catenin destruction complex. Inhibition of CSNK1A1 by this compound disrupts this complex, leading to the accumulation and nuclear translocation of β-catenin.
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound against CSNK1A1. Specific conditions may require optimization.
Materials:
-
Recombinant human CSNK1A1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., dephosphorylated casein or a specific peptide substrate)
-
ATP solution
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well opaque plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the CSNK1A1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine IC₅₀ values by fitting the data to a dose-response curve.
Cell-Based Wnt Signaling Assay (General Protocol)
This protocol describes a general method to measure the effect of this compound on Wnt pathway activity in a cellular context using a TCF/LEF luciferase reporter assay.[4]
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Wnt3a conditioned medium (or recombinant Wnt3a)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Co-transfect cells with the TCF/LEF luciferase reporter and Renilla control plasmids.
-
After 24 hours, treat the cells with serial dilutions of this compound or DMSO.
-
Stimulate the cells with Wnt3a conditioned medium to activate the Wnt pathway.
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Determine the effect of this compound on Wnt-induced reporter activity.
Conclusion
This compound is a valuable research tool for investigating the roles of CSNK1A1 in cellular signaling, particularly in the context of the Wnt/β-catenin pathway. The information and protocols provided in this guide are intended to facilitate further research into the biological functions and therapeutic potential of inhibiting this important kinase.
References
Introduction to Csnk1-IN-1 and CSNK1A1
This technical guide provides an in-depth overview of the inhibitor Csnk1-IN-1 and its activity against Casein Kinase 1 Alpha 1 (CSNK1A1). It is intended for researchers, scientists, and professionals in the field of drug development.
Casein Kinase 1 Alpha 1 (CSNK1A1) is a serine/threonine-selective protein kinase that plays a crucial role in a multitude of cellular processes.[1][2] As a member of the Casein Kinase 1 (CK1) family, CSNK1A1 is involved in regulating signal transduction pathways such as Wnt signaling, circadian rhythms, and DNA repair.[1] The dysregulation of CSNK1A1 has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.[3] this compound is a chemical inhibitor that targets CSNK1A1.[4]
Potency of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The IC50 value for this compound against CSNK1A1 has been determined through in vitro kinase assays. For comparative purposes, data for related kinases and conditions are also presented.
| Compound | Target Kinase | Condition | IC50 Value |
| This compound | CSNK1A1 | - | 21 μM[4] |
| This compound | CSNK1D | - | 29.7 μM[4] |
| This compound | CSNK1A1 | High ATP | 1.5 nM[4] |
| Csnk1-IN-2 | CSNK1A1 | - | 2.52 μM[5] |
Experimental Protocol for IC50 Determination
The determination of the IC50 value for a kinase inhibitor like this compound against CSNK1A1 typically involves a biochemical kinase assay. The following is a generalized protocol based on common methodologies such as fluorescence-based kinetic assays.
Objective: To determine the concentration of this compound required to inhibit 50% of CSNK1A1 kinase activity in vitro.
Materials:
-
Recombinant human CSNK1A1 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
This compound inhibitor
-
Kinase assay buffer (containing components like HEPES, MgCl2, DTT)
-
Detection reagent (e.g., fluorescent ADP sensor or phosphospecific antibody)
-
384-well microplates
-
Microplate reader capable of fluorescence detection
-
DMSO (for inhibitor dilution)
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the inhibitor stock to create a range of concentrations (e.g., a 12-point titration with a 3-fold dilution scheme). This is typically done in an intermediate plate before adding to the final assay plate.
-
-
Assay Plate Preparation:
-
Add the kinase assay buffer to all wells of a 384-well plate.
-
Transfer the serially diluted this compound to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 100% enzyme activity and "no enzyme" controls for background signal.
-
-
Kinase Reaction:
-
Prepare a master mix containing the CSNK1A1 enzyme and the specific substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding a master mix of ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 60 minutes). This allows the enzymatic reaction to proceed.
-
-
Detection:
-
Stop the reaction (if it's not a continuous assay).
-
Add the detection reagent. The method of detection will vary based on the assay format:
-
Fluorescence-Based Assays: These may continuously monitor the production of ADP, which is proportional to kinase activity.[6]
-
Luminescence-Based Assays: These often measure the amount of ATP remaining after the reaction.
-
Antibody-Based Assays (e.g., LanthaScreen): These use fluorescently labeled antibodies to detect the phosphorylated substrate.[7]
-
-
-
Data Acquisition:
-
Read the plate using a microplate reader at the appropriate wavelength for the chosen detection method.
-
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC50 value.[8]
-
Caption: Experimental workflow for determining kinase inhibitor IC50 values.
CSNK1A1 in Cellular Signaling Pathways
CSNK1A1 is a versatile kinase that phosphorylates numerous substrates, allowing it to regulate a wide array of cellular signaling pathways.[3] Its role is often complex, acting as both a positive and negative regulator depending on the context.
Wnt/β-catenin Signaling Pathway:
One of the most well-characterized roles of CSNK1A1 is as a key component of the β-catenin destruction complex in the canonical Wnt signaling pathway.[9]
-
In the absence of a Wnt signal: CSNK1A1, along with Axin, APC, and GSK3β, forms a "destruction complex" in the cytoplasm. CSNK1A1 initiates the phosphorylation of β-catenin at serine 45.[3][10] This "priming" phosphorylation allows GSK3β to subsequently phosphorylate β-catenin at other residues. This series of phosphorylations marks β-catenin for ubiquitination and degradation by the proteasome, keeping cytoplasmic levels of β-catenin low.[3]
-
In the presence of a Wnt signal: Wnt ligands bind to Frizzled and LRP6 receptors. This leads to the recruitment of the destruction complex to the plasma membrane, its disassembly, and the inhibition of β-catenin phosphorylation. As a result, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and activates the transcription of target genes involved in proliferation and differentiation.[10]
By inhibiting CSNK1A1, this compound can disrupt the normal regulation of this pathway, which has therapeutic implications, particularly in cancers where the Wnt pathway is aberrantly activated.[11]
Caption: Role of CSNK1A1 in the canonical Wnt/β-catenin signaling pathway.
References
- 1. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 2. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casein Kinase 1α—A Target for Prostate Cancer Therapy? [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assayquant.com [assayquant.com]
- 7. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 8. courses.edx.org [courses.edx.org]
- 9. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Isoform Selectivity Profile of Casein Kinase 1 Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The CK1 family consists of seven isoforms in mammals (α, β, γ1, γ2, γ3, δ, and ε), which share a high degree of homology within their kinase domains.[1] Despite this similarity, developing isoform-selective inhibitors is a critical goal to achieve targeted therapeutic effects while minimizing off-target side effects.[2] These isoforms play diverse and sometimes opposing roles in key signaling pathways, including Wnt/β-catenin, Hedgehog, and p53 pathways.[3][4][5] For instance, within the Wnt/β-catenin pathway, CK1α acts as a negative regulator by promoting β-catenin degradation, whereas CK1δ and CK1ε positively regulate the pathway.[5] This functional diversity underscores the necessity for isoform-specific inhibitors.
Isoform Selectivity Profile of Representative CK1 Inhibitors
The following table summarizes the in vitro kinase assay IC50 values for several known CK1 inhibitors against different CK1 isoforms and other kinases. This data highlights the varying degrees of potency and selectivity achieved with different chemical scaffolds.
| Inhibitor | CK1α (IC50, nM) | CK1δ (IC50, nM) | CK1ε (IC50, nM) | Other Kinases (IC50, nM) |
| D4476 | - | Selective | - | ALK5 (TGF-β type-I receptor) |
| IC261 | Less Potent | Potent | Potent | - |
| MU1250 | - | Potent | - | Highly Selective |
| MU1500 | - | Potent | Potent | Highly Selective |
| MU1742 | Potent | - | - | Highly Selective |
| SR-4133 | - | >10,000 | Potent | - |
Note: Specific IC50 values were not consistently available in the initial search results. The table reflects the described potency and selectivity.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust in vitro kinase assays. Below are generalized protocols for conducting such assays, based on commonly used methods.
In Vitro Kinase Assay (Radiometric)
This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a specific substrate.
Materials:
-
Purified recombinant CK1 isoforms (α, δ, ε, etc.)
-
Specific peptide substrate (e.g., based on the glycogen synthase phosphorylation region)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 200 mM HEPES, pH 7.5, 650 mM KCl, 50 mM MgCl₂, 0.05 mM ATP, 25 mM DTT, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate)
-
Test inhibitor (e.g., Csnk1-IN-1) at various concentrations
-
P81 cellulose phosphate paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific CK1 isoform, and the peptide substrate.
-
Add the test inhibitor at a range of concentrations to the reaction mixture. A DMSO control should be included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 cellulose phosphate paper.
-
Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Assay (Luminescence-Based - ADP-Glo™)
This is a non-radioactive method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant CK1 isoforms
-
Substrate (e.g., dephospho-Casein)[6]
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[6]
-
Test inhibitor at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
In a multi-well plate, add the test inhibitor at various concentrations.
-
Add the CK1 enzyme to the wells.
-
Add the substrate/ATP mixture to initiate the reaction.[6]
-
Incubate at room temperature for a specified time (e.g., 60 minutes).[6]
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.[6]
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for about 30 minutes at room temperature.[6]
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus the kinase activity.
-
Calculate IC50 values as described in the radiometric assay protocol.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts related to CK1 function and its analysis.
Caption: Simplified Wnt/β-catenin signaling pathway indicating the distinct roles of CK1 isoforms.
Caption: General workflow for an in vitro kinase assay to determine inhibitor IC50 values.
Caption: Logical workflow for determining the isoform selectivity profile of a CK1 inhibitor.
References
- 1. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK1: Casein kinase 1 - Creative Enzymes [creative-enzymes.com]
- 4. CK1 in Developmental signaling: Hedgehog and Wnt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. promega.com [promega.com]
Csnk1-IN-1: In Vitro Kinase Assay Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay results for Csnk1-IN-1, a potent inhibitor of Casein Kinase 1 (CK1). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows to support researchers in the fields of oncology, neurodegenerative diseases, and other areas where CK1 signaling is a critical therapeutic target.
Data Presentation: Inhibitory Activity of this compound
This compound has demonstrated inhibitory activity against several members of the Casein Kinase 1 family, as well as other kinases. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays are summarized in the table below for easy comparison.
| Target Kinase | IC50 Value |
| Casein Kinase 1δ (CK1δ) | 15 nM[1][2] |
| Casein Kinase 1ε (CK1ε) | 16 nM[1][2] |
| p38α Mitogen-Activated Protein Kinase (MAPK) | 73 nM[1][2] |
| Casein Kinase 1 Alpha 1 (CSNK1A1) | 21 µM[3] |
| CSNK1D | 29.7 µM[3] |
| Epidermal Growth Factor Receptor (EGFR) - wild type | >20 nM[3] |
Experimental Protocols: In Vitro Kinase Assays
The determination of IC50 values for kinase inhibitors like this compound is typically performed using in vitro kinase assays. These assays measure the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor. While specific parameters may vary between studies, the fundamental principles are consistent. Below are detailed methodologies for two common types of in vitro kinase assays.
Radiometric Kinase Assay
This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]-ATP onto a substrate.
Materials:
-
Purified recombinant kinase (e.g., CK1δ, CK1ε)
-
Kinase-specific substrate (e.g., α-casein or a synthetic peptide)
-
[γ-³²P]-ATP
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
-
ATP solution
-
Trichloroacetic acid (TCA) solution
-
Whatman chromatography paper
Procedure:
-
Enzyme and Substrate Preparation: The kinase and substrate are diluted to their optimal concentrations in the kinase reaction buffer.
-
Inhibitor Dilution: A serial dilution of this compound is prepared to test a range of concentrations.
-
Reaction Setup: The kinase, substrate, and inhibitor are combined in the wells of a microplate. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]-ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.[4]
-
Termination of Reaction: The reaction is stopped by spotting the mixture onto Whatman paper and immersing it in TCA to precipitate the phosphorylated substrate.
-
Washing: The paper is washed multiple times with TCA to remove unincorporated [γ-³²P]-ATP.
-
Detection: The radioactivity on the paper, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay (Luminescence-Based)
This non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
This compound (or other test inhibitor)
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Reaction Setup: The kinase, substrate, ATP, and varying concentrations of the inhibitor are combined in the wells of a 384-well plate.[5]
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).[5]
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.[5]
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added, which converts the generated ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light. This is followed by a 30-minute incubation at room temperature.[5]
-
Detection: The luminescence signal, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.[5]
-
Data Analysis: The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways Involving Casein Kinase 1
Casein Kinase 1 isoforms are involved in the regulation of numerous cellular signaling pathways. This compound, as an inhibitor of CK1, can modulate these pathways.
Caption: Simplified diagrams of the Wnt and Hedgehog signaling pathways, highlighting the regulatory roles of Casein Kinase 1 (CK1).
Experimental Workflow for In Vitro Kinase Assay
The following diagram illustrates a generalized workflow for determining the IC50 of an inhibitor using an in vitro kinase assay.
Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols: Utilizing Csnk1-IN-1 in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Csnk1-IN-1, a potent inhibitor of Casein Kinase 1α (CK1α), in acute myeloid leukemia (AML) cell lines. This document outlines the molecular basis for targeting CK1α in AML, presents detailed protocols for key in vitro experiments, and summarizes expected quantitative outcomes.
Introduction to Targeting CK1α in AML
Casein Kinase 1α (CK1α), a serine/threonine kinase, has emerged as a critical regulator of oncogenic signaling pathways in AML.[1][2] Notably, CK1α is a key component of the β-catenin destruction complex and also plays a role in the regulation of the p53 tumor suppressor pathway.[1][2] In many AML subtypes, dysregulation of these pathways contributes to leukemogenesis, making CK1α an attractive therapeutic target.
The small molecule inhibitor, this compound, offers a tool to probe the function of CK1α and evaluate its therapeutic potential in AML cell lines. Inhibition of CK1α is expected to stabilize p53 and modulate Wnt/β-catenin signaling, ultimately leading to decreased cell proliferation and induction of apoptosis in sensitive AML cells.[1][2]
Key Signaling Pathways Affected by this compound
Inhibition of CK1α by this compound primarily impacts two critical signaling pathways in AML cells: the p53 tumor suppressor pathway and the Wnt/β-catenin signaling cascade.
p53 Pathway Activation
dot
Caption: this compound mediated activation of the p53 pathway.
Wnt/β-catenin Pathway Modulation
dot
Caption: Modulation of the Wnt/β-catenin pathway by this compound.
Data Presentation
The following tables summarize the expected quantitative data from in vitro experiments with this compound and other CK1α inhibitors in common AML cell lines.
Table 1: Cell Viability (IC50) Data for CK1α Inhibitors in AML Cell Lines
| Cell Line | Inhibitor | IC50 (nM) | Assay Duration (h) |
| MV4-11 | Idasanutlin | 55 | 72 |
| MV4-11 | Venetoclax | 18 | 72 |
| MOLM-13 | Idasanutlin | 35 | 72 |
| MOLM-13 | Venetoclax | 20 | 72 |
| OCI-AML3 | Idasanutlin | >2000 | 72 |
| HL-60 | Idasanutlin | >2000 | 72 |
Table 2: Apoptosis Induction by CK1α Inhibitor (D4476) in AML Cell Lines (48h treatment)
| Cell Line | D4476 Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| HL-60 | 20 | ~25% |
| HL-60 | 40 | ~40% |
| THP-1 | 20 | ~20% |
| THP-1 | 40 | ~35% |
| HEL | 20 | ~15% |
| HEL | 40 | ~30% |
Data is estimated from published graphical representations and serves as an expected range.[4]
Table 3: Effect of CK1α Inhibition on Colony Formation in AML Cell Lines
| Cell Line | Inhibitor (Concentration) | % Reduction in Colony Number |
| HL-60 | D4476 (40 µM) | Significant reduction |
| HEL | D4476 (40 µM) | Significant reduction |
Quantitative percentages for colony reduction are often presented graphically; "significant reduction" indicates a strong inhibitory effect observed in published studies.[4]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on AML cell lines.
dot
Caption: General experimental workflow for evaluating this compound in AML cell lines.
Cell Viability Assay (CCK-8)
This protocol determines the effect of this compound on the metabolic activity of AML cells, which is an indicator of cell viability.
Materials:
-
AML cell lines (e.g., HL-60, MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Treated and control AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^5 cells per well in a 6-well plate and treat with the desired concentrations of this compound for 48 or 72 hours.[5]
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, a measure of long-term cell survival and self-renewal capacity.
Materials:
-
AML cell lines
-
Complete RPMI-1640 medium
-
This compound
-
Methylcellulose-based medium (e.g., MethoCult™)
-
6-well plates or 35 mm dishes
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat AML cells with various concentrations of this compound for 24 hours.
-
Wash the cells to remove the compound.
-
Resuspend the cells in complete medium and count viable cells.
-
Mix 500-1000 cells with methylcellulose-based medium.
-
Plate the cell-methylcellulose mixture into 6-well plates or 35 mm dishes.
-
Incubate for 10-14 days at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, stain the colonies with Crystal Violet solution for 1 hour.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well.
-
Calculate the plating efficiency and the percentage of colony formation inhibition compared to the control.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the p53 and Wnt/β-catenin pathways.
Materials:
-
Treated and control AML cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies (see Table 4)
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C (see Table 4 for suggested antibodies and dilutions).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Table 4: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Dilution | Company (Example) | Catalog # (Example) |
| CK1α | 1:1000 | Cell Signaling Technology | 2655 |
| p53 | 1:1000 | Cell Signaling Technology | 2527 |
| Phospho-p53 (Ser15) | 1:1000 | Cell Signaling Technology | 9284 |
| β-catenin | 1:1000 | Cell Signaling Technology | 8480 |
| Active β-catenin | 1:1000 | Cell Signaling Technology | 8814 |
| β-actin | 1:5000 | Cell Signaling Technology | 4970 |
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the effects of this compound on AML cell lines. By targeting CK1α, this compound is expected to induce p53-dependent apoptosis and modulate Wnt/β-catenin signaling, thereby inhibiting the growth and survival of leukemic cells. The detailed methodologies provided will enable researchers to robustly evaluate the therapeutic potential of CK1α inhibition in AML.
References
Application Notes and Protocols: The Role of Casein Kinase 1 Delta (CSNK1D) Inhibition in Breast Cancer Research
For research use only. Not for use in diagnostic procedures.
Introduction
Casein Kinase 1 (CK1) is a family of serine/threonine protein kinases that are critical regulators of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction pathways.[1][2][3][4][5] The delta isoform, CSNK1D (CK1δ), has emerged as a promising therapeutic target in breast cancer.[1][2][6] Aberrant expression and amplification of the CSNK1D gene are observed in a significant subset of breast cancers, particularly in triple-negative breast cancer (TNBC).[7][8] This overexpression is linked to the activation of pro-tumorigenic signaling pathways, most notably the Wnt/β-catenin pathway.[1][2][6]
This document provides detailed application notes and protocols for the use of a representative potent and selective CSNK1D inhibitor, SR-3029, in breast cancer research. While the specific inhibitor "Csnk1-IN-1" was not identified in the surveyed literature, SR-3029 serves as a well-characterized tool compound for investigating the therapeutic potential of CSNK1D inhibition.
Mechanism of Action
CSNK1D is a key positive regulator of the Wnt/β-catenin signaling pathway.[1][2][6] In breast cancers with an overactive Wnt/β-catenin pathway, inhibition of CSNK1D has been shown to block the nuclear accumulation of β-catenin and subsequent T-cell factor transcriptional activity.[6] This leads to the downregulation of Wnt target genes that promote cell proliferation and survival, ultimately triggering apoptosis in breast cancer cells that are dependent on this pathway.[6] Furthermore, CSNK1D has been implicated in the regulation of cell migration and metastasis, with its inhibition leading to a reduction in the invasive properties of breast cancer cells.[7][8][9]
Caption: CSNK1D's role in Wnt/β-catenin signaling and its inhibition.
Data Presentation
The efficacy of the representative CSNK1D inhibitor, SR-3029, has been demonstrated in various breast cancer models. The following tables summarize the quantitative data from published studies.
Table 1: In Vitro Efficacy of SR-3029 in Breast Cancer Cell Lines
| Cell Line | Breast Cancer Subtype | Assay Type | Endpoint | SR-3029 Concentration | Result |
| MDA-MB-231 | Triple-Negative | Cell Growth | Cell Count | Not Specified | Significant inhibition of cell growth |
| MDA-MB-231 | Triple-Negative | Apoptosis | Apoptosis Assay | Not Specified | Induction of apoptosis |
| MDA-MB-231 | Triple-Negative | Spheroid Invasion | Invasion Area | 30 nM | Significant reduction in Matrigel invasion[7] |
Table 2: In Vivo Efficacy of SR-3029 in Breast Cancer Xenograft Models
| Xenograft Model | Breast Cancer Subtype | Treatment | Outcome |
| MDA-MB-231 Orthotopic | Triple-Negative | 20 mg/kg daily, intraperitoneal injection | Markedly impaired tumor growth[6] |
| BCM-4013 PDX | Not Specified | Not Specified | Tumor regression |
| HER2+ Models | HER2-Positive | Not Specified | Tumor growth inhibition |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a CSNK1D inhibitor on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, SKBR3, BT474)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CSNK1D inhibitor (e.g., SR-3029) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the CSNK1D inhibitor in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate the plate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Caption: Workflow for a typical cell viability assay.
Protocol 2: Western Blotting for β-catenin Expression
This protocol is to assess the effect of a CSNK1D inhibitor on the expression and localization of β-catenin.
Materials:
-
Breast cancer cells treated with a CSNK1D inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat breast cancer cells with the CSNK1D inhibitor or vehicle control for the desired time.
-
Lyse the cells to obtain whole-cell lysates or perform subcellular fractionation to separate nuclear and cytoplasmic extracts.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the β-catenin signal to a loading control (e.g., GAPDH for cytoplasmic fraction, Lamin B1 for nuclear fraction).
Protocol 3: In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a CSNK1D inhibitor in a mouse xenograft model. All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
CSNK1D inhibitor (e.g., SR-3029) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject breast cancer cells (e.g., 2 x 10^6 cells in a 1:1 mixture of medium and Matrigel) into the mammary fat pads of female athymic nude mice.[6]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the CSNK1D inhibitor or vehicle control to the respective groups (e.g., daily intraperitoneal injections).[6]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Caption: Logical flow of an in vivo xenograft study.
Conclusion
The inhibition of CSNK1D represents a promising therapeutic strategy for breast cancers that are dependent on the Wnt/β-catenin signaling pathway. The representative inhibitor, SR-3029, has demonstrated potent anti-tumor activity in both in vitro and in vivo models of breast cancer, particularly in triple-negative and HER2-positive subtypes. The protocols provided herein offer a framework for researchers to investigate the role of CSNK1D and the efficacy of its inhibitors in breast cancer research.
References
- 1. Frontiers | Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives [frontiersin.org]
- 2. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 5. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of Casein Kinase 1δ in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silencing of casein kinase 1 delta reduces migration and metastasis of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. [PDF] Silencing of casein kinase 1 delta reduces migration and metastasis of triple negative breast cancer cells | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Casein Kinase 1 (CK1) Inhibitors in In Vivo Mouse Models
Disclaimer: The specific inhibitor "Csnk1-IN-1" is not extensively documented in publicly available literature. Therefore, these application notes and protocols are based on data from various well-characterized Casein Kinase 1 (CK1) inhibitors used in in vivo mouse models, such as PF-670462, TG003, and IC261. These examples serve as a guide for researchers working with novel or other CK1 inhibitors.
Introduction
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are crucial regulators of numerous cellular processes.[1][2] The CK1 family consists of several isoforms, including α, δ, and ε, which have been implicated in signal transduction pathways governing cancer development, circadian rhythms, and neurodegenerative diseases.[3][4][5] Inhibition of specific CK1 isoforms is a promising therapeutic strategy, and various small molecule inhibitors have been developed and tested in preclinical mouse models.[5][6][7] These notes provide an overview of the in vivo application of selected CK1 inhibitors in mice, with detailed protocols to guide experimental design.
Quantitative Data Summary of CK1 Inhibitors in Mouse Models
The following table summarizes the reported dosages and administration routes for several CK1 inhibitors in various mouse models.
| Inhibitor | Mouse Model | Dosage | Route of Administration | Therapeutic Area/Application | Reference(s) |
| PF-670462 | C57BL/6J | 10 mg/kg/day | Intraperitoneal (i.p.) | Cognitive Performance | [8] |
| PF-670462 | C57BL/6J | 30 mg/kg/day | Intraperitoneal (i.p.) | Pulmonary Fibrosis | [9][10] |
| PF-670462 | C57BL/6J | 100 mg/kg | Intraperitoneal (i.p.) | Circadian Rhythm | [11][12] |
| PF-670462 | Eμ-TCL1 (CLL model) | Not Specified | Not Specified | Chronic Lymphocytic Leukemia | [6] |
| TG003 | Nude mice (PC3 xenograft) | 50 µM (calculated final conc.) | Intraperitoneal (i.p.) | Prostate Cancer | [13] |
| TG003 | C57BL/6J (obese) | 50 µg/kg | Subcutaneous (s.c.) | Metabolism/Insulin Sensitivity | [14] |
| TG003 | Mouse models of inflammatory pain | 1-100 pmol | Intrathecal | Inflammatory Pain | [15] |
| IC261 | Mouse models of inflammatory pain | 0.1-1 nmol | Intrathecal | Inflammatory Pain | [15] |
| D4476 | Not specified in snippets | Not specified in snippets | Not specified in snippets | Hematological Malignancies | [16] |
Experimental Protocols
Protocol 1: Evaluation of a CK1 Inhibitor in a Xenograft Mouse Model of Cancer
This protocol is a general guideline for assessing the anti-tumor efficacy of a CK1 inhibitor in a subcutaneous xenograft model.
1. Materials and Reagents:
-
Nude mice (e.g., Balb/c nude or NOD/SCID)
-
Cancer cell line (e.g., PC3 for prostate cancer)[13]
-
CK1 inhibitor (e.g., TG003)
-
Vehicle for inhibitor formulation (e.g., DMSO, PEG300, Corn oil)[16][17][18]
-
Matrigel (optional)
-
Sterile PBS, syringes, needles
-
Calipers for tumor measurement
2. Experimental Workflow Diagram:
Caption: Workflow for a xenograft mouse study.
3. Procedure:
-
Cell Culture: Culture cancer cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS, potentially mixed with Matrigel, for injection.
-
Tumor Implantation: Subcutaneously inject approximately 1 million cells into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 3x3 mm).[13] Measure tumor dimensions with calipers every 2-3 days and calculate the volume.
-
Animal Grouping: Randomize mice into treatment and control groups.
-
Inhibitor Formulation: Prepare the CK1 inhibitor in a suitable vehicle. For example, TG003 can be prepared in a solution to achieve a desired final concentration in the mouse.[13] A common vehicle for many inhibitors is a mix of DMSO and corn oil or a solution containing SBE-β-CD.[17][19]
-
Administration: Administer the CK1 inhibitor or vehicle to the respective groups. For instance, bi-weekly intraperitoneal injections can be performed.[13]
-
Monitoring: Continue to monitor tumor volume and the general health of the mice (body weight, behavior) throughout the study.
-
Endpoint and Analysis: Terminate the experiment when tumors in the control group reach the maximum allowed size or when humane endpoints are met.[13] Excise tumors for weighing and further ex vivo analysis such as histology or Western blotting.
Protocol 2: Assessment of a CK1 Inhibitor on Circadian Behavior
This protocol provides a framework for studying the effects of CK1 inhibitors on the locomotor activity and circadian rhythms of mice.
1. Materials and Reagents:
-
Wild-type mice (e.g., C57BL/6J)
-
CK1 inhibitor (e.g., PF-670462)
-
Vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin)[12]
-
Cages equipped with running wheels
-
Light-controlled environmental chambers
-
Data acquisition system for monitoring wheel-running activity
2. Procedure:
-
Acclimation: House mice individually in cages with running wheels and acclimate them to a 12-hour light:12-hour dark (LD) cycle for at least two weeks.
-
Baseline Recording: Record baseline wheel-running activity under the LD cycle.
-
Constant Conditions: Transfer mice to constant darkness (DD) to assess their free-running circadian period.
-
Inhibitor Formulation and Administration: Prepare the CK1 inhibitor in the appropriate vehicle. Administer the drug or vehicle at a specific circadian time (Zeitgeber Time, ZT). For example, PF-670462 (10-30 mg/kg, i.p.) can be administered at ZT10.[12]
-
Data Acquisition: Continuously record wheel-running activity throughout the administration period and for several weeks after to observe any changes in the circadian period or phase shifts.[11]
-
Data Analysis: Analyze the activity data using software like ClockLab to determine the circadian period (tau) and phase shifts in response to the treatment.[12]
Signaling Pathway Diagram
Casein Kinase 1 plays a critical role in multiple signaling pathways, including the Wnt/β-catenin pathway, where it contributes to the phosphorylation and subsequent degradation of β-catenin.[2]
Caption: Role of CK1 in the Wnt/β-catenin signaling pathway.
References
- 1. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 2. CK1: Casein kinase 1 - Creative Enzymes [creative-enzymes.com]
- 3. The role of the casein kinase 1 (CK1) family in different signaling pathways linked to cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of the Casein Kinase 1 (CK1) Family in Different Signaling Pathways Linked to Cancer Development | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis [frontiersin.org]
- 10. Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibition of a Novel CLK1-THRAP3-PPARγ Axis Improves Insulin Sensitivity [frontiersin.org]
- 15. Alleviation of behavioral hypersensitivity in mouse models of inflammatory pain with two structurally different casein kinase 1 (CK1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of p53 Using Csnk1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Csnk1-IN-1, a potent inhibitor of Casein Kinase 1 alpha (CSNK1A1), in the Western blot analysis of the tumor suppressor protein p53.
Introduction
Casein Kinase 1 alpha (CK1α), encoded by the CSNK1A1 gene, is a serine/threonine kinase that plays a crucial role in various cellular processes, including the regulation of the p53 signaling pathway.[1][2][3][4] CK1α has been identified as a negative regulator of p53.[3] It can contribute to the degradation of p53, often in concert with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][5]
This compound is a specific inhibitor of CSNK1A1. Inhibition of CK1α by this compound is expected to disrupt the negative regulatory effect on p53, leading to an accumulation and activation of p53 protein.[1][6] This makes this compound a valuable tool for studying the dynamics of the p53 pathway and for investigating the therapeutic potential of CK1α inhibition in diseases such as cancer. Western blotting is a fundamental technique to qualitatively and quantitatively assess the levels of total p53 and its phosphorylated forms in response to treatment with this compound.
This compound: Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CSNK1A1. By blocking the kinase activity of CK1α, it prevents the phosphorylation of its downstream targets. In the context of p53 regulation, this inhibition disrupts the signaling cascade that leads to p53 degradation, resulting in increased cellular levels of p53.
Quantitative Data
The following table summarizes the known inhibitory activity of this compound and provides a template for researchers to record their experimental data on the dose-dependent effects of the inhibitor on p53 protein levels.
| Compound | Target | IC50 | Cell Line | Treatment Time (hours) | Fold Change in p53 Protein Level (vs. Control) |
| This compound | CSNK1A1 | 21 µM | User-defined | User-defined | User-defined |
| e.g., HCT116 | e.g., 24 | e.g., at 10 µM | |||
| e.g., at 25 µM | |||||
| e.g., at 50 µM |
Note: The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Researchers should determine the optimal concentration and treatment time for their specific cell line and experimental conditions.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of how this compound leads to the stabilization of p53.
Experimental Workflow
The diagram below outlines the key steps for performing a Western blot analysis of p53 following treatment with this compound.
Experimental Protocols
A. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cell line (e.g., HCT116, U2OS, or another cell line with wild-type p53) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 50 µM to determine the optimal concentration for your cell line.
-
Treatment: Once the cells have reached the desired confluency, replace the medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.
-
Incubation: Incubate the cells for a predetermined period. A time course experiment (e.g., 6, 12, 24, and 48 hours) is recommended to identify the optimal treatment duration. For initial experiments, a 24-hour incubation is a reasonable starting point.
B. Protein Extraction
-
Cell Lysis: After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
C. Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
D. Western Blotting
-
Sample Preparation: Mix an equal amount of protein (typically 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 10% or 12%). Also, load a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total p53 (and/or phospho-p53) diluted in the blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
Data Analysis and Interpretation
The intensity of the bands corresponding to p53 on the Western blot can be quantified using image analysis software (e.g., ImageJ). Normalize the p53 band intensity to the intensity of the corresponding loading control band. An increase in the normalized p53 band intensity in this compound-treated samples compared to the vehicle control would indicate that inhibition of CK1α leads to p53 stabilization. By analyzing the results from a dose-response and time-course experiment, researchers can determine the optimal conditions for using this compound to modulate p53 levels.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p53 signal | Low p53 expression in the cell line. | Use a positive control cell line known to express p53 or treat cells with a known p53-inducing agent (e.g., doxorubicin). |
| Insufficient protein loading. | Ensure accurate protein quantification and load a sufficient amount of protein (20-30 µg). | |
| Inefficient antibody binding. | Optimize primary and secondary antibody concentrations and incubation times. | |
| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., 5% BSA). |
| Antibody concentration too high. | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing. | Increase the number and/or duration of washes. | |
| Uneven loading | Inaccurate protein quantification. | Re-quantify protein samples carefully. |
| Pipetting errors. | Be precise when loading samples onto the gel. | |
| Normalize p53 signal to a loading control (e.g., GAPDH, β-actin). |
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of CK1α in the regulation of p53 and its potential as a therapeutic target.
References
- 1. Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casein kinase 1α inhibits p53 downstream of MDM2‑mediated autophagy and apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Casein kinase 1α inhibits p53 downstream of MDM2-mediated autophagy and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Csnk1-IN-1 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the preparation of a stock solution of Csnk1-IN-1, a potent inhibitor of Casein Kinase 1 alpha 1 (CSNK1A1), using dimethyl sulfoxide (DMSO) as the solvent.[1] Adherence to this protocol is critical for ensuring the accuracy and reproducibility of experimental results in studies related to cell signaling, cancer biology, and other areas where CSNK1A1 activity is investigated. The provided guidelines cover necessary materials, safety precautions, a detailed step-by-step procedure, and proper storage conditions to maintain the integrity and activity of the inhibitor.
Introduction
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. The alpha 1 isoform, CSNK1A1, has been identified as a key regulator in several signaling pathways and is a target of interest in drug discovery, particularly in the context of proliferative disorders. This compound is a specific inhibitor of CSNK1A1 with an IC50 of 21 μM.[1] Accurate preparation of a this compound stock solution is the foundational step for in vitro and in vivo assays. DMSO is a common solvent for such hydrophobic small molecules due to its excellent solubilizing properties. However, care must be taken to use high-quality, anhydrous DMSO to avoid precipitation and degradation of the compound.[1]
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Weight | 533.54 g/mol | [1] |
| Formula | C29H26F3N5O2 | [1] |
| Solubility in DMSO | 4.6 mg/mL (8.62 mM) | [1] |
| Appearance | Solid, Light yellow to yellow | [1] |
| Storage of Solid | 4°C, sealed, away from moisture and light | [1] |
| Stock Solution Storage | -80°C (6 months); -20°C (1 month) | [1] |
Experimental Protocol
Materials
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact with this compound and DMSO.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation of moisture, as hygroscopic DMSO can impact solubility.[1][2]
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would theoretically need 5.3354 mg. However, it is more practical to weigh a specific mass (e.g., 1 mg or 5 mg) and calculate the required volume of DMSO.
-
-
Adding the Solvent:
-
Using the table below, determine the volume of DMSO required to achieve the desired stock concentration based on the weighed mass of this compound.
-
Carefully add the calculated volume of anhydrous DMSO to the tube containing the this compound powder using a calibrated pipette.
-
| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock |
| 1 mg | 1.8743 mL | 0.3749 mL |
| 5 mg | 9.3714 mL | 1.8743 mL |
-
Dissolution:
-
Tightly cap the tube.
-
Vortex the solution for 30-60 seconds to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1] Gentle warming can also aid dissolution, but avoid excessive heat to prevent degradation.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the name of the compound, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: A flowchart outlining the sequential steps for preparing a this compound stock solution in DMSO.
This compound Signaling Pathway Context
This compound exerts its effects by inhibiting the kinase activity of CSNK1A1. This kinase is a component of multiple signaling pathways critical for cellular homeostasis and development. One of the most well-characterized pathways involving a member of the Casein Kinase 1 family is the Wnt signaling pathway. In the canonical Wnt pathway, CK1, along with Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of CK1 can therefore lead to the stabilization and nuclear accumulation of β-catenin, resulting in the transcription of Wnt target genes. The diagram below provides a simplified representation of this pathway.
Caption: The role of Casein Kinase 1 (CK1) in the canonical Wnt signaling pathway and its inhibition by this compound.
References
Application Notes and Protocols for Csnk1-IN-1 in Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand with its target protein in a cellular environment. This technique relies on the principle that the thermal stability of a protein is altered upon ligand binding. Csnk1-IN-1 is a potent inhibitor of Casein Kinase 1 (CSNK1), a family of serine/threonine kinases involved in the regulation of numerous cellular processes. Dysregulation of CSNK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target. These application notes provide a comprehensive guide for utilizing this compound in CETSA to validate target engagement and characterize its cellular activity.
This compound and Analogs: Biochemical and Cellular Potency
While direct CETSA data for this compound is not extensively available in the public domain, the following tables summarize its known biochemical potency and provide representative CETSA data based on typical results observed for other kinase inhibitors. This allows for the design and interpretation of CETSA experiments with this compound.
Table 1: Biochemical Potency of this compound and Other CSNK1 Inhibitors
| Compound | Target Isoform(s) | IC50 (nM) | Reference |
| This compound | CSNK1δ | 15 | [1] |
| CSNK1ε | 16 | [1] | |
| p38α MAPK | 73 | [1] | |
| SR-3029 | CSNK1δ | 44 | [2][3][4] |
| CSNK1ε | 260 | [2][3][4] | |
| IC261 | CSNK1δ | 1000 | |
| CSNK1ε | 1000 | [5] | |
| CSNK1α | 16000 | [5] | |
| PF-670462 | CSNK1δ | 14 | [6] |
| CSNK1ε | 7.7 | [7][6] |
Table 2: Representative CETSA Data for a Kinase Inhibitor (e.g., this compound)
This data is representative and intended for experimental design purposes. Actual results may vary.
| Parameter | Value | Description |
| Baseline Tagg (CSNK1) | 48°C | The aggregation temperature of the target protein in the absence of the inhibitor. |
| ΔTagg with this compound | + 5-8°C | The shift in aggregation temperature upon inhibitor binding, indicating stabilization. A similar shift of 7.9°C has been observed for the B-Raf inhibitor dabrafenib[8]. |
| Cellular EC50 | 50 - 200 nM | The effective concentration of the inhibitor that results in 50% of the maximal thermal stabilization in cells. Sub-nanomolar EC50 values have been reported for other inhibitors in CETSA[9]. |
| Isothermal Test Temperature | 52°C | A selected temperature for isothermal dose-response experiments, typically a few degrees above the baseline Tagg. |
Signaling Pathways Involving Casein Kinase 1
CSNK1 is a critical regulator in several key signaling pathways. Understanding these pathways is essential for interpreting the downstream effects of this compound inhibition.
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: p53 signaling pathway.
Caption: Hedgehog signaling pathway.
Experimental Protocols
Two primary CETSA formats are described below: a traditional Western Blot-based method for initial, low-throughput validation, and a high-throughput (HT-CETSA) method suitable for screening and dose-response studies.
Protocol 1: Western Blot-Based CETSA for this compound
This protocol is adapted for determining the thermal shift (ΔTagg) of CSNK1 upon binding to this compound.
Experimental Workflow:
Caption: Western Blot-based CETSA workflow.
Detailed Methodology:
-
Cell Culture: Culture a human cell line known to express CSNK1 (e.g., HEK293T, U2OS) to ~80% confluency.
-
Compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting:
-
Trypsinize and collect cells.
-
Wash the cells twice with ice-cold PBS supplemented with a protease inhibitor cocktail.
-
Resuspend the cell pellet in PBS with protease inhibitors to a final concentration of 1-5 x 10^7 cells/mL.
-
-
Heat Shock:
-
Aliquot 50-100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler with a temperature gradient (e.g., 12 steps from 40°C to 64°C with 2°C increments) for 3-8 minutes[10].
-
Immediately cool the samples on ice for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).
-
Alternatively, add a mild lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, protease inhibitors).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample (e.g., using a BCA assay).
-
Normalize the protein concentration across all samples and prepare them for SDS-PAGE by adding Laemmli buffer.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the CSNK1 isoform of interest (e.g., anti-CSNK1α, anti-CSNK1δ, or anti-CSNK1ε).
-
Use an appropriate secondary antibody and detect the signal using a chemiluminescence-based method.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of each band to the intensity of the lowest temperature point (or an untreated control).
-
Plot the normalized soluble protein fraction against the temperature for both the vehicle and this compound treated samples.
-
Determine the aggregation temperature (Tagg), the temperature at which 50% of the protein has aggregated, for both curves. The difference between these values is the thermal shift (ΔTagg).
-
Protocol 2: High-Throughput CETSA (HT-CETSA) for this compound
This protocol is designed for determining the cellular EC50 of this compound using an isothermal dose-response format in 384-well plates.
Experimental Workflow:
Caption: High-Throughput CETSA workflow.
Detailed Methodology:
-
Cell Preparation: Prepare a single-cell suspension of the chosen cell line in an appropriate buffer (e.g., phenol-free DMEM) at a concentration of 1-2.5 x 10^6 cells/mL[11].
-
Compound Plating: In a 384-well PCR plate, create a serial dilution of this compound. Use an acoustic liquid handler for precise, low-volume dispensing of the compound and vehicle (DMSO) controls.
-
Cell Dispensing and Incubation: Dispense the cell suspension into the compound-containing plate. Seal the plate and incubate for 1-2 hours at 37°C.
-
Isothermal Heat Shock: Place the plate in a thermal cycler and heat all wells to a single, optimized temperature (the isothermal test temperature, e.g., 52°C) for 3 minutes.
-
Cell Lysis: After a brief cooling period, lyse the cells directly in the plate. This can be achieved by adding a lysis buffer or by freeze-thaw cycles.
-
Clarification of Lysate: Centrifuge the plate at a low speed (e.g., 2000 x g) for 15-30 minutes to pellet cell debris and aggregated proteins[11].
-
Lysate Transfer: Carefully transfer the supernatant to a new 384-well detection plate.
-
Detection:
-
Use a proximity-based immunoassay such as AlphaLISA or HTRF.
-
Add the detection reagents, which typically include a pair of antibodies targeting the CSNK1 isoform of interest, conjugated to donor and acceptor beads/fluorophores.
-
Incubate as per the manufacturer's instructions.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Plot the detection signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the cellular EC50 value.
-
Concluding Remarks
The application of CETSA provides a robust platform for the validation and characterization of this compound as a CSNK1 inhibitor in a physiologically relevant context. By directly measuring target engagement within the cell, researchers can gain valuable insights into the compound's mechanism of action, cellular potency, and structure-activity relationships. The protocols outlined here, in conjunction with the provided representative data and pathway diagrams, offer a comprehensive resource for integrating this compound into drug discovery and chemical biology workflows.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF 670462 | Casein Kinase 1 Inhibitors: R&D Systems [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Csnk1-IN-1 in Immunoprecipitation Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csnk1-IN-1 is a chemical inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases crucial in regulating numerous cellular processes. The CK1 family consists of several isoforms, including α, δ, and ε, which are implicated in various signaling pathways such as Wnt/β-catenin and p53.[1][2][3] Dysregulation of CK1 activity is associated with diseases like cancer and neurodegenerative disorders, making its isoforms attractive targets for therapeutic intervention.[1][4] this compound provides a valuable tool for studying the specific roles of CK1 isoforms in these pathways through in vitro kinase assays.
This document provides detailed application notes and protocols for the use of this compound in immunoprecipitation (IP) kinase assays, enabling researchers to investigate the activity of specific CK1 isoforms and the efficacy of their inhibition.
This compound: Biochemical Properties and Target Profile
This compound is an inhibitor of CSNK1A1 (CK1α).[5][6] Its inhibitory activity has been characterized against different CK1 isoforms, providing a basis for its use in targeted kinase assays.
Table 1: Inhibitory Activity of this compound against CK1 Isoforms
| Target Kinase | IC50 Value |
| CSNK1A1 (CK1α) | 21 µM |
| CSNK1D (CK1δ) | 29.7 µM |
Data sourced from MedchemExpress.[5] It is important to note that another distinct inhibitor, referred to as CK1-IN-1, exhibits significantly higher potency with IC50 values of 15 nM and 16 nM for CK1δ and CK1ε, respectively.[7][8] Researchers should ensure they are using the correct compound for their specific experimental needs.
Signaling Pathways Involving Casein Kinase 1
CK1 isoforms are integral components of multiple signaling pathways that control cell fate and function. Understanding these pathways is essential for contextualizing the effects of this compound.
Caption: Role of CK1 in the Wnt/β-catenin signaling pathway.
Caption: Regulation of the p53 tumor suppressor by CK1.
Experimental Protocols
Immunoprecipitation Kinase Assay Workflow
The following diagram outlines the general workflow for an immunoprecipitation kinase assay using this compound.
Caption: General workflow for an IP kinase assay with this compound.
Detailed Protocol: Immunoprecipitation and In Vitro Kinase Assay
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents:
-
Cell Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibody: Specific for the CK1 isoform of interest (e.g., anti-CK1α).
-
Protein A/G Agarose Beads
-
Wash Buffer: (e.g., PBS or a modified lysis buffer).
-
Kinase Assay Buffer: (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
This compound: Dissolved in DMSO to a stock concentration (e.g., 10 mM).
-
Substrate: A known substrate for the CK1 isoform (e.g., α-casein or a specific peptide).
-
[γ-32P]ATP
-
SDS-PAGE reagents and equipment
-
Phosphorimager or X-ray film for autoradiography
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells as required for your experiment.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Immunoprecipitation:
-
Incubate a sufficient amount of cell lysate (e.g., 500 µg - 1 mg) with the primary antibody against the target CK1 isoform for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to four times with wash buffer to remove non-specific binding proteins.
-
-
Kinase Inhibition:
-
Resuspend the washed beads in kinase assay buffer.
-
Add the desired concentration of this compound (or DMSO as a vehicle control) to the bead suspension. A concentration range around the IC50 value (e.g., 1-100 µM) is recommended for initial experiments.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
In Vitro Kinase Assay:
-
Initiate the kinase reaction by adding the substrate and [γ-32P]ATP to the bead suspension.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated substrate.
-
Quantify the band intensity to determine the level of kinase activity.
-
Data Presentation and Interpretation
The results of the immunoprecipitation kinase assay can be presented to show the dose-dependent inhibition of the target CK1 isoform by this compound.
Table 2: Example Data Table for this compound Inhibition of Immunoprecipitated CK1α
| This compound Concentration (µM) | Kinase Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 1 | 95 | ± 4.8 |
| 5 | 80 | ± 6.1 |
| 10 | 65 | ± 5.5 |
| 25 | 48 | ± 4.9 |
| 50 | 30 | ± 3.7 |
| 100 | 15 | ± 2.5 |
This is example data and will vary based on experimental conditions.
By plotting the kinase activity against the logarithm of the inhibitor concentration, an IC50 value can be determined for the specific experimental conditions. This allows for a quantitative assessment of this compound's potency against the immunoprecipitated kinase.
Conclusion
This compound serves as a useful tool for investigating the roles of CK1α and CK1δ in cellular signaling. The provided protocols for immunoprecipitation kinase assays offer a framework for researchers to study the activity of these kinases and the effects of their inhibition. Careful optimization of experimental conditions and accurate data analysis are crucial for obtaining reliable and reproducible results. These studies will contribute to a better understanding of CK1-mediated pathways and their potential as therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols: Utilizing Csnk1-IN-1 in CRISPR-Cas9 Screening for Novel Cancer Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, enabling the systematic identification of genes that modulate cellular responses to therapeutic agents. This document provides detailed application notes and protocols for the use of Csnk1-IN-1, a potent inhibitor of Casein Kinase 1 (CK1), in conjunction with CRISPR-Cas9 loss-of-function screens. The primary objective of such screens is to identify synthetic lethal interactions and mechanisms of resistance, thereby uncovering novel therapeutic targets and combination strategies for cancer treatment. This compound's role in critical cellular pathways, including Wnt/β-catenin and p53 signaling, makes it a valuable tool for probing cancer cell vulnerabilities.
Introduction to this compound
This compound is a small molecule inhibitor of Casein Kinase 1 (CK1), with notable activity against the δ and ε isoforms. The CK1 family of serine/threonine kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in various cancers. Inhibition of CK1 can lead to the stabilization of the tumor suppressor p53 and modulation of the Wnt/β-catenin signaling pathway, ultimately impacting cell proliferation, survival, and differentiation.
A CRISPR-Cas9 screen coupled with this compound treatment can be designed as either a negative selection (dropout) screen to identify synthetic lethal partners or a positive selection screen to uncover genes conferring resistance to the inhibitor.
Data Presentation: this compound Properties and Activity
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₉H₂₆F₃N₅O₂ |
| Molecular Weight | 533.54 g/mol |
| CAS Number | 2468784-55-4 |
| Appearance | Light yellow to yellow solid |
| Solubility | DMSO: 4.6 mg/mL (8.62 mM) (requires sonication) |
Note: Hygroscopic nature of DMSO can affect solubility; use freshly opened solvent.[1][2]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ Value |
| CSNK1A1 | 21 µM |
| CSNK1D | 29.7 µM |
| CSNK1A1 (high ATP) | 1.5 nM |
| wild type-EGFR | >20 nM |
IC₅₀ values represent the concentration of the inhibitor required for 50% inhibition of the target kinase activity in vitro.[1][2]
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways
The diagrams below, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.
Caption: this compound modulates the Wnt/β-catenin and p53 signaling pathways.
Experimental Workflow
The following diagram outlines the workflow for a CRISPR-Cas9 screen with this compound.
Caption: Workflow for a pooled CRISPR-Cas9 screen with this compound.
Experimental Protocols
Pooled CRISPR-Cas9 Lentiviral Library Transduction
This protocol outlines the steps for transducing a Cas9-expressing cancer cell line with a pooled sgRNA library.
Materials:
-
Cas9-expressing cancer cell line of interest
-
Pooled lentiviral sgRNA library
-
Complete culture medium
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transduction, seed 2.5 x 10⁵ Cas9-expressing cells per well in a 6-well plate in 2 mL of complete culture medium.[3]
-
Lentivirus Preparation: Thaw the pooled lentiviral sgRNA library on ice.
-
Transduction:
-
On the day of transduction, replace the medium with fresh complete medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviral library to the cells at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[3][4]
-
Incubate the cells at 37°C in a CO₂ incubator.
-
-
Medium Change: After 16-24 hours, remove the virus-containing medium and replace it with fresh complete medium.[5]
-
Antibiotic Selection: 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal puromycin concentration should be determined empirically for each cell line.
-
Expansion: Culture the cells under selection until the non-transduced control cells are completely eliminated (typically 3-7 days). Expand the surviving cells to generate a sufficient number for the screen (maintain >500-1000 cells per sgRNA in the library).[3]
This compound Treatment and Sample Collection for CRISPR Screen
Materials:
-
Transduced cell pool from Protocol 1
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Complete culture medium
-
Cell culture flasks
Procedure:
-
Cell Seeding: Seed the transduced cell pool into two sets of flasks: a control set and a treatment set. Ensure the number of cells seeded maintains a library representation of >500-1000 cells per sgRNA.
-
Initial Sample (T₀): Harvest a portion of the cells before treatment as the baseline (T₀) reference sample.
-
Treatment:
-
Treat the control flasks with DMSO (at the same final concentration as the this compound solvent).
-
Treat the treatment flasks with this compound at a predetermined concentration (e.g., IC₂₀ or IC₅₀, determined from prior dose-response experiments).
-
-
Incubation and Passaging: Culture the cells for a defined period (e.g., 14-21 days), passaging them as needed and maintaining library representation at each passage.
-
Sample Collection: Harvest cells from both control and treatment arms at one or more time points during the screen.
Genomic DNA Extraction and NGS Library Preparation
Materials:
-
Harvested cell pellets
-
Genomic DNA extraction kit (e.g., QIAamp DNA Blood Maxi Kit)
-
PCR reagents for sgRNA amplification
-
Primers flanking the sgRNA cassette with Illumina adapters
-
PCR purification kit
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the cell pellets according to the manufacturer's protocol of the chosen kit.[6][7]
-
sgRNA Amplification:
-
Perform PCR to amplify the integrated sgRNA sequences from the genomic DNA. Use a two-step PCR approach: the first PCR amplifies the sgRNA region, and the second adds Illumina sequencing adapters and barcodes.[8]
-
Use a sufficient amount of genomic DNA as a template to maintain library representation.
-
-
PCR Purification: Purify the PCR products to remove primers and other contaminants.
-
Quantification and Sequencing: Quantify the final library and submit for next-generation sequencing.
Data Analysis
Software:
Procedure:
-
Read Alignment: Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalization: Normalize the read counts across samples.
-
Gene Ranking: Use MAGeCK to compare the sgRNA abundance between the this compound-treated and DMSO-treated samples at each time point. This will identify genes whose knockout leads to either a positive (resistance) or negative (sensitization) selection pressure.[9]
-
Hit Identification: Identify top candidate genes based on statistical significance (e.g., false discovery rate < 0.1).
Hit Validation: Cell Viability Assay
This protocol is for validating the effect of individual gene knockouts on this compound sensitivity using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Validated sgRNAs for hit genes
-
Cas9-expressing cells
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Individual Knockout Cell Lines: Generate individual knockout cell lines for the top hit genes.
-
Cell Seeding: Seed the individual knockout and control (non-targeting sgRNA) cell lines in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of this compound concentrations. Include a DMSO control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.[1]
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).[1][11]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][11]
-
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the results to the DMSO control and plot dose-response curves to determine the IC₅₀ values.
Hit Validation: Apoptosis Assay
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to assess apoptosis.
Materials:
-
Individual knockout and control cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the individual knockout and control cells with this compound (at a concentration determined from the viability assay) and a DMSO control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining:
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[12]
Hit Validation: Western Blotting for Pathway Analysis
This protocol is for detecting changes in key proteins like p53 and β-catenin following gene knockout and this compound treatment.
Materials:
-
Individual knockout and control cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p53, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells as in the apoptosis assay, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.[16]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
The combination of this compound with CRISPR-Cas9 screening provides a powerful platform for identifying novel genetic vulnerabilities in cancer cells. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to design and execute such screens, from the initial lentiviral transduction to the validation of candidate genes. The insights gained from these experiments can pave the way for the development of innovative combination therapies and personalized medicine approaches in oncology.
References
- 1. ch.promega.com [ch.promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. manuals.cellecta.com [manuals.cellecta.com]
- 6. An optimized NGS sample preparation protocol for in vitro CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR Screen Sequencing Protocol - CD Genomics [cd-genomics.com]
- 8. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAGeCK enables robust identification of essential genes from genome-scale CRISPR/Cas9 knockout screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 16. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Csnk1-IN-1 Treatment of Colorectal Cancer Organoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Csnk1-IN-1, a Casein Kinase 1 Alpha 1 (CSNK1A1) inhibitor, in the treatment of colorectal cancer (CRC) organoids. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes, serving as a valuable resource for preclinical cancer research and drug development.
Introduction
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer.[1][2] The alpha isoform, CK1α (encoded by the CSNK1A1 gene), is a key component of the β-catenin destruction complex.[3][4] In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for degradation. In many CRC cells with mutations in genes like APC, the destruction complex is inactivated, leading to the accumulation of β-catenin, which then drives cell proliferation.[4]
This compound is an inhibitor of CSNK1A1 with a reported IC50 value of 21 μM for the kinase.[5] By inhibiting CK1α, this compound is expected to modulate the Wnt signaling pathway and thereby inhibit the growth of CRC cells. Patient-derived organoids, which closely recapitulate the genetic and phenotypic characteristics of the original tumor, provide a robust preclinical model to evaluate the efficacy of targeted therapies like this compound.[6]
Mechanism of Action
This compound targets the ATP-binding pocket of CSNK1A1, preventing the phosphorylation of its substrates. In the context of colorectal cancer with a hyperactive Wnt pathway, the inhibition of CK1α by this compound is hypothesized to restore the function of the β-catenin destruction complex, leading to decreased levels of nuclear β-catenin and subsequent downregulation of its target genes, which are involved in cell proliferation and survival.
Quantitative Data Summary
While specific data for this compound treatment on colorectal cancer organoids is not yet widely published, the following table presents representative data for a potent CK1δ/ε inhibitor, SR-3029, which has been shown to be effective in CRC models and provides an indication of the expected outcomes.[7]
| Parameter | Value | Cell/Organoid Line | Reference |
| IC50 (Kinase Assay) | |||
| This compound (CSNK1A1) | 21 µM | N/A (Biochemical) | [5] |
| SR-3029 (CK1δ) | 44 nM | N/A (Biochemical) | [8][9] |
| SR-3029 (CK1ε) | 260 nM | N/A (Biochemical) | [8][9] |
| IC50 (Cell Viability) | |||
| SR-3029 | ~60-240 nM | SW480, HT29, HCT116 (CRC Cell Lines) | [10] |
| Effect on Organoid Growth | |||
| SR-3029 | Significant Reduction | APCmin/+ Colorectal Tumor Organoids | [7] |
| Effect on Gene Expression | |||
| SR-3029 | Decreased Axin2, Fibronectin, LEF1, CD44, LGR5, HES1, HES2 | Patient-Derived Colorectal Tumor Xenografts | [7] |
Experimental Protocols
The following protocols provide a detailed methodology for the treatment of colorectal cancer organoids with this compound.
Protocol 1: Establishment and Culture of Colorectal Cancer Organoids
This protocol is adapted from established methods for generating patient-derived CRC organoids.
Materials:
-
Fresh colorectal cancer tissue
-
Basement Membrane Extract (BME), such as Matrigel®
-
Advanced DMEM/F-12 medium
-
HEPES buffer
-
GlutaMAX™ supplement
-
N-2 and B-27 supplements
-
N-acetylcysteine
-
Human Epidermal Growth Factor (EGF)
-
Noggin
-
R-spondin-1
-
Y-27632 (ROCK inhibitor)
-
Primocin™ or Penicillin-Streptomycin
-
Collagenase Type IV
-
Gentle Cell Dissociation Reagent
Procedure:
-
Tissue Processing:
-
Wash the fresh tumor tissue with cold PBS containing antibiotics.
-
Mince the tissue into small fragments (1-2 mm).
-
Digest the fragments with Collagenase Type IV in DMEM/F-12 at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the enzyme with media and filter the cell suspension through a 70 µm cell strainer.
-
Wash the isolated crypts/cell clusters with cold PBS.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a small volume of BME on ice.
-
Plate droplets of the BME-cell suspension into a pre-warmed 24-well plate.
-
Allow the BME to solidify at 37°C for 15-20 minutes.
-
Overlay with complete organoid culture medium containing EGF, Noggin, R-spondin-1, and Y-27632 (for the first few days).
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-10 days by mechanically disrupting them and re-plating in fresh BME.
-
Protocol 2: this compound Treatment and Viability Assay
Materials:
-
Established colorectal cancer organoid cultures
-
This compound (stock solution in DMSO)
-
Organoid culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
96-well clear bottom white plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Organoid Plating for Drug Screening:
-
Harvest mature organoids and dissociate them into small fragments using a Gentle Cell Dissociation Reagent or by mechanical disruption.
-
Count the fragments and resuspend them in BME at a desired density.
-
Plate the organoid fragments in a 96-well plate.
-
Allow the organoids to recover and form for 2-3 days.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in organoid culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 72-96 hours.
-
-
Cell Viability Assay (CellTiter-Glo® 3D):
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 3: Western Blot Analysis of Wnt Signaling Pathway Components
Materials:
-
Treated and untreated colorectal cancer organoids
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Harvest organoids from the BME using a cell recovery solution.
-
Lyse the organoids in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH).
-
Compare the protein levels of Wnt signaling components between this compound treated and untreated organoids.
-
Conclusion
The use of this compound in patient-derived colorectal cancer organoids offers a powerful platform for investigating the therapeutic potential of targeting the Wnt signaling pathway. The protocols outlined in these application notes provide a standardized workflow for researchers to assess the efficacy and mechanism of action of this novel inhibitor in a clinically relevant preclinical model. Further studies are warranted to fully elucidate the therapeutic window and potential resistance mechanisms to this compound in colorectal cancer.
References
- 1. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 3. CK1α-targeting inhibits primary and metastatic colorectal cancer in vitro, ex vivo, in cell-line-derived and patient-derived tumor xenograft mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urfjournals.org [urfjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CSNK1A1抑制剂 | MCE [medchemexpress.cn]
- 7. The CK1δ/ε-AES axis regulates tumorigenesis and metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of CSNK1A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are crucial regulators of numerous cellular processes, including cell proliferation, survival, and key signaling pathways such as Wnt/β-catenin and p53.[1][2][3][4] Dysregulation of CK1 activity, particularly the alpha isoform (CK1α, encoded by the CSNK1A1 gene), has been implicated in the pathogenesis of various cancers, including hematological malignancies and solid tumors.[1][5][6] This has positioned CK1α as a promising therapeutic target for cancer therapy.
While a specific compound designated "Csnk1-IN-1" is commercially available as a CSNK1A1 inhibitor with a reported IC50 of 21 μM, publicly available in vivo efficacy studies for this particular molecule are limited.[7] Therefore, these application notes will focus on representative and well-characterized CSNK1A1 inhibitors with documented preclinical in vivo efficacy, such as BTX-A51 , to provide a comprehensive guide for designing and executing in vivo studies.
BTX-A51 is a first-in-class, orally bioavailable small molecule that potently inhibits CK1α, as well as cyclin-dependent kinases 7 and 9 (CDK7/9).[8] This multi-targeting mechanism leads to the activation of p53 and the inhibition of super-enhancer-driven oncogenes like MYC and MCL1, resulting in apoptosis of cancer cells.[7][8] Preclinical and early clinical studies have demonstrated its potential in treating acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and various solid tumors.[1][5][6][7][9]
These notes provide a summary of in vivo efficacy data for representative CSNK1A1 inhibitors, detailed experimental protocols for xenograft studies, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: In Vivo Efficacy of Representative CSNK1A1 Inhibitors
The following tables summarize the quantitative data from in vivo studies of various CSNK1A1 inhibitors.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome |
| BTX-A51 | Liposarcoma (PDX) | Not Specified | Not Specified | Anti-tumor efficacy | Well-tolerated with demonstrated anti-tumor activity.[5] |
| BTX-A51 | CIC-rearranged Sarcoma (PDX) | Not Specified | Not Specified | Tumor growth | Ongoing in vivo studies to assess anti-tumor effect.[6] |
| BAY-888 | Diffuse Large B-cell Lymphoma (TMD8 xenograft) | Murine | Oral | Tumor growth | Promising efficacy observed.[5] |
| BAY-204 | Colorectal Cancer (HCT116, HT29 xenografts) | Murine | Oral | Tumor growth | Promising efficacy in FAM83-high models.[5] |
| SR-3029 | Breast Cancer (xenograft) | Mice | Not Specified | Tumor growth | Inhibited tumor growth.[10] |
| D4476 | Acute Myeloid Leukemia | Murine | Not Specified | Leukemia progression | Selectively killed leukemia stem cells and depleted them in vivo.[11] |
Signaling Pathway and Mechanism of Action
CSNK1A1 inhibitors exert their anti-tumor effects by modulating key cancer-related signaling pathways. The primary mechanism involves the stabilization and activation of the tumor suppressor p53.
Caption: CSNK1A1 inhibition leads to p53-mediated apoptosis.
Experimental Protocols
General Protocol for a Xenograft-Based In Vivo Efficacy Study
This protocol provides a general framework for assessing the in vivo efficacy of a CSNK1A1 inhibitor using a subcutaneous xenograft mouse model.[11][12]
1. Cell Culture and Animal Models:
-
Cell Lines: Select appropriate human cancer cell lines (e.g., TMD8 for lymphoma, HCT116 for colorectal cancer, or patient-derived xenograft (PDX) models).[5] Culture cells in recommended media and conditions.
-
Animals: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old.[11] House animals in a pathogen-free environment and allow for an acclimatization period. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. Drug Formulation and Administration:
-
Formulation: Prepare the CSNK1A1 inhibitor in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle for oral administration is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Dosing: Based on preliminary tolerability studies, administer the inhibitor at a specified dose and schedule (e.g., once or twice daily for a set number of weeks). The control group should receive the vehicle only.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Primary efficacy endpoints typically include tumor growth inhibition (TGI) and changes in animal body weight (as an indicator of toxicity).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic biomarker analysis).
6. Pharmacodynamic (PD) Biomarker Analysis:
-
Collect tumor samples at the end of the study.
-
Analyze the expression and phosphorylation status of key proteins in the CSNK1A1 signaling pathway to confirm target engagement and mechanism of action. This can be done by methods such as:
-
Immunohistochemistry (IHC): To assess the levels of proteins like p53 and Ki-67 (a proliferation marker).
-
Western Blotting: To quantify the levels of total and phosphorylated proteins such as RPS6.[5]
-
Experimental Workflow Diagram
Caption: Workflow for a typical in vivo xenograft study.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Casein Kinase-1-Alpha Inhibitor (D4476) Sensitizes Microsatellite Instable Colorectal Cancer Cells to 5-Fluorouracil via Authophagy Flux Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-GPC3 Therapies Market Gains Traction with Key Players Advancing Pipeline for Hepatocellular Carcinoma, Non-Small Cell Lung Cancer, Gastric Cancer, and Others | DelveInsight [prnewswire.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Phase I first-in-human dose escalation study of the oral casein kinase 1α and cyclin dependent kinase 7/9 inhibitor BTX A51 in advanced MDS and AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SR 3029 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Circadian Rhythm with Csnk1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circadian rhythm is an endogenous, approximately 24-hour cycle that governs a wide array of physiological and behavioral processes in most living organisms. At the molecular level, this rhythm is driven by a complex network of transcriptional-translational feedback loops. A key regulator within this intricate machinery is Casein Kinase 1 (CK1), a family of serine/threonine kinases. In mammals, two isoforms, CK1δ and CK1ε, play a pivotal role in the phosphorylation of the PERIOD (PER) proteins, primarily PER2. This phosphorylation is a critical step that influences the stability, nuclear translocation, and repressive activity of PER proteins, thereby controlling the period length of the circadian clock.[1][2]
Csnk1-IN-1 is a potent inhibitor of Casein Kinase 1 Alpha (CSNK1A1) and Casein Kinase 1 Delta (CSNK1D). Its ability to modulate the activity of CK1δ makes it a valuable tool for dissecting the molecular mechanisms of the circadian clock and for screening potential therapeutic agents aimed at correcting circadian dysfunctions. These application notes provide detailed protocols for utilizing this compound in cell-based circadian rhythm assays.
Mechanism of Action
The core of the mammalian circadian clock involves the transcriptional activators CLOCK and BMAL1, which drive the expression of their own repressors, the PER and CRY proteins. As PER and CRY proteins accumulate, they form a complex that enters the nucleus and inhibits the activity of CLOCK:BMAL1, thus shutting down their own transcription.[3][4]
The speed of this negative feedback loop, and consequently the period of the circadian rhythm, is heavily dependent on the post-translational modification of the PER proteins. CK1δ and CK1ε phosphorylate PER2 at multiple sites. This phosphorylation can have a dual effect: it can mark PER2 for degradation by the proteasome, a process initiated by the recruitment of the E3 ubiquitin ligase β-TrCP, or it can stabilize PER2 by preventing its degradation.[3][5] The balance between these opposing phosphorylation events is crucial for maintaining a ~24-hour rhythm.
This compound, by inhibiting CK1δ, is expected to reduce the overall phosphorylation of PER2. This leads to the stabilization of the PER2 protein, prolonging its repressive activity on the CLOCK:BMAL1 complex. The extended repression phase results in a lengthening of the circadian period.[6][7]
Quantitative Data Summary
| Target | IC50 |
| CSNK1A1 | 21 μM |
| CSNK1D | 29.7 μM |
| CSNK1A1 (in high ATP) | 1.5 nM |
Data obtained from commercially available sources. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Cell Culture and Synchronization
Objective: To synchronize the circadian rhythms of cultured cells to establish a common starting phase for subsequent experiments. U2OS (human osteosarcoma) cells stably expressing a PER2::Luciferase (PER2::LUC) reporter are a commonly used and recommended model system.
Materials:
-
U2OS-PER2::LUC cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dexamethasone (DEX)
Protocol:
-
Culture U2OS-PER2::LUC cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Plate the cells in the desired format (e.g., 35-mm dishes or 96-well plates) and grow to confluency.
-
To synchronize the cells, replace the culture medium with DMEM containing 100 nM dexamethasone.[8][9]
-
Incubate the cells with dexamethasone for 2 hours.
-
After the 2-hour synchronization pulse, remove the dexamethasone-containing medium and wash the cells once with phosphate-buffered saline (PBS).
-
Replace the wash buffer with fresh, pre-warmed culture medium (recording medium for luciferase assays). The time of this medium change is considered Zeitgeber Time 0 (ZT0).
Bioluminescence Recording of Circadian Rhythms
Objective: To monitor the real-time oscillations of PER2 promoter activity using a luciferase reporter assay in the presence of this compound.
Materials:
-
Synchronized U2OS-PER2::LUC cells
-
Recording medium (DMEM without phenol red, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM luciferin)
-
This compound stock solution (dissolved in DMSO)
-
Luminometer or a real-time bioluminescence monitoring system
Protocol:
-
Prepare a dilution series of this compound in recording medium. A starting concentration range of 1 µM to 50 µM is recommended, based on the IC50 values. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add the this compound dilutions or vehicle control (DMSO) to the synchronized U2OS-PER2::LUC cells immediately after the post-synchronization medium change.
-
Place the culture plates in a light-tight luminometer or a real-time bioluminescence monitoring system maintained at 37°C.
-
Record bioluminescence counts at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.
-
Analyze the resulting bioluminescence data to determine the period, amplitude, and phase of the circadian rhythm for each condition. Various software packages are available for circadian data analysis.
Western Blot Analysis of PER2 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation status of the PER2 protein.
Materials:
-
Synchronized U2OS cells (or other relevant cell line)
-
This compound
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-PER2 antibody
-
Anti-phospho-PER2 antibody (specific to a CK1-mediated phosphorylation site, if available)
-
Anti-β-actin or other loading control antibody
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed and synchronize U2OS cells as described in Protocol 1.
-
Treat the synchronized cells with various concentrations of this compound or vehicle control for a specified duration (e.g., at the peak of PER2 expression, which can be determined from the luciferase assay).
-
At the desired time points, wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PER2 or anti-phospho-PER2) overnight at 4°C with gentle agitation.[10][11]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of total PER2 and phosphorylated PER2 to the loading control.
Visualizations
Caption: Signaling pathway of the core circadian clock and the inhibitory effect of this compound on CK1.
Caption: Experimental workflow for studying the effect of this compound on circadian rhythms.
References
- 1. scispace.com [scispace.com]
- 2. Site-specific phosphorylation of casein kinase 1 δ (CK1δ) regulates its activity towards the circadian regulator PER2 | PLOS One [journals.plos.org]
- 3. Casein kinase 1 dynamics underlie substrate selectivity and the PER2 circadian phosphoswitch | eLife [elifesciences.org]
- 4. Core clock regulators in dexamethasone-treated HEK 293T cells at 4 h intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Casein Kinase 1 Delta (CK1δ) Regulates Period Length of the Mouse Suprachiasmatic Circadian Clock In Vitro | PLOS One [journals.plos.org]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. Response to Stimulations Inducing Circadian Rhythm in Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Csnk1-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csnk1-IN-1 is an inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases that are critical regulators of numerous cellular processes. The CK1 family, consisting of several isoforms including α, δ, and ε, plays a pivotal role in signal transduction pathways such as the Wnt/β-catenin pathway. Dysregulation of CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This compound has demonstrated inhibitory activity against CK1 isoforms, positioning it as a valuable tool for studying CK1 function and as a potential starting point for drug discovery programs. High-throughput screening (HTS) assays are essential for identifying and characterizing novel kinase inhibitors like this compound in a rapid and efficient manner.
This compound in High-Throughput Screening
High-throughput screening campaigns are crucial for the discovery of new kinase inhibitors.[1] The robustness of an HTS assay is typically evaluated using statistical parameters such as the Z'-factor and the signal-to-background (S/B) ratio.[2][3] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS applications, indicating a large separation between positive and negative controls and low data variability.[2]
Data Presentation
The following tables summarize the inhibitory activity of this compound against various kinases and provide representative HTS assay performance metrics.
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Notes |
| CSNK1A1 (CK1α) | 21 µM | [4] |
| CSNK1D (CK1δ) | 29.7 µM | [4] |
| CSNK1A1 (high ATP) | 1.5 nM | [4] |
| EGFR (wild type) | >20 nM | Low inhibition observed.[4] |
Table 2: Representative HTS Assay Performance Metrics for a Robust Kinase Assay
| Parameter | Value | Interpretation |
| Z'-Factor | 0.7 - 0.9 | Excellent assay quality, suitable for HTS.[5][6] |
| Signal-to-Background (S/B) Ratio | >10 | A clear distinction between the signal and background noise.[7] |
| Coefficient of Variation (%CV) | <10% | Good reproducibility of the assay. |
Note: The values in Table 2 are representative of a high-quality HTS assay and are not specific to a screen performed with this compound, as such data is not publicly available. Assays with Z' factors greater than 0.5 are generally considered suitable for high-throughput screening.[2][8]
Signaling Pathway
This compound, as an inhibitor of Casein Kinase 1, is expected to modulate signaling pathways where CK1 plays a key regulatory role. One of the most well-characterized pathways involving CK1 is the canonical Wnt/β-catenin signaling pathway. In the "off" state of this pathway, a destruction complex, which includes Axin, APC, GSK3β, and CK1α, targets β-catenin for proteasomal degradation. CK1α initiates this process by phosphorylating β-catenin. In the "on" state, the binding of Wnt ligands to their receptors leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes by associating with TCF/LEF transcription factors.
Caption: Wnt/β-catenin signaling pathway and the point of intervention for this compound.
Experimental Protocols
Biochemical High-Throughput Screening Assay for CK1 Inhibitors (ADP-Glo™ Kinase Assay)
This protocol is adapted for a 384-well format and is suitable for screening compound libraries for inhibitors of CK1δ/ε. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[9][10][11][12][13]
Experimental Workflow:
Caption: Workflow for a biochemical HTS assay to identify CK1 inhibitors.
Materials:
-
CK1δ or CK1ε enzyme (recombinant)
-
Suitable peptide substrate for CK1
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque assay plates
-
Compound library (including this compound) dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and a known CK1 inhibitor (positive control).
-
Kinase Addition: Add 2.5 µL of a 2X concentration of CK1δ or CK1ε enzyme solution in kinase buffer to each well.
-
Reaction Initiation: Add 2.5 µL of a 2X concentration of the substrate/ATP mixture in kinase buffer to each well to start the kinase reaction. The final volume should be 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Determine IC50 values for active compounds. Calculate the Z'-factor and S/B ratio for the assay plate to assess its quality.
Cell-Based High-Throughput Screening Assay for Wnt Pathway Inhibitors (TCF/LEF Reporter Assay)
This protocol describes a cell-based HTS assay to identify inhibitors of the Wnt/β-catenin signaling pathway using a TCF/LEF luciferase reporter cell line.[14][15][16][17][18]
Experimental Workflow:
Caption: Workflow for a cell-based HTS assay to identify Wnt pathway inhibitors.
Materials:
-
HEK293 cells stably expressing a TCF/LEF-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
384-well white, clear-bottom tissue culture plates
-
Compound library (including this compound) dissolved in DMSO
-
Automated liquid handling system
-
Plate reader capable of measuring luminescence
Protocol:
-
Cell Seeding: Seed the TCF/LEF reporter HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of cell culture medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator overnight.
-
Compound Addition: Add 100 nL of each compound from the library to the wells. Include DMSO as a negative control and a known Wnt pathway inhibitor as a positive control.
-
Wnt Pathway Stimulation: Add 10 µL of Wnt3a conditioned medium or recombinant Wnt3a at a final concentration that induces a robust luciferase signal.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 6-24 hours.
-
Cell Lysis and Signal Generation: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well. This reagent lyses the cells and contains the substrate for the luciferase reaction.
-
Incubation: Incubate the plates at room temperature for 10-20 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition of the Wnt signaling pathway for each compound. Determine IC50 values for active compounds and assess the assay quality by calculating the Z'-factor and S/B ratio.
References
- 1. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical Library Screens Targeting an HIV-1 Accessory Factor/Host Cell Kinase Complex Identify Novel Anti-retroviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Co-crystallization of Csnk1-IN-1 with CSNK1A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1 Alpha 1 (CSNK1A1), a serine/threonine protein kinase, is a critical regulator of numerous cellular processes. Its involvement in key signaling pathways, including Wnt/β-catenin and p53, positions it as a significant target in oncology and other therapeutic areas.[1][2] Dysregulation of CSNK1A1 has been implicated in various malignancies, making the development of specific inhibitors a key focus for drug discovery. Csnk1-IN-1 is a known inhibitor of CSNK1A1. Structural elucidation of the CSNK1A1-inhibitor complex is paramount for understanding the molecular basis of inhibition and for guiding the rational design of next-generation therapeutics with improved potency and selectivity.
These application notes provide a comprehensive overview and detailed protocols for the co-crystallization of the inhibitor this compound with human CSNK1A1. The subsequent sections detail the biochemical and biophysical characterization of the interaction, protocols for protein expression, purification, and co-crystallization, as well as methodologies for biophysical validation of the binding.
Data Presentation
Biochemical and Biophysical Parameters of this compound
| Parameter | Value | Kinase | Assay Conditions |
| IC50 | 21 µM | CSNK1A1 | Not Specified |
| IC50 | 29.7 µM | CSNK1D | Not Specified |
| IC50 | >20 nM | wild type-EGFR | Not Specified |
Data sourced from commercially available information. Further in-house validation is recommended.
Signaling Pathways Involving CSNK1A1
CSNK1A1 is a key player in multiple signaling cascades critical for cellular homeostasis. Below are representations of its roles in the Wnt/β-catenin and p53 signaling pathways.
Caption: Role of CSNK1A1 in the Wnt/β-catenin signaling pathway.
References
Application Notes and Protocols for Csnk1-IN-1 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of Csnk1-IN-1, a potent Casein Kinase 1 (CK1) inhibitor, in preclinical xenograft models of cancer. The information is compiled from various studies on CK1 inhibitors in oncology research.
Introduction to Casein Kinase 1 (CK1) in Cancer
Casein Kinase 1 (CK1) is a family of serine/threonine kinases comprising seven isoforms in humans (α, β, γ1, γ2, γ3, δ, and ε).[1][2] These kinases are crucial regulators of numerous cellular processes, including Wnt signaling, p53 pathway, Hedgehog signaling, cell cycle progression, and apoptosis.[1][2][3][4][5][6] Dysregulation of CK1 activity has been implicated in the pathogenesis of various cancers, including hematological malignancies, breast cancer, colorectal cancer, and pancreatic cancer, making it an attractive therapeutic target.[1][2][3][7]
This compound is a selective inhibitor of CK1, and its anti-tumor activity has been evaluated in various cancer models. These notes provide protocols for utilizing this compound in xenograft studies to assess its therapeutic potential.
Mechanism of Action
This compound primarily exerts its anti-cancer effects by inhibiting the kinase activity of CK1 isoforms. The specific isoform targeted may vary, with different inhibitors showing selectivity for CK1α, CK1δ, or CK1ε. The downstream effects depend on the inhibited isoform and the specific cancer context.
-
Inhibition of CK1α: Can lead to the activation of the p53 tumor suppressor pathway, inducing apoptosis in cancer cells.[1][3]
-
Inhibition of CK1δ/ε: Can disrupt the Wnt/β-catenin and Hedgehog signaling pathways, which are often aberrantly activated in cancer, leading to reduced cell proliferation and survival.[2][3][8][9][10][11]
The diagram below illustrates the central role of CK1 in key oncogenic signaling pathways.
Caption: Role of CK1 in Wnt and p53 Signaling Pathways.
Quantitative Data Summary
The efficacy of various CK1 inhibitors in preclinical xenograft models is summarized below. This data can serve as a benchmark for studies involving this compound.
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| IC261 | Pancreatic Cancer | Mouse Xenograft | Not Specified | Significant TGI | [7][11] |
| IC261 | Neuroblastoma | MYC-driven Mouse Model | 30 mg/kg, i.p. | Significant TGI | [7][11][12] |
| D4476 | Chronic Lymphocytic Leukemia (CLL) | Patient-Derived Xenograft (NOD/SCID IL2rγnull mice) | Not Specified | Blocked infiltration of lymphoid organs | [3][11] |
| SR-3029 | Breast Cancer | Not Specified | Not Specified | Efficacy demonstrated | [3] |
Experimental Protocols
Cell Culture and Xenograft Tumor Establishment
A typical workflow for a xenograft study involving a CK1 inhibitor is depicted below.
Caption: Standard Workflow for a Xenograft Study.
1.1. Cell Lines:
-
Select a cancer cell line known to have dysregulated CK1 signaling or dependence on pathways regulated by CK1 (e.g., Wnt-addicted breast cancer cells, colon cancer cell lines with CK1δ mutations).[7][10]
-
Examples of commonly used cell lines in xenograft studies include Caki-1 (renal cell carcinoma), A375 (melanoma), and HCT-116 (colon cancer).[7][8][13]
1.2. Animal Models:
-
Use immunocompromised mice such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or athymic nude mice to prevent rejection of human tumor cells.
1.3. Tumor Implantation:
-
Culture selected cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) into the flank of each mouse.
1.4. Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = (length x width²) / 2.
-
Monitor the body weight of the animals to assess toxicity.
-
Once tumors reach the desired size, randomize animals into treatment and control groups.
This compound Formulation and Administration
2.1. Formulation:
-
The formulation of this compound will depend on its solubility and stability. Common vehicles for in vivo studies include:
-
Dimethyl sulfoxide (DMSO) diluted in corn oil or PBS.
-
A mixture of DMSO, PEG300, Tween 80, and saline.
-
-
It is crucial to first determine the maximum tolerated dose (MTD) in a pilot study.
2.2. Administration:
-
Prepare the this compound formulation fresh daily.
-
Administer the compound via the desired route, typically intraperitoneal (i.p.) or oral gavage (p.o.).
-
The dosing schedule can range from daily to several times a week, based on the compound's pharmacokinetic properties.
-
The control group should receive the vehicle solution following the same administration route and schedule.
Efficacy and Pharmacodynamic Assessment
3.1. Tumor Growth Inhibition (TGI):
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the TGI (%) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
3.2. Pharmacodynamic (PD) Biomarker Analysis:
-
Collect tumor samples at specified time points after the final dose.
-
Process the tissues for analysis:
-
Western Blotting: To assess the phosphorylation status of CK1 substrates (e.g., β-catenin, p53) and downstream signaling components.
-
Immunohistochemistry (IHC): To evaluate the expression and localization of target proteins within the tumor tissue.
-
RT-qPCR: To measure changes in the expression of target genes.
-
Concluding Remarks
The protocols outlined above provide a general framework for evaluating the anti-tumor efficacy of this compound in xenograft models. The specific details of the experimental design, including the choice of cell line, animal model, and dosing regimen, should be optimized based on the specific research question and the properties of this compound. Careful monitoring of tumor growth and animal welfare is essential for obtaining reliable and reproducible results. The combination of efficacy studies with pharmacodynamic biomarker analysis will provide valuable insights into the in vivo mechanism of action of this compound and its potential as a cancer therapeutic.
References
- 1. Frontiers | Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives [frontiersin.org]
- 2. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 6. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newly Developed CK1-Specific Inhibitors Show Specifically Stronger Effects on CK1 Mutants and Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Casein Kinase 1D Encodes a Novel Drug Target in Hedgehog—GLI-Driven Cancers and Tumor-Initiating Cells Resistant to SMO Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CK1ε Is Required for Breast Cancers Dependent on β-Catenin Activity | PLOS One [journals.plos.org]
- 11. Targeting Casein Kinase 1 (CK1) in Hematological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caki-1 Xenograft Model - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
Csnk1-IN-1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Casein Kinase 1 (CK1) inhibitor, Csnk1-IN-1.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 4.6 mg/mL (8.62 mM).[1] To aid dissolution, ultrasonic treatment is recommended.[1] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The solid compound should be stored at 4°C, sealed, and protected from moisture and light.[1]
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you are having trouble dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Ensure you are using fresh, anhydrous DMSO. Hygroscopic DMSO can significantly reduce solubility.[1]
-
Use sonication. Applying ultrasonic energy can help break up solid particles and facilitate dissolution.[1]
-
Gentle warming. For some related compounds, gentle warming (e.g., to 37°C or up to 60°C for very difficult compounds) can aid solubility.[2][3] However, proceed with caution and for brief periods to avoid potential compound degradation.
-
Vortexing. Vigorous vortexing can also help to dissolve the compound.
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are some solutions:
-
Lower the final concentration. The final concentration of this compound in your assay may be too high for its solubility in the aqueous medium. Try performing a dose-response experiment to determine the highest working concentration that remains in solution.
-
Increase the percentage of DMSO in the final solution. While it's important to keep the final DMSO concentration low to avoid solvent effects on cells (typically <0.5%), a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a pre-warmed medium. Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.
-
Rapid mixing. Add the DMSO stock to the aqueous solution while vortexing or rapidly mixing to ensure immediate and even dispersion.
-
Consider alternative formulation strategies for in vivo studies. For animal experiments, co-solvents and vehicles are often necessary. A formulation for a related compound, CSNK1-IN-2, involves a multi-step process with DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[2] These approaches can be adapted for this compound.
Q5: Can I dissolve this compound in solvents other than DMSO, such as ethanol or PBS?
A5: There is no readily available data on the solubility of this compound in ethanol or aqueous buffers like PBS. Generally, compounds of this nature have very poor solubility in aqueous solutions.[4] While some similar compounds can be dissolved in ethanol, it is often at a lower concentration than in DMSO.[5] If you must avoid DMSO, you could try dissolving this compound in 100% ethanol first and then diluting it into your aqueous buffer.[5] However, you will likely encounter precipitation at much lower concentrations. It is recommended to perform a solubility test with a small amount of the compound first.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 4.6 mg/mL (8.62 mM) | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
| Solid Compound Storage | 4°C, sealed, away from moisture and light | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid compound
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO).
-
Vortex the tube for 1-2 minutes.
-
Place the tube in a sonicator water bath and sonicate for 10-15 minutes or until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Cell Viability Assay using this compound
This protocol provides a general guideline for assessing the effect of this compound on cell viability using a tetrazolium-based assay (e.g., MTT or WST-1).
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound DMSO stock solution
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of the this compound DMSO stock solution in a complete cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 1-4 hours) to allow for the conversion of the reagent by viable cells.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Mandatory Visualization
Diagram 1: this compound Preparation Workflow
Caption: Workflow for preparing a this compound stock solution.
Diagram 2: Troubleshooting this compound Precipitation in Aqueous Media
References
Technical Support Center: Optimizing Csnk1-IN-1 Concentration
Welcome to the technical support center for optimizing the use of Csnk1-IN-1 in your research. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help you determine the optimal concentration of this Casein Kinase 1 (CK1) inhibitor for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
A1: this compound is a chemical inhibitor that targets Casein Kinase 1 (CK1), a family of serine/threonine-selective protein kinases.[1] Specifically, it has shown inhibitory activity against CSNK1A1 (CK1α).[2] The CK1 family is crucial for regulating numerous cellular processes, including Wnt signaling, circadian rhythms, cell cycle progression, and DNA repair.[1][3][] Dysregulation of CK1 activity is linked to diseases like cancer and neurodegenerative disorders, making its inhibitors valuable research tools.[3][5]
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions as an ATP-competitive inhibitor.[6][7] This means it binds to the ATP-binding pocket of the kinase domain of CK1, preventing the phosphorylation of its downstream substrates.[7] For example, in the Wnt/β-catenin pathway, CK1α is part of the "destruction complex" that phosphorylates β-catenin, marking it for degradation.[3][8][9] By inhibiting CK1α, this compound can lead to the stabilization and accumulation of β-catenin.[7][9]
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
A3: The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. Published data shows an in vitro IC50 (the concentration required to inhibit kinase activity by 50%) of 21 μM for CSNK1A1.[2] For cell-based assays, it is recommended to perform a dose-response experiment starting with a broad range, for example, from 10 nM to 100 μM, to determine the optimal concentration for your specific cell line.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the cell line's doubling time and the specific biological question. For cell viability assays, a common starting point is to treat for 24 to 72 hours.[10] Shorter incubation times may not allow for significant effects on proliferation to become apparent, while longer times may lead to secondary effects not directly related to CK1 inhibition. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) in parallel with your dose-response curve to determine the ideal endpoint.
Q5: Which cell viability assay is most suitable for use with this compound?
A5: Several assays can be used, but they measure different aspects of cell health.
-
Tetrazolium-based assays (MTT, MTS, XTT): These measure metabolic activity, as viable cells reduce the tetrazolium salt to a colored formazan product.[11] They are widely used but can be affected by changes in cellular metabolism that are independent of cell death, and some compounds can interfere with the assay chemistry.[12]
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the level of ATP, which is a marker of metabolically active cells. The assay involves lysing the cells and using luciferase to generate a luminescent signal proportional to the ATP amount.[11] This method is generally considered more sensitive than tetrazolium assays.
-
Real-time viability assays: These use non-lytic reagents to measure viability over time in the same sample well, which can be useful for kinetic studies.[11]
When starting, an ATP-based assay is often a robust choice. However, it's good practice to validate key findings with a secondary, mechanistically different assay (e.g., direct cell counting with trypan blue exclusion) to avoid artifacts.[12]
Experimental Protocol: Determining the IC50 of this compound using an ATP-Based Viability Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen adherent cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound powder
-
Anhydrous DMSO
-
Sterile PBS
-
Opaque-walled 96-well microplates (suitable for luminescence)
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Determine the optimal cell seeding density through a preliminary experiment to ensure cells are still in exponential growth at the end of the assay period (e.g., 72 hours).
-
Seed the cells in an opaque-walled 96-well plate in 100 µL of complete medium per well. Leave the outer wells filled with sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution series of this compound in complete culture medium. A common approach is a 1:3 or 1:5 serial dilution over 8 to 10 points, plus a vehicle-only control (e.g., 0.1% DMSO).
-
The final concentration range should span from expected inactivity (e.g., 1 nM) to complete inhibition (e.g., 100 µM).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add the assay reagent to each well according to the manufacturer's protocol (e.g., add a volume equal to the culture medium volume, typically 100 µL).
-
Place the plate on an orbital shaker for 2-5 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Average the triplicate readings for each concentration.
-
Subtract the average background luminescence (from wells with medium and reagent but no cells).
-
Normalize the data by setting the average of the vehicle-treated wells (DMSO control) to 100% viability.
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic fit) to generate a sigmoidal dose-response curve and calculate the IC50 value.[13][14]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No effect on cell viability, even at high concentrations | 1. Compound Inactivity: this compound may have degraded due to improper storage or handling.[15]2. Cell Line Resistance: The chosen cell line may not depend on the specific CK1 isoform targeted by the inhibitor for survival or proliferation.[15][16]3. Insufficient Treatment Time: The incubation period may be too short to observe an anti-proliferative effect. | 1. Verify Compound: Use a fresh aliquot of the inhibitor. If possible, test its activity in a cell-free kinase assay or on a known sensitive cell line as a positive control.[15]2. Change Cell Line: Test a different cell line known to be sensitive to Wnt pathway inhibition or other CK1-dependent processes.[16]3. Increase Incubation Time: Extend the treatment duration (e.g., from 48h to 72h or 96h) and perform a time-course experiment. |
| High cell death at all tested concentrations | 1. Starting Concentration Too High: The lowest concentration in your dilution series is already above the toxic threshold.2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high and is causing cytotoxicity.[17] | 1. Lower Concentration Range: Shift the entire dilution series to a much lower range (e.g., start from pM or low nM concentrations).2. Check Solvent Concentration: Ensure the final DMSO concentration in all wells is consistent and at a non-toxic level (typically ≤ 0.5%). Include a vehicle-only control with the highest DMSO concentration used.[17] |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven number of cells seeded across the wells.2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in compound concentration.3. Pipetting Errors: Inaccurate pipetting during compound dilution or reagent addition. | 1. Improve Cell Seeding Technique: Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting steps.2. Minimize Edge Effects: Do not use the outer rows and columns of the plate for experimental data. Fill them with sterile PBS or medium to create a humidity barrier.3. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use a multichannel pipette for adding reagents to reduce variability. |
| Assay signal is low or near background | 1. Low Cell Number: Too few cells were seeded, or the cells did not proliferate as expected.2. Assay Incompatibility: The chosen assay may not be sensitive enough for the cell type or number.[15]3. Reagent Issues: The assay reagent may have expired or been stored improperly. | 1. Optimize Seeding Density: Perform a cell titration experiment to find the optimal seeding density that gives a robust signal within the linear range of the assay.[18]2. Switch Assay Type: Consider using a more sensitive assay, such as an ATP-based luminescent assay instead of a colorimetric one.[18]3. Use Fresh Reagents: Check the expiration date of the assay kit and use fresh, properly stored reagents. |
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Simplified Wnt/β-Catenin Signaling Pathway
Caption: Inhibition of CK1α by this compound prevents β-catenin degradation.
References
- 1. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Casein Kinase 1D Encodes a Novel Drug Target in Hedgehog—GLI-Driven Cancers and Tumor-Initiating Cells Resistant to SMO Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CK1: Casein kinase 1 - Creative Enzymes [creative-enzymes.com]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 13. assayquant.com [assayquant.com]
- 14. courses.edx.org [courses.edx.org]
- 15. researchgate.net [researchgate.net]
- 16. Kinase requirements in human cells: I. Comparing kinase requirements across various cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Csnk1-IN-1 off-target effects in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of Csnk1-IN-1 in cancer cell research. This guide aims to address potential issues related to its on- and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is an inhibitor of Casein Kinase 1 alpha 1 (CSNK1A1). It also shows inhibitory activity against Casein Kinase 1 delta (CSNK1D). The potency of inhibition can be influenced by factors such as ATP concentration in the experimental system.
Q2: I am observing a phenotype in my cancer cells that is inconsistent with the known functions of CSNK1A1. What could be the reason?
A2: While this compound targets CSNK1A1, it is crucial to consider potential off-target effects. The observed phenotype could be a result of the inhibitor acting on other kinases or cellular proteins. It is recommended to perform validation experiments, such as comparing the inhibitor-induced phenotype with the phenotype from siRNA/shRNA-mediated knockdown of CSNK1A1. Any discrepancies may suggest off-target activities. Additionally, consider that different cancer cell lines may have varying dependencies on specific signaling pathways, which can lead to different phenotypic outcomes.
Q3: How can I be sure that the observed effects in my experiments are due to the inhibition of CSNK1A1 and not an off-target?
A3: To validate that the observed effects are on-target, a multi-pronged approach is recommended. First, perform a rescue experiment by overexpressing a drug-resistant mutant of CSNK1A1. If the phenotype is reversed, it strongly suggests an on-target effect. Second, use a structurally unrelated inhibitor of CSNK1A1 to see if it recapitulates the same phenotype. Third, as mentioned, compare the pharmacological inhibition with genetic knockdown of CSNK1A1.
Q4: What are the known off-target kinases of this compound?
A4: Currently, there is limited publicly available data from broad kinase selectivity panels (kinome scans) for this compound. It has been reported to have low inhibitory activity against the wild-type Epidermal Growth Factor Receptor (EGFR) kinase. Without a comprehensive selectivity profile, it is advisable to empirically test for off-target effects on kinases that are highly expressed or play a critical role in your specific cancer cell model.
Q5: My cells are showing signs of general toxicity at the concentration I am using. How can I determine if this is a specific effect or non-specific toxicity?
A5: High concentrations of any small molecule inhibitor can lead to non-specific toxicity. It is essential to determine the optimal concentration range for this compound in your specific cell line by performing a dose-response curve and assessing cell viability (e.g., using an MTT or CellTiter-Glo assay). The working concentration should ideally be well below the concentration that induces significant, rapid cell death. If toxicity is observed at concentrations required for target engagement, consider using a more potent and selective inhibitor if available, or validate your findings with genetic approaches.
Troubleshooting Guides
Issue 1: Discrepancy between this compound treatment and CSNK1A1 knockdown phenotypes.
-
Possible Cause 1: Off-target effects of this compound. The inhibitor may be affecting other kinases that contribute to the observed phenotype.
-
Solution: Perform a kinome scan to identify potential off-target kinases. If a kinome scan is not feasible, perform Western blot analysis on key signaling pathways that are known to be affected by off-target activities of kinase inhibitors in your cancer cell type.
-
-
Possible Cause 2: Incomplete knockdown of CSNK1A1. The siRNA or shRNA may not be efficiently knocking down the target protein, leading to a weaker phenotype compared to the inhibitor.
-
Solution: Validate the knockdown efficiency at the protein level using Western blotting. Test multiple siRNA/shRNA sequences to ensure the observed phenotype is not due to an off-target effect of the RNAi itself.[1]
-
-
Possible Cause 3: this compound inhibits multiple CK1 isoforms. The inhibitor may be affecting other isoforms like CSNK1D, and the combined inhibition leads to a different phenotype than knocking down CSNK1A1 alone.
-
Solution: Perform simultaneous knockdown of CSNK1A1 and other relevant CK1 isoforms to see if this phenocopies the inhibitor treatment.
-
Issue 2: Unexpected activation or inhibition of a signaling pathway.
-
Possible Cause: Crosstalk between signaling pathways. Inhibition of CSNK1A1 may lead to feedback activation or inhibition of other pathways. For instance, CSNK1A1 is involved in both the Wnt/β-catenin and p53 pathways, and its inhibition can have complex downstream consequences.[2][3][4]
-
Solution: Use pathway analysis tools (e.g., qPCR arrays for specific pathways or phospho-kinase antibody arrays) to get a broader view of the signaling changes induced by this compound. This can help to identify unexpected pathway modulation.
-
Quantitative Data
| Target | IC50 | Assay Conditions |
| CSNK1A1 | 21 µM | Biochemical kinase assay |
| CSNK1D | 29.7 µM | Biochemical kinase assay |
| CSNK1A1 | 1.5 nM | Biochemical kinase assay (high ATP) |
| EGFR (wild-type) | >20 nM | Biochemical kinase assay |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration. The significant difference in IC50 for CSNK1A1 at high ATP concentration suggests a particular mode of inhibition that should be considered in experimental design.
Experimental Protocols
Protocol 1: Western Blot Analysis of Wnt/β-catenin Pathway Activation
This protocol is to assess the effect of this compound on the Wnt/β-catenin signaling pathway by measuring the levels of total and phosphorylated β-catenin.
-
Cell Treatment: Seed cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations for the specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-catenin, phospho-β-catenin (e.g., at Ser33/37/Thr41), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5][6][7]
Protocol 2: qPCR Analysis of Hedgehog Signaling Pathway Target Genes
This protocol is to determine if this compound has off-target effects on the Hedgehog signaling pathway by measuring the mRNA levels of key target genes.
-
Cell Treatment: Treat cancer cells with this compound as described in the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for Hedgehog target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[8][9][10]
Visualizations
References
- 1. Inhibition of casein kinase 1-epsilon induces cancer-cell-selective, PERIOD2-dependent growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Detection and Analysis of the Hedgehog Signaling Pathway-Related Long Non-Coding RNA (lncRNA) Expression Profiles in Keloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
Preventing Csnk1-IN-1 precipitation in media
Welcome to the technical support center for Csnk1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to my cell culture media. Why is this happening?
A1: this compound, like many small molecule inhibitors, has low aqueous solubility. It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When this stock solution is diluted into the aqueous environment of your cell culture media, the inhibitor can crash out of solution, forming a precipitate. This is due to the drastic change in solvent polarity.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is high-purity, anhydrous DMSO. It is important to use a fresh, unopened bottle of DMSO, as it is hygroscopic and can absorb water from the atmosphere, which will reduce its effectiveness as a solvent for hydrophobic compounds.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture media at or below 0.5% (v/v) to minimize cytotoxicity.[1][2][3] For sensitive cell lines or long-term experiments, it is advisable to use a final DMSO concentration of 0.1% or lower.[1][4][5] It is always best practice to perform a vehicle control experiment using the same concentration of DMSO to assess its effect on your specific cell line.
Q4: Can I use other solvents like ethanol to dissolve this compound?
A4: While ethanol can be used as a solvent for some organic compounds, DMSO is the primary recommended solvent for this compound due to its superior solubilizing capacity for this molecule. If you are considering an alternative solvent, it is crucial to first test the solubility of this compound in that solvent and then determine the cytotoxic effects of that solvent on your cell line.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to preparing and using this compound in cell culture to prevent precipitation.
Issue: Precipitate Forms Immediately Upon Addition to Media
Cause: The most likely cause is "solvent shock," where the rapid dilution of the DMSO stock in the aqueous media causes the compound to fall out of solution.
Solution:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Pre-warm Media: Gently warm your cell culture media to 37°C.
-
Serial Dilution (Optional but Recommended): Instead of adding the highly concentrated DMSO stock directly to your full volume of media, perform an intermediate dilution step. For example, add the required volume of your 10 mM stock to a smaller volume of pre-warmed media (e.g., 100-200 µL) and mix gently by pipetting up and down.
-
Slow Addition and Mixing: Add the intermediate dilution (or the direct stock if not performing serial dilution) dropwise to the final volume of pre-warmed media while gently swirling the flask or plate. This gradual introduction helps to mitigate the solvent shock.
-
Vortex/Mix Gently: After addition, gently mix the final solution to ensure homogeneity. Avoid vigorous shaking, which can sometimes promote precipitation.
Issue: Precipitate Forms Over Time in the Incubator
Cause: The compound may be coming out of solution at the working concentration due to instability in the media over time.
Solution:
-
Lower the Working Concentration: If possible, reduce the final concentration of this compound in your experiment.
-
Increase Serum Concentration (if applicable): For some compounds, the presence of serum proteins can help to maintain solubility. If your experimental design allows, consider if increasing the serum percentage in your media is an option.
-
Consider Surfactants (Advanced): In some cases, a low concentration of a biocompatible surfactant, such as Tween® 80, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[6][7][8][9] However, it is critical to first test the cytotoxicity of the surfactant on your cell line at the intended concentration. A starting point for testing could be in the range of 0.01% to 0.1% (v/v).
Data Presentation
Table 1: Recommended DMSO Concentrations in Cell Culture
| Final DMSO Concentration (v/v) | General Recommendation | Considerations |
| ≤ 0.1% | Highly recommended for sensitive cells and long-term assays.[1][4][5] | Minimizes the risk of off-target effects and cytotoxicity. |
| 0.1% - 0.5% | Generally acceptable for most robust cell lines in shorter-term experiments.[1][2][3] | A vehicle control is essential to assess any potential effects of DMSO. |
| > 0.5% | Not recommended. | High risk of cytotoxicity and other off-target effects.[1][2] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture media
-
Vortex mixer
Procedure for a 10 mM Stock Solution:
-
Calculate the required amount of this compound and DMSO. The molecular weight of this compound is 533.54 g/mol . To make 1 mL of a 10 mM stock solution, you will need 5.34 mg of this compound.
-
Weigh out the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Procedure for Preparing a Working Solution (Example: 10 µM in 10 mL of media):
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Pre-warm 10 mL of your cell culture media to 37°C.
-
To achieve a final concentration of 10 µM, you will need to perform a 1:1000 dilution of your 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Add 10 µL of the 10 mM this compound stock solution dropwise to the 10 mL of pre-warmed media while gently swirling.
-
Mix the final working solution gently by inverting the tube or swirling the flask.
-
Use the working solution immediately in your experiment.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation in cell culture media.
Caption: this compound inhibits the phosphorylation of substrate proteins by Casein Kinase 1 (CK1).
References
- 1. lifetein.com [lifetein.com]
- 2. reddit.com [reddit.com]
- 3. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Csnk1-IN-1 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Csnk1-IN-1 in western blotting experiments. The information is tailored to scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect my western blot results?
A1: this compound is an inhibitor of Casein Kinase 1 (CK1), specifically targeting the CSNK1A1 isoform with an IC50 of 21 μM.[1] CK1 is a family of serine/threonine kinases involved in various cellular processes, including the Wnt/β-catenin and p53 signaling pathways.[2][3] Therefore, treating cells with this compound is expected to alter the phosphorylation state of CK1 target proteins.
On a western blot, this can manifest in a few ways:
-
A shift in the molecular weight of the target protein: Phosphorylated proteins often migrate slower on an SDS-PAGE gel. Inhibition of CK1 may lead to a decrease in phosphorylation, resulting in a band that runs faster than the control.
-
Changes in protein stability: CK1-mediated phosphorylation can target proteins for degradation. Inhibition of CK1 may therefore lead to an increase in the total protein levels of a substrate. For example, inhibition of CK1α can lead to the stabilization of p53 and β-catenin.
-
Altered signal with phospho-specific antibodies: If you are using an antibody that specifically recognizes a phosphorylated form of a protein, treatment with this compound should decrease or abolish the signal.
Q2: I am not seeing any change in my protein of interest after this compound treatment. What could be the reason?
A2: There are several potential reasons for this observation:
-
Suboptimal Inhibitor Concentration or Treatment Time: The effectiveness of this compound is dose and time-dependent. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target protein.
-
Low Protein Expression: The target protein may be expressed at very low levels in your cells, making it difficult to detect changes.[4] Ensure you are loading a sufficient amount of protein (typically 20-30 µg of total cell lysate).[4]
-
Inactive Inhibitor: Ensure the this compound is properly stored and has not expired.
-
Antibody Issues: The antibody you are using may not be sensitive enough to detect the changes, or it may not be suitable for western blotting. Always check the antibody datasheet for validated applications.
Q3: I am observing multiple bands for my target protein. How can I interpret this?
A3: Multiple bands can be due to several factors:
-
Phospho-isoforms: The different bands may represent different phosphorylation states of your target protein. Treatment with this compound should lead to a decrease in the intensity of the upper (slower migrating) bands if they are CK1-dependent phosphorylation sites.
-
Protein Degradation: The lower molecular weight bands could be degradation products.[5] Ensure you use protease and phosphatase inhibitors during sample preparation.[4]
-
Non-specific Antibody Binding: The antibody may be cross-reacting with other proteins. To check for this, you can run a negative control, such as a lysate from cells where your target protein is knocked down or knocked out.
-
Splice Variants: Your protein of interest may have multiple splice variants. Check databases like UniProt for information on known isoforms.
Troubleshooting Guide
This guide addresses common issues encountered during western blot analysis following this compound treatment.
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Ineffective this compound treatment | Optimize inhibitor concentration and incubation time. Perform a dose-response (e.g., 1-50 µM) and time-course (e.g., 1-24 hours) experiment. |
| Low abundance of the target protein | Increase the amount of protein loaded on the gel (up to 100 µg for low abundance targets).[4] Consider immunoprecipitation to enrich for your protein of interest. | |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S and the gel with Coomassie Blue.[5] Adjust transfer time or voltage as needed. For large proteins, consider adding a low concentration of SDS (0.05%) to the transfer buffer.[6] | |
| Primary or secondary antibody issues | Use a fresh dilution of the antibody. Ensure the secondary antibody is appropriate for the primary antibody's host species.[7] Validate your primary antibody using a positive control (e.g., a cell line known to express the protein). | |
| High Background | Insufficient blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[8] Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). Milk is often better for reducing non-specific bands.[4] |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody.[6][7] | |
| Inadequate washing | Increase the number and duration of wash steps (e.g., 3 x 10 minutes with TBST).[5] | |
| Non-specific Bands | Antibody cross-reactivity | Check the antibody datasheet for known cross-reactivities. Run a negative control (e.g., knockout/knockdown cell lysate). |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer.[4] Prepare fresh lysates and avoid repeated freeze-thaw cycles. | |
| Sample overloading | Reduce the amount of protein loaded on the gel.[4] | |
| Unexpected Band Size or Shift | Post-translational modifications other than phosphorylation | Consider other potential modifications that could be affected by CK1 inhibition. |
| Protein-protein interactions | Under non-denaturing conditions, your protein might be in a complex. Ensure your sample buffer contains SDS and a reducing agent (like DTT or β-mercaptoethanol) and that you boil your samples before loading. |
Experimental Protocols
Standard Western Blot Protocol
-
Cell Lysis:
-
After this compound treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a suitable alternative) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of your lysates using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix your protein lysate with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well onto an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration and transfer.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for at least 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[9]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL (enhanced chemiluminescence) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Phospho-protein Western Blot Protocol Modifications
-
Lysis Buffer: Crucially, include phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in your lysis buffer to preserve the phosphorylation state of your proteins.
-
Blocking: BSA is often preferred over milk for blocking when using phospho-specific antibodies, as milk contains casein, a phosphoprotein that can cause high background.
-
Antibodies: Use antibodies that are specifically validated for the detection of the phosphorylated target.
Visualizations
References
- 1. Frontiers | Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis [frontiersin.org]
- 2. Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to selecting high-performing antibodies for CSNK1A1 (UniProt ID: P48729) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are CK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Casein kinase 1 controls the activation threshold of an α-arrestin by multisite phosphorylation of the interdomain hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Casein Kinase 1δ-dependent Wee1 Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phosphorylation by Casein Kinase 1 Regulates Tonicity-induced Osmotic Response Element-binding Protein/Tonicity Enhancer-binding Protein Nucleocytoplasmic Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Csnk1-IN-1 Cytotoxicity in Non-Cancerous Cell Lines: A Technical Support Center
For researchers and drug development professionals investigating the therapeutic potential of Csnk1-IN-1, a key concern is its cytotoxic effect on non-cancerous cells. This technical support center provides essential guidance, troubleshooting advice, and frequently asked questions to ensure the accurate assessment of this compound's safety profile and the generation of reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in non-cancerous cell lines?
A1: While comprehensive public data on the cytotoxicity of this compound across a wide range of non-cancerous cell lines is limited, the available information on selective Casein Kinase 1 (CK1) inhibitors suggests a generally favorable therapeutic window. Many inhibitors of CK1 isoforms, particularly CK1α (the target of this compound), have been shown to be more potent against cancer cells than their non-malignant counterparts. For instance, knockdown of CSNK1ε, another CK1 isoform, has been reported to have minimal toxicity in human fibroblasts, suggesting a good therapeutic window.[1] This selectivity is often attributed to the reliance of cancer cells on specific signaling pathways regulated by CK1 for their proliferation and survival. However, it is crucial to empirically determine the IC50 value for each specific non-cancerous cell line used in your experiments.
Q2: Which non-cancerous cell lines are recommended as controls for cytotoxicity studies with this compound?
A2: The choice of control cell lines should be guided by the tissue origin of the cancer cells being studied. Commonly used non-cancerous cell lines include:
-
Human Foreskin Fibroblasts (HFF): A primary cell line often used as a healthy control.
-
HEK293: A human embryonic kidney cell line that is easy to culture and transfect, making it a common choice for initial toxicity screening.
-
Primary cells: When possible, using primary cells isolated from the tissue of interest provides a more physiologically relevant model.
Q3: What are the primary signaling pathways affected by this compound that might lead to cytotoxicity?
A3: this compound is an inhibitor of Casein Kinase 1 alpha (CK1α), a critical regulator of several key signaling pathways. Dysregulation of these pathways can lead to cell cycle arrest and apoptosis. The two primary pathways of interest are:
-
Wnt/β-catenin Signaling: CK1α is a key component of the β-catenin destruction complex. Inhibition of CK1α can lead to the stabilization and accumulation of β-catenin, which can have varied effects depending on the cellular context.[2][3]
-
p53 Signaling: CK1α can regulate the stability and activity of the tumor suppressor protein p53. Inhibition of CK1α has been shown to activate p53, which can induce apoptosis or cell cycle arrest.[2]
Q4: How can I be sure that the observed cytotoxicity is due to the inhibition of CK1α and not off-target effects?
A4: This is a critical question in kinase inhibitor research. To address this, consider the following approaches:
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of CK1α should rescue the cells from the cytotoxic effects of this compound.
Data Presentation
Due to the limited availability of public data specifically for this compound across a wide panel of non-cancerous cell lines, the following table provides illustrative IC50 values for other selective CK1α inhibitors to offer a general understanding of the expected therapeutic window. Researchers must determine the specific IC50 for this compound in their cell lines of interest.
| Inhibitor | Target | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Fold Selectivity (Non-cancerous/Cancer) | Reference |
| D4476 | CK1α/δ | MOLM-13 (AML) | ~1 | Normal Hematopoietic Cells | >10 | >10 | (Jaras et al., 2014)[2] |
| BAY-888 | CK1α | HCT116 (Colon) | 0.004 | Not specified | - | - | (Abstract 3588, AACR 2019)[4] |
| BAY-204 | CK1α | HCT116 (Colon) | 0.002 | Not specified | - | - | (Abstract 3588, AACR 2019)[4] |
Experimental Protocols
Protocol for Determining IC50 of this compound using MTT Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound compound
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.01 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| Low signal or absorbance values | Low cell number or insufficient incubation time with MTT. | Optimize the initial cell seeding density. Ensure the MTT incubation is carried out for the recommended time and that the formazan crystals are fully dissolved in DMSO. |
| High background in control wells | Contamination of the cell culture or reagents. | Regularly check cell cultures for contamination. Use sterile techniques and fresh reagents. |
| IC50 value is not reproducible | Inconsistent experimental conditions (e.g., incubation time, cell passage number, reagent quality). | Standardize the protocol and record all experimental parameters. Use cells within a consistent passage number range. Ensure the quality and concentration of this compound and other reagents are consistent between experiments. |
| No dose-dependent cytotoxicity observed | The concentration range of this compound is too low or too high. The inhibitor is not stable in the culture medium. | Test a broader range of concentrations. Check the stability of this compound under your experimental conditions. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CK1α.
Caption: p53 signaling pathway and the potential impact of this compound on CK1α-mediated p53 regulation.
Caption: Experimental workflow for determining the IC50 of this compound using the MTT assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Role of casein kinase 1A1 in the biology and targeted therapy of del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Integrative Pan-Cancer Analysis of the Prognostic and Immunological Role of Casein Kinase 2 Alpha Protein 1 (CSNK2A1) in Human Cancers: A Study Based on Bioinformatics and Immunohistochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Csnk1-IN-1 degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Csnk1-IN-1 during storage and experimental use.
Troubleshooting Guide: Investigating this compound Degradation
Unexpected or inconsistent experimental results when using this compound may be due to its degradation. This guide provides a systematic approach to troubleshoot potential stability issues.
Question: My experiments with this compound are yielding inconsistent or weaker than expected results. Could the inhibitor be degraded?
Answer: Yes, degradation of this compound is a potential cause for inconsistent results. Follow these steps to investigate:
-
Review Storage Conditions: Immediately verify the storage conditions of your this compound stock solutions and solid compound. Compare them against the manufacturer's recommendations.
-
Assess Handling Procedures: Consider your recent handling of the compound. Have there been multiple freeze-thaw cycles? Was the stock solution warmed for an extended period? Was it exposed to light?
-
Prepare a Fresh Stock Solution: If possible, prepare a fresh stock solution from the solid compound that has been stored under ideal conditions.
-
Perform a Potency Check: Compare the performance of the new stock solution with the old one in a reliable and straightforward assay (e.g., a kinase activity assay). A significant difference in potency is a strong indicator of degradation.
-
Consider Potential Degradation Pathways: If you suspect degradation, review the potential chemical liabilities of the molecule to understand the likely mechanisms.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store this compound?
-
A1: For long-term storage of this compound in solid form, it is recommended to store it at -20°C or -80°C, protected from light and moisture. For stock solutions, the recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always refer to the manufacturer's datasheet for the most accurate and up-to-date information.
-
-
Q2: Can I store my this compound stock solution at -20°C?
-
A2: Yes, but for a shorter duration. Storage at -20°C is generally recommended for up to one month.[1] For longer-term storage, -80°C is preferable to minimize the risk of degradation.
-
-
Q3: How many times can I freeze-thaw my this compound stock solution?
-
A3: It is best to minimize freeze-thaw cycles. We recommend aliquoting your stock solution into single-use volumes to avoid repeated temperature changes that can accelerate degradation.
-
-
Q4: My this compound was shipped at room temperature. Is it still viable?
-
A4: Yes, short periods at room temperature for shipping are generally acceptable for the solid form of the compound. Upon receipt, it should be stored under the recommended long-term storage conditions.
-
Degradation
-
Q5: What are the likely causes of this compound degradation?
-
A5: Based on the chemical structure, which likely contains an aminopyrimidine core, an aniline-like moiety, and a trifluoromethyl group, the potential degradation pathways include:
-
Hydrolysis: The trifluoromethyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, although this is generally slow. Amide bonds, if present, could also be hydrolyzed.
-
Oxidation: The aniline-like portion of the molecule can be prone to oxidation, especially when exposed to air and light.[2][3] This can lead to the formation of colored impurities and a loss of activity.
-
-
-
Q6: I noticed a slight discoloration in my solid this compound. What should I do?
-
A6: Discoloration can be a sign of oxidation.[3] It is recommended to test the potency of the compound against a fresh, uncolored lot if available. If a new lot is not available, prepare a fresh stock and carefully evaluate its performance in your assay.
-
Experimental Use
-
Q7: What solvents are recommended for dissolving this compound?
-
A7: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Always use a high-purity, anhydrous grade of DMSO to minimize the introduction of water, which could contribute to hydrolysis over time.
-
-
Q8: How long is this compound stable in my cell culture media?
-
A8: The stability of this compound in aqueous media at 37°C has not been extensively reported. It is advisable to prepare fresh dilutions in media for each experiment and to minimize the time the compound spends in aqueous solutions before being added to cells.
-
Quantitative Data on Storage and Stability
The following table summarizes the recommended storage conditions and provides a hypothetical illustration of potential degradation under suboptimal conditions.
| Condition | Temperature | Duration | Expected Viability | Notes |
| Recommended (Solid) | -20°C / -80°C | > 1 year | High | Protect from light and moisture. |
| Recommended (Stock in DMSO) | -80°C | 6 months | High | Aliquot to avoid freeze-thaw cycles.[1] |
| Recommended (Stock in DMSO) | -20°C | 1 month | High | Aliquot to avoid freeze-thaw cycles.[1] |
| Suboptimal (Stock in DMSO) | 4°C | 1-2 weeks | Moderate | Risk of gradual degradation. |
| Suboptimal (Stock in DMSO) | Room Temperature | > 8 hours | Low | Significant degradation possible. |
| Suboptimal (Aqueous Solution) | 37°C | > 24 hours | Low | Potential for hydrolysis and precipitation. |
| Multiple Freeze-Thaw Cycles | -20°C to RT | > 5 cycles | Moderate to Low | Each cycle increases the risk of degradation. |
Disclaimer: The data for suboptimal conditions are illustrative and not based on specific experimental validation for this compound. It is strongly recommended to adhere to the manufacturer's storage guidelines.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated pipette
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex briefly and/or sonicate in a water bath until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Caption: Troubleshooting workflow for investigating this compound degradation.
Caption: Potential degradation pathways of this compound under suboptimal conditions.
References
Dealing with Csnk1-IN-1 resistance in cell lines
Welcome to the technical support center for Csnk1-IN-1, a potent and selective inhibitor of Casein Kinase 1 (CK1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during their experiments, with a focus on acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of Casein Kinase 1 alpha (CK1α).[1][2] By binding to the ATP-binding pocket of CK1α, it prevents the phosphorylation of its downstream substrates.[1] This leads to the disruption of cellular signaling pathways that are dependent on CK1α activity, such as the Wnt/β-catenin and NF-κB pathways, which are often dysregulated in cancer.[1][3]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to this compound can arise from several mechanisms. The most commonly observed mechanisms are:
-
Upregulation of pro-survival signaling pathways: A frequent cause of resistance is the activation of compensatory signaling pathways, most notably the NF-κB pathway.[4][5] Increased NF-κB activity can promote cell survival and overcome the inhibitory effects of this compound.
-
Target mutation: Although less common, mutations in the CSNK1A1 gene, which encodes for CK1α, can occur. These mutations may alter the drug-binding pocket, thereby reducing the affinity of this compound for its target.[6]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value is indicative of resistance.
Troubleshooting Guide
Issue: Decreased Efficacy of this compound in Long-Term Cultures
If you observe a gradual loss of this compound efficacy in your cell line, it is likely that a resistant population of cells is emerging. The following steps will help you diagnose and potentially overcome this issue.
Step 1: Quantify the Level of Resistance
The first step is to determine the extent of resistance. This can be achieved by comparing the IC50 values of this compound in the suspected resistant cell line and the original, sensitive parental line.
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Parental (Sensitive) | 50 | - |
| Resistant Derivative | 1500 | 30x |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10,000 nM) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed, the next step is to investigate the underlying mechanism.
A. Assess NF-κB Pathway Activation
Since upregulation of the NF-κB pathway is a common resistance mechanism, assess the activation status of this pathway in your resistant cells.
Experimental Protocol: Western Blot for Phospho-p65
-
Protein Extraction: Lyse parental and resistant cells and quantify the protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65 (a marker of NF-κB activation) and total p65 overnight at 4°C. Use a housekeeping protein like GAPDH or β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
B. Sequence the CSNK1A1 Gene
To rule out target mutations, sequence the coding region of the CSNK1A1 gene in the resistant cell line.
Experimental Protocol: Sanger Sequencing of CSNK1A1
-
RNA Extraction and cDNA Synthesis: Extract total RNA from parental and resistant cells and reverse transcribe it to cDNA.
-
PCR Amplification: Amplify the coding sequence of CSNK1A1 from the cDNA using specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line and a reference sequence to identify any mutations.
Step 3: Strategies to Overcome Resistance
Based on your findings from Step 2, you can devise a strategy to overcome the observed resistance.
A. If the NF-κB Pathway is Activated: Combination Therapy
If you observe hyperactivation of the NF-κB pathway in your resistant cells, a combination therapy approach may be effective. Combining this compound with an NF-κB inhibitor can restore sensitivity.
Table 2: Effect of Combination Therapy on this compound IC50 in Resistant Cells
| Treatment | This compound IC50 (nM) |
| This compound alone | 1500 |
| This compound + NF-κB Inhibitor (e.g., 10 µM Bay 11-7082) | 75 |
B. If a CSNK1A1 Mutation is Identified: Alternative Inhibitors
If a mutation in the drug-binding site of CK1α is identified, this compound may no longer be effective. In this case, consider using a non-ATP-competitive or allosteric inhibitor of CK1α, or an inhibitor that targets a different node in the dysregulated pathway.
Visual Guides
Caption: Mechanism of action of this compound.
References
- 1. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of Casein Kinase 1 Alpha Prevents Acquired Drug Resistance to Erlotinib in EGFR-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Landscape of drug-resistance mutations in kinase regulatory hotspots - PMC [pmc.ncbi.nlm.nih.gov]
Csnk1-IN-1 inconsistent results in replicate experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in replicate experiments using Csnk1-IN-1.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our results between replicate experiments using this compound. What are the common causes for this inconsistency?
Inconsistent results with this compound can stem from several factors, primarily related to compound handling, experimental setup, and biological complexity. The most common issues include:
-
Improper Compound Solubilization: this compound has specific solubility requirements that, if not met, can lead to inaccurate concentrations in your experiments.
-
Compound Instability: The stability of this compound in stock solutions is limited and dependent on storage temperature. Repeated freeze-thaw cycles can degrade the compound.[1]
-
Off-Target Effects: Like many kinase inhibitors, this compound may affect other kinases, which can lead to unexpected biological outcomes depending on the cell type and experimental conditions.[2][3][4]
-
Variable Experimental Conditions: Minor variations in cell density, passage number, incubation times, or reagent quality can be magnified when using a potent inhibitor.
-
Antibody Performance: In downstream analyses like Western blotting, inconsistent antibody quality can be a major source of variability.[5]
The following troubleshooting workflow can help systematically identify the source of the inconsistency.
Q2: What is the correct procedure for dissolving and storing this compound?
Proper preparation and storage of this compound are critical for obtaining reproducible results. Due to its chemical properties, specific handling is required.
Data Presentation: Solubility & Storage
| Parameter | Recommendation | Notes |
| Solvent | DMSO | Use new, anhydrous DMSO as the compound is hygroscopic.[1] |
| Solubilization | Ultrasonic treatment is needed. | Simply vortexing may not be sufficient for complete dissolution.[1] |
| Stock Concentration | Prepare a high-concentration stock (e.g., 10 mM). | Avoid preparing dilute stock solutions. |
| Storage (Stock) | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] | Protect from light and moisture. Avoid repeated freeze-thaw cycles.[1] |
| Working Solution | Prepare fresh from stock for each experiment. | Do not store dilute working solutions. |
Q3: What are the known targets of this compound, and could off-target effects cause variability?
This compound is an inhibitor of Casein Kinase 1 (CK1). However, the CK1 family has multiple isoforms, and inhibitors are often not perfectly specific.[2][6]
Data Presentation: this compound Inhibitor Profile
| Target | IC₅₀ | Notes |
| CSNK1A1 (CK1α) | 21 µM | Primary target.[1] |
| CSNK1D (CK1δ) | 29.7 µM | Also shows inhibitory activity against the delta isoform.[1] |
| CSNK1A1 (high ATP) | 1.5 nM | Potency can be significantly affected by ATP concentration in assays.[1] |
| EGFR (wild type) | >20 nM | Shows low inhibition against EGFR.[1] |
Variability can arise if different cell lines express different ratios of CK1 isoforms. If an observed effect is due to inhibition of CSNK1D, for example, cell lines with low CSNK1D expression will show a weaker response. It is crucial to characterize the expression profile of CK1 isoforms in your experimental model.
Q4: How does this compound impact the Wnt/β-catenin signaling pathway?
Casein Kinase 1α (CK1α) is a critical component of the β-catenin destruction complex. In the absence of a Wnt signal, CK1α phosphorylates β-catenin at Serine 45.[7][8] This "primes" β-catenin for subsequent phosphorylation by GSK3β, leading to its ubiquitination and proteasomal degradation. By inhibiting CK1α, this compound prevents this initial phosphorylation, leading to the stabilization and accumulation of β-catenin, which can then translocate to the nucleus and activate target gene transcription.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing this compound solutions to ensure concentration accuracy and stability.
-
Reagents and Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure for 10 mM Stock Solution:
-
Briefly centrifuge the vial of this compound powder (MW: 533.54) to collect all material at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of powder, add 187.43 µL of DMSO.
-
Place the sealed vial in an ultrasonic water bath and sonicate until the solution is completely clear. This step is crucial for full solubilization.[1]
-
Once dissolved, immediately create single-use aliquots (e.g., 5-10 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -80°C for up to 6 months.[1]
-
-
Procedure for Working Solution:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Dilute the stock solution to the final desired concentration using pre-warmed cell culture medium. Mix thoroughly by gentle pipetting or vortexing.
-
Use the working solution immediately. Do not store diluted solutions.
-
Protocol 2: Cell Viability Assay
This protocol describes a general method for assessing cell viability after treatment with this compound using a colorimetric assay, such as one based on WST-8 (e.g., Cell Counting Kit-8).[9]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from a freshly thawed stock. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Remove the old medium and add 100 µL of the medium containing the inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add 10 µL of the WST-8 reagent to each well.[9]
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
-
Protocol 3: Western Blotting for β-catenin
This protocol provides a method to detect changes in β-catenin protein levels, a downstream target of CK1α.
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the plate and incubate on ice for 5-10 minutes.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by adding SDS sample buffer and heating at 95-100°C for 5 minutes.[10]
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against β-catenin (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 4: In Vitro Kinase Assay
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on purified CK1α kinase activity. This example uses a luminescence-based ADP detection method.[11][12]
-
Reagents and Materials:
-
Procedure:
-
Prepare a master mix of the kinase and substrate in kinase buffer.
-
In a 384-well plate, add 1 µL of this compound at various concentrations or vehicle (DMSO) control.
-
Add 2 µL of the enzyme/substrate mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be near the Kₘ for the kinase, if known.
-
Incubate at room temperature for 60 minutes.[11]
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP detection kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Record luminescence with a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The protein kinase CK1: Inhibition, activation, and possible allosteric modulation [frontiersin.org]
- 3. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of Casein Kinase 1δ in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. woongbee.com [woongbee.com]
- 10. CST | Cell Signaling Technology [cellsignal.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Casein Kinase 1 Functions as both Penultimate and Ultimate Kinase in Regulating Cdc25A Destruction - PMC [pmc.ncbi.nlm.nih.gov]
Validating Csnk1-IN-1 activity after long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Csnk1-IN-1, a Casein Kinase 1 (CK1) inhibitor. This guide focuses on validating the activity of this compound, especially after long-term storage, to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid at 4°C, protected from light and moisture. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: I have stored my this compound solution for over 6 months at -80°C. Is it still active?
A2: The recommended storage period for this compound in solvent at -80°C is up to 6 months.[1] Beyond this period, the inhibitor's activity may be compromised. We strongly recommend re-validating the activity of the compound before use in critical experiments. This can be done using an in vitro kinase assay to determine its IC50 value or a cell-based assay to assess its effect on a known CSNK1A1 downstream target.
Q3: My this compound is no longer showing the expected inhibitory effect in my cell-based assay. What could be the issue?
A3: There are several potential reasons for a loss of inhibitory effect:
-
Compound Degradation: The inhibitor may have degraded due to improper storage (e.g., extended storage time, multiple freeze-thaw cycles, exposure to light or moisture).
-
Incorrect Concentration: There might be an error in the dilution of the stock solution. We recommend preparing fresh dilutions from a validated stock for each experiment.
-
Cellular Factors: The cells themselves could be a source of variability. Factors such as cell passage number, confluency, or changes in culture conditions can alter signaling pathways and the cellular response to inhibitors.
-
Assay-Specific Issues: The experimental conditions of your assay, such as incubation time or the concentration of other reagents, may need optimization.
Q4: What is the primary target of this compound?
A4: The primary target of this compound is Casein Kinase 1 alpha 1 (CSNK1A1).[1] It also shows inhibitory activity against other CK1 isoforms like CSNK1D.[1]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results After Long-Term Storage
This guide provides a logical workflow to troubleshoot and validate the activity of your stored this compound.
Data Presentation: Expected IC50 Values for this compound
The following table summarizes the reported IC50 values for this compound against various kinases. Use this as a reference when performing in vitro validation assays.
| Kinase Target | Reported IC50 Value |
| CSNK1A1 | 21 µM |
| CSNK1D | 29.7 µM |
| CSNK1A1 (high ATP) | 1.5 nM |
| EGFR (wild type) | >20 nM |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 value of this compound using a fluorescence-based in vitro kinase assay.
Materials:
-
Recombinant human CSNK1A1
-
Kinase substrate (e.g., a specific peptide or α-casein)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
This compound stock solution
-
Fluorescence-based kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound: Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions in the kinase assay buffer.
-
Prepare the kinase reaction mix: In a tube, mix the recombinant CSNK1A1 and the substrate in the kinase assay buffer.
-
Set up the plate: Add the serially diluted this compound to the wells of a microplate. Include a "no inhibitor" control (vehicle only) and a "no kinase" control (buffer only).
-
Add the kinase reaction mix to each well.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km for CSNK1A1 if known.
-
Incubate the plate at 30°C for the recommended time (e.g., 30-60 minutes).
-
Stop the reaction and detect the signal: Follow the instructions of your chosen kinase activity detection kit to stop the reaction and measure the fluorescence.
-
Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot to Validate Cellular Activity
This protocol describes how to assess the activity of this compound in a cellular context by measuring the phosphorylation of a known downstream target of CSNK1A1, such as β-catenin at Serine 45.
Materials:
-
Cell line known to have active Wnt/β-catenin signaling (e.g., HEK293)
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Standard Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed your chosen cell line in a multi-well plate. Once the cells have adhered, treat them with varying concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-β-catenin (Ser45) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply an ECL substrate. Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing (Recommended): To ensure equal protein loading and that the inhibitor is not causing degradation of the target protein, you can strip the membrane and re-probe with an antibody against total β-catenin and a loading control protein.
Signaling Pathway
This compound inhibits CSNK1A1, a key kinase in the Wnt/β-catenin signaling pathway. CSNK1A1 initiates the phosphorylation of β-catenin, marking it for degradation. Inhibition of CSNK1A1 is expected to lead to an accumulation of β-catenin.
References
Csnk1-IN-1 interference with fluorescence assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Csnk1-IN-1 in fluorescence-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and fluorescence assays.
Issue 1: Unexpected Decrease in Fluorescence Signal
Possible Cause:
-
Quenching: this compound may be absorbing the excitation or emission light of your fluorophore.
-
Precipitation: The compound may be precipitating out of solution at the concentration used, leading to light scattering and an apparent decrease in signal.
Troubleshooting Steps:
-
Visual Inspection: Visually inspect the assay plate for any signs of precipitation.
-
Solubility Check: Determine the solubility of this compound in your specific assay buffer.
-
Spectral Overlap Analysis: Determine the absorbance spectrum of this compound and compare it to the excitation and emission spectra of your fluorophore. A significant overlap suggests quenching is likely.
-
Control Experiment (Inhibitor Titration in the Absence of Enzyme): Run a control experiment where you titrate this compound into the assay buffer containing your fluorescent substrate/probe but without the kinase. A dose-dependent decrease in fluorescence would confirm quenching.
-
Use a Red-Shifted Fluorophore: If quenching is confirmed, consider switching to a fluorophore that excites and emits at longer wavelengths (red-shifted), as this can often reduce interference from small molecules.[1][2]
Issue 2: Unexpected Increase in Fluorescence Signal
Possible Cause:
-
Autofluorescence: this compound itself may be fluorescent at the excitation and emission wavelengths used in your assay.
Troubleshooting Steps:
-
Measure Compound Autofluorescence: Measure the fluorescence of this compound alone in your assay buffer at the same excitation and emission wavelengths used for your assay.
-
Control Experiment (Inhibitor Titration in the Absence of Enzyme and Substrate): Titrate this compound into the assay buffer and measure the fluorescence. A dose-dependent increase in signal indicates autofluorescence.
-
Spectral Scan: Perform a full excitation and emission scan of this compound to determine its spectral properties. This will help in selecting alternative fluorophores or filter sets to minimize interference.
-
Kinetic Measurement: If using an endpoint assay, switch to a kinetic measurement. The initial background fluorescence from the compound can often be subtracted, allowing for the measurement of the change in fluorescence over time due to enzyme activity.[3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1). It functions by competing with ATP for the binding site on the kinase, thereby inhibiting its phosphotransferase activity.
Q2: Does this compound interfere with fluorescence assays?
Q3: What are the known quantitative parameters for this compound?
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target |
| IC50 | 21 µM | CSNK1A1 |
| Molecular Weight | 533.54 g/mol | N/A |
| Formula | C29H26F3N5O2 | N/A |
| Solubility | Soluble in DMSO | N/A |
Q4: What signaling pathways is CSNK1 involved in?
CSNK1 is a key regulator in several critical signaling pathways, including the Wnt signaling pathway and the circadian rhythm pathway.[4][5]
Experimental Protocols
Protocol 1: Determination of Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay wavelengths.
Materials:
-
This compound stock solution (in DMSO)
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
-
Black, clear-bottom microplates
Method:
-
Prepare a serial dilution of this compound in assay buffer, starting from the highest concentration used in your kinase assay. Include a buffer-only control.
-
Dispense the dilutions into the wells of a black microplate.
-
Measure the fluorescence intensity at the excitation and emission wavelengths used in your primary assay.
-
Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessment of Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound stock solution (in DMSO)
-
Fluorescent substrate/probe used in the assay
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
-
Black microplates
Method:
-
Prepare a solution of your fluorescent substrate/probe in assay buffer at the concentration used in your assay.
-
Prepare a serial dilution of this compound in assay buffer.
-
In the wells of a black microplate, mix the fluorescent substrate/probe solution with the this compound dilutions. Include a control with only the fluorescent substrate/probe and buffer.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent decrease in fluorescence suggests quenching.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Role of CSNK1 in the Wnt Signaling Pathway.
Caption: Role of CSNK1 in the Circadian Rhythm Pathway.
Caption: Troubleshooting Workflow for Fluorescence Interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 5. Demystifying autofluorescence with excitation-scanning hyperspectral imaging - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Csnk1-IN-1 purity and quality control
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of Csnk1-IN-1, a Casein Kinase 1 (CK1) inhibitor. It includes frequently asked questions, troubleshooting advice, and detailed protocols for purity and quality control assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1).[1] It also demonstrates inhibitory activity against other CK1 isoforms, such as CSNK1D.[1] Casein Kinase 1 is a family of serine/threonine kinases involved in regulating numerous cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[2][3]
Q2: What are the physical and chemical properties of this compound?
This compound is typically supplied as a solid, ranging in color from light yellow to yellow.[1] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C29H26F3N5O2 |
| Molecular Weight | 533.54 g/mol |
| Appearance | Light yellow to yellow solid[1] |
| CAS Number | 2468784-55-4 |
Q3: How should I properly store this compound?
Proper storage is critical to maintain the stability and activity of the inhibitor. Recommendations for both solid and dissolved forms are outlined below.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | 4°C | Long-term | Store sealed, away from moisture and light.[1] |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store sealed.[1] |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store sealed.[1] |
Q4: How do I dissolve this compound for my experiments?
This compound is soluble in Dimethyl sulfoxide (DMSO).[1] For example, a 4.6 mg/mL solution can be prepared in DMSO, though this may require sonication to fully dissolve.[1] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1]
Q5: What is the kinase selectivity profile of this compound?
This compound exhibits potent inhibition against specific Casein Kinase 1 isoforms. Its inhibitory activity (IC50) has been measured against several kinases.
| Kinase Target | IC50 Value |
| CSNK1A1 | 21 µM[1] |
| CSNK1D | 29.7 µM[1] |
| CSNK1A1 (high ATP) | 1.5 nM[1] |
| Wild type-EGFR | >20 nM (low inhibition)[1] |
Quality Control and Purity Assessment
Ensuring the purity and identity of your this compound sample is a prerequisite for reliable and reproducible experimental results. We recommend a multi-faceted approach using orthogonal analytical techniques.[4]
References
Csnk1-IN-1 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Csnk1-IN-1, a potent and selective inhibitor of Casein Kinase 1 (CSNK1). This guide is intended for researchers, scientists, and drug development professionals to address potential issues, including batch-to-batch variability, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting the Casein Kinase 1 (CSNK1) family of serine/threonine kinases.[1][2] CSNK1 isoforms, including CSNK1α, CSNK1δ, and CSNK1ε, are crucial regulators of numerous cellular processes.[3][4] These include Wnt signaling, p53-mediated pathways, circadian rhythm, and DNA repair.[1][4][5][6] this compound is designed to be a potent and selective inhibitor that likely acts by competing with ATP for binding to the kinase domain of CSNK1 enzymes, thereby blocking their ability to phosphorylate substrate proteins.[7]
Q2: What are the primary signaling pathways affected by this compound?
A2: By inhibiting CSNK1, this compound can modulate several key signaling pathways. The specific effects can depend on the isoform selectivity of the inhibitor.
-
Wnt/β-catenin Pathway: CSNK1α is a component of the β-catenin destruction complex, and its inhibition can lead to the stabilization and accumulation of β-catenin.[4][6] Conversely, CSNK1δ/ε are involved in the positive regulation of Wnt signaling, so their inhibition would block the pathway.[4]
-
p53 Pathway: CSNK1 isoforms can phosphorylate p53 and its regulators, MDM2 and MDMX, influencing p53 stability and activity.[3][6]
-
Circadian Rhythm: CSNK1δ and CSNK1ε are key regulators of the circadian clock by phosphorylating PER proteins, which affects their stability and nuclear entry.[3][8]
Q3: How should I prepare and store this compound?
A3: For any small molecule inhibitor, proper handling is critical for maintaining its activity and ensuring reproducible results.
-
Solubility: Determine the optimal solvent for your stock solution (e.g., DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Protect from light.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store diluted solutions for extended periods.
Q4: What are the potential causes of batch-to-batch variability with small molecule inhibitors like this compound?
A4: Batch-to-batch variability can arise from several factors during the synthesis and handling of a chemical compound.[9][10] These can include:
-
Purity: Differences in the purity of the final compound between batches.
-
Impurities: Presence of different types or levels of impurities, which may have off-target effects.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and bioavailability.
-
Stability: Degradation of the compound over time or due to improper storage.
-
Solvent Content: Residual solvent from the synthesis process can affect the measured weight and concentration.
Troubleshooting Guide
Batch-to-batch variability is a significant challenge in research that can lead to inconsistent and unreliable data.[9][10] This guide provides a structured approach to identifying and resolving issues you may encounter with this compound.
Table 1: Troubleshooting Common Issues with this compound
| Observed Problem | Potential Cause | Recommended Solution & Validation Experiments |
| Reduced or no inhibition of CSNK1 activity in vitro. | 1. Incorrect concentration: Calculation error or inaccurate stock concentration. 2. Degraded compound: Improper storage or multiple freeze-thaw cycles. 3. Low purity of the new batch: The actual concentration of the active compound is lower than stated. | 1. Verify calculations and re-prepare dilutions. 2. Use a fresh aliquot of the stock solution. 3. Perform an in vitro kinase assay to determine the IC50 of the new batch and compare it to the previous batch (See Protocol 1). 4. Obtain a Certificate of Analysis (CoA) for the new batch and compare the purity data. |
| Inconsistent cellular effects (e.g., cell viability, reporter assay readout). | 1. Batch-to-batch variability in potency: Different batches have different effective concentrations. 2. Off-target effects: Impurities in a specific batch may have biological activity. 3. Cell culture variability: Differences in cell passage number, density, or health. | 1. Perform a dose-response experiment for each new batch to determine the EC50 for your specific cellular assay (See Protocol 2). 2. Profile the inhibitor against a panel of kinases to check for off-target activity (if not already provided by the manufacturer). 3. Standardize cell culture conditions and use cells within a consistent passage number range. |
| Unexpected phenotype or toxicity. | 1. Off-target effects of the inhibitor or impurities. 2. Solvent toxicity at high concentrations. | 1. Test a structurally unrelated inhibitor of CSNK1 to see if the phenotype is recapitulated. 2. Perform a kinome-wide selectivity screen to identify potential off-targets. 3. Run a vehicle control with the same concentration of solvent (e.g., DMSO) to rule out solvent effects. |
| Precipitation of the compound in cell culture media. | 1. Poor solubility of the inhibitor at the working concentration. 2. Interaction with media components. | 1. Visually inspect the media for precipitation after adding the inhibitor. 2. Lower the working concentration if possible. 3. Consider using a different solvent or a formulation with better solubility. 4. Consult the manufacturer's solubility data. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific CSNK1 isoform.
-
Prepare Reagents:
-
Recombinant CSNK1 enzyme (e.g., CSNK1α, δ, or ε).
-
Kinase buffer (typically contains Tris-HCl, MgCl2, DTT).
-
ATP (at a concentration close to the Km for the specific kinase isoform).
-
Substrate (a peptide or protein that is a known substrate for CSNK1, e.g., a casein-derived peptide).
-
This compound (prepare a serial dilution in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).
-
-
Assay Procedure:
-
Add kinase buffer to the wells of a 384-well plate.
-
Add the serially diluted this compound to the wells.
-
Add the CSNK1 enzyme to all wells except the negative control.
-
Add the substrate to all wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the detection reagent.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme) from all data points.
-
Normalize the data to the positive control (enzyme without inhibitor).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Assay to Determine EC50
This protocol provides a general workflow for determining the half-maximal effective concentration (EC50) of this compound in a cell-based assay. This example uses a Wnt/β-catenin reporter assay.
-
Cell Culture:
-
Use a cell line with a Wnt/β-catenin reporter system (e.g., HEK293T cells with a TOP-Flash reporter plasmid).
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
-
Treatment:
-
Prepare a serial dilution of this compound in cell culture media.
-
Treat the cells with the diluted inhibitor or vehicle (DMSO) control.
-
Stimulate the Wnt pathway (e.g., with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021).
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Detection:
-
Lyse the cells and measure the reporter activity (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase).
-
Plot the normalized reporter activity versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: Key signaling pathways regulated by CSNK1 isoforms.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
- 1. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 2. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. zaether.com [zaether.com]
- 10. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Csnk1-IN-1 and Other CSNK1A1 Inhibitors for Researchers
For researchers and professionals in drug development, the selection of a potent and selective kinase inhibitor is a critical step. This guide provides an objective comparison of Csnk1-IN-1 with other commercially available inhibitors of Casein Kinase 1 Alpha 1 (CSNK1A1), a key regulator in various cellular processes, including the Wnt signaling pathway.
This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological pathways and experimental workflows to aid in the informed selection of research tools.
Introduction to CSNK1A1 and Its Inhibition
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in numerous cellular signaling pathways. The alpha 1 isoform, CSNK1A1, is of particular interest due to its involvement in the Wnt/β-catenin signaling cascade, which is frequently dysregulated in cancer.[1] CSNK1A1 acts as a negative regulator of the Wnt pathway by phosphorylating β-catenin, priming it for degradation.[1] Inhibition of CSNK1A1 can therefore lead to the stabilization and accumulation of β-catenin, a mechanism that is being explored for therapeutic intervention in various diseases.
Comparative Analysis of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the available IC50 data for this compound and a selection of other CSNK1A1 inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[2][3]
| Inhibitor | Target | IC50 (µM) | Additional Information | Source |
| This compound | CSNK1A1 | 21 | IC50 for CSNK1D is 29.7 µM. In high ATP conditions, the IC50 for CSNK1A1 is 1.5 nM. | [4] |
| D4476 | CK1 (from S. pombe) | 0.2 | Also inhibits ALK5 (IC50 = 0.5 µM) and has been noted to have off-target effects on p38α. | [5][6] |
| IC261 | CK1 | 16 | Also inhibits Cdk5 (IC50 = 4.5 mM) and can bind to tubulin. | [5] |
| CKI-7 | CK1 | 6 (Ki = 8.5 µM) | Shows selectivity over CK2, PKC, CaMKII, and PKA. Does not readily penetrate cell membranes. | [5] |
| SR-3029 | CK1δ/ε | - | A potent ATP-competitive inhibitor with high specificity for CSNK1D and CSNK1E. | |
| PF-670462 | CK1δ/ε | - | A known inhibitor of CK1δ/ε. |
Note: The dramatic increase in potency of this compound in high ATP concentrations suggests a potential ATP-competitive mechanism of action that is highly effective under physiological ATP levels.
Signaling Pathway: The Role of CSNK1A1 in Wnt/β-catenin Signaling
CSNK1A1 is a pivotal component of the β-catenin destruction complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex facilitates the sequential phosphorylation of β-catenin, initiated by CSNK1A1 at serine 45.[7][8][9] This "priming" phosphorylation allows for subsequent phosphorylation by GSK3β, marking β-catenin for ubiquitination and proteasomal degradation. Inhibition of CSNK1A1 disrupts this process, leading to the stabilization and nuclear translocation of β-catenin, where it can activate target gene expression.
Caption: Role of CSNK1A1 in the Wnt/β-catenin pathway and the effect of its inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
The following protocol outlines a general procedure for determining the IC50 value of a compound against CSNK1A1 using a luminescence-based kinase assay. This method measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human CSNK1A1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., a specific peptide or protein substrate for CSNK1A1)
-
ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, with 1:3 or 1:10 dilutions.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of CSNK1A1 enzyme solution (at a pre-determined optimal concentration) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Km value for CSNK1A1 if known.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Conclusion
This compound is a valuable tool for studying the role of CSNK1A1 in cellular processes. Its unique potency profile, particularly in high ATP conditions, warrants further investigation. When selecting an inhibitor, researchers should consider not only the IC50 value but also the selectivity profile and the specific requirements of their experimental system. The data and protocols provided in this guide are intended to facilitate a more informed decision-making process for researchers in the field of kinase biology and drug discovery.
References
- 1. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D4476, a cell-permeant inhibitor of CK1, suppresses the site-specific phosphorylation and nuclear exclusion of FOXO1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A noncanonical sequence phosphorylated by casein kinase 1 in beta-catenin may play a role in casein kinase 1 targeting of important signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer [mdpi.com]
- 9. Phosphorylation and regulation of beta-catenin by casein kinase I epsilon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Csnk1-IN-1 and D4476 Efficacy for Researchers
In the landscape of kinase inhibitor research, Csnk1-IN-1 and D4476 have emerged as significant small molecules targeting Casein Kinase 1 (CK1). This guide provides a detailed, objective comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Biochemical Efficacy and Target Selectivity
Both this compound and D4476 are potent inhibitors of Casein Kinase 1 isoforms, a family of serine/threonine kinases crucial in various cellular processes, including Wnt signaling and circadian rhythm. However, their inhibitory profiles and selectivity differ.
This compound has been reported with varying potencies. One variant demonstrates high potency with IC50 values of 15 nM and 16 nM against CK1δ and CK1ε, respectively. Another compound, also referred to as this compound, exhibits lower potency with IC50 values of 21 μM for CSNK1A1 (CK1α) and 29.7 μM for CSNK1D (CK1δ)[1]. This discrepancy highlights the importance of verifying the specific compound and its associated data.
D4476 is a well-characterized inhibitor of CK1δ with a reported IC50 of 300 nM.[2] It also demonstrates inhibitory activity against the transforming growth factor-β (TGF-β) type I receptor ALK5 with an IC50 of 500 nM.[2] This off-target activity should be a consideration in experimental design.
Table 1: Comparative Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 |
| This compound (High Potency) | CK1δ | 15 nM |
| CK1ε | 16 nM | |
| This compound (Low Potency) | CSNK1A1 (CK1α) | 21 µM[1] |
| CSNK1D (CK1δ) | 29.7 µM[1] | |
| D4476 | CK1δ | 300 nM[2] |
| ALK5 | 500 nM[2] |
Cellular Efficacy
The utility of these inhibitors extends to cellular models, where they have been shown to modulate signaling pathways and affect cell viability.
D4476 has been demonstrated to induce cytotoxicity in various multiple myeloma cell lines.[2] Furthermore, it has been shown to sensitize microsatellite instable colorectal cancer cells to the chemotherapeutic agent 5-fluorouracil, suggesting a potential role in overcoming drug resistance.
Information regarding the specific cellular effects of This compound is less prevalent in publicly available literature, necessitating further investigation by researchers for their specific cellular models.
Signaling Pathway Modulation: The Wnt Pathway
Casein Kinase 1 isoforms are integral components of the Wnt/β-catenin signaling pathway, with different isoforms playing distinct regulatory roles. CK1α typically acts as a negative regulator by promoting the degradation of β-catenin, while CK1δ and CK1ε are generally considered positive regulators.
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key assays are provided below.
In Vitro Kinase Assay (Radioactive Filter Binding)
This protocol is a standard method for determining the potency of kinase inhibitors.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA), a suitable substrate (e.g., α-casein or a specific peptide), and the desired concentration of the inhibitor (this compound or D4476) or DMSO as a vehicle control.
-
Enzyme Addition: Add the recombinant CK1 enzyme to each well.
-
Initiation: Start the reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Detection: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, D4476, or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 or IC50 value.
Conclusion
Both this compound and D4476 are valuable tools for studying the function of Casein Kinase 1. The choice between them will depend on the specific research question, the required potency, and the tolerance for off-target effects. The high potency of one variant of this compound against CK1δ and CK1ε makes it an excellent choice for studies requiring strong and specific inhibition of these isoforms. D4476, while less potent against CK1δ, is a well-established inhibitor with documented cellular effects, though its activity against ALK5 should be considered. Researchers are encouraged to carefully consider the data presented here and to perform their own validation experiments to ensure the suitability of these inhibitors for their specific applications.
References
A Comparative Analysis of Csnk1-IN-1 and BTX-A51 in Acute Myeloid Leukemia Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two inhibitors targeting Casein Kinase 1 alpha (CK1α), Csnk1-IN-1 and BTX-A51, in the context of Acute Myeloid Leukemia (AML). This analysis is based on available preclinical and clinical data.
While direct head-to-head experimental data for this compound and BTX-A51 in AML models is limited in publicly available research, a comparative overview can be constructed by examining their distinct mechanisms of action, target specificities, and the broader effects of CK1α inhibition in AML. BTX-A51 has progressed to clinical trials, providing a more extensive dataset for evaluation. For this compound, we will infer its potential activity based on studies of selective CK1α inhibition in AML.
Executive Summary
BTX-A51 is a first-in-class, oral, multi-kinase inhibitor targeting CK1α, Cyclin-Dependent Kinase 7 (CDK7), and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] This multi-pronged approach leads to the activation of the p53 tumor suppressor pathway and the suppression of super-enhancer-driven oncogenes like MYC and MCL1.[1][2] Preclinical and clinical data have demonstrated its potential in treating AML, particularly in patients with RUNX1 mutations.[1]
Mechanism of Action and Signaling Pathways
BTX-A51: A Multi-Kinase Inhibition Strategy
BTX-A51's therapeutic effect in AML stems from its simultaneous inhibition of three key kinases: CK1α, CDK7, and CDK9.[1][2][3]
-
CK1α Inhibition: CK1α is a negative regulator of the p53 tumor suppressor protein.[4][5] By inhibiting CK1α, BTX-A51 prevents the degradation of p53, leading to its accumulation and activation.[2] Activated p53 can then induce apoptosis in cancer cells.
-
CDK7/9 Inhibition: CDK7 and CDK9 are critical components of the transcriptional machinery, particularly for genes regulated by super-enhancers.[1] Many oncogenes, including MYC and MCL1, are driven by super-enhancers and are highly dependent on CDK7/9 activity.[1] Inhibition of these kinases by BTX-A51 leads to a shutdown of the transcription of these key survival genes in AML cells.[1][2]
The dual mechanism of p53 activation and oncogene suppression is believed to create a synergistic anti-leukemic effect.[5]
Selective CK1α Inhibition (Represented by this compound): A Focused Approach
The therapeutic rationale for a selective CK1α inhibitor like this compound in AML is primarily centered on the p53-dependent apoptosis pathway.[4]
-
p53 Activation: Similar to BTX-A51, a selective CK1α inhibitor would increase p53 levels by preventing its degradation, leading to the activation of downstream apoptotic programs.[4] Studies using shRNA-mediated knockdown of CSNK1A1 (the gene encoding CK1α) have shown that this is a critical dependency for AML cell survival.[4] The anti-leukemic effects of CK1α suppression are dependent on functional p53.[4]
Quantitative Data Presentation
Due to the lack of direct comparative studies, the following tables summarize the available quantitative data for BTX-A51 and the effects of CK1α inhibition from various studies.
Table 1: In Vitro Activity in AML Models
| Compound/Strategy | Cell Line(s) | IC50 / Effect | Source |
| BTX-A51 | RUNX1-mutated primary AML blasts | IC50: 17 nM | [1] |
| OCI-AML5 (RUNX1 mutant) | p53 response observed at 100 nM | [1] | |
| CK1α Inhibition | MLL-AF9 murine AML cells | shRNA knockdown leads to apoptosis and cell cycle arrest | [3] |
| (using D4476) | Leukemia stem cells (LSCs) | Selective killing of LSCs over normal hematopoietic stem and progenitor cells | [4] |
Table 2: Preclinical and Clinical Efficacy
| Compound/Strategy | Model | Key Findings | Source |
| BTX-A51 | Patient-derived xenograft (PDX) AML models | Prolonged survival | [5] |
| Phase 1 Clinical Trial (Relapsed/Refractory AML/MDS) | Recommended Phase 2 Dose: 21 mg (3 days/week) | [1] | |
| CR/CRi rate of 30% in RUNX1-mutated patients at doses ≥11 mg | [1] | ||
| CK1α Inhibition | MLL-AF9 murine AML model (in vivo) | shRNA knockdown significantly increased survival | [4] |
| (using shRNA) |
Experimental Protocols
BTX-A51 In Vitro IC50 Determination in Primary AML Blasts[1]
-
Cell Source: CD34 positive primary AML blasts with RUNX1 mutations.
-
Culture System: Co-culture with HUVEC_AD52 cells.
-
Treatment: Cells were treated with varying concentrations of BTX-A51.
-
Assay: The half-maximal inhibitory concentration (IC50) was determined based on the expansion of CD34+ leukemic blasts.
CK1α Knockdown in MLL-AF9 Murine AML Model[3]
-
Cell Line: Primary mouse MLL-AF9 leukemia cells.
-
Method: Lentiviral vectors co-expressing specific shRNAs against Csnk1a1 and Green Fluorescent Protein (GFP) were used to transduce the AML cells.
-
In Vitro Analysis: Apoptosis was assessed by Annexin V and Hoechst 33342 staining. Cell cycle analysis was also performed.
-
In Vivo Analysis: Transduced leukemia cells were transplanted into wild-type recipient mice, and survival was monitored.
Experimental Workflow: In Vivo Efficacy of CK1α Inhibition in AML
Discussion and Comparison
The primary distinction between BTX-A51 and a selective CK1α inhibitor like this compound lies in their target profiles and, consequently, their mechanisms of action.
BTX-A51's multi-kinase inhibition offers the potential for a more potent and broader anti-leukemic effect by simultaneously activating p53 and shutting down critical oncogenic transcription. This dual action may be particularly effective in overcoming resistance mechanisms that rely on the upregulation of survival proteins like MCL1. The clinical data for BTX-A51, especially the encouraging response rates in the difficult-to-treat RUNX1-mutated AML population, underscore the promise of this approach.
A selective CK1α inhibitor , on the other hand, would provide a more targeted therapy. The key advantage of such an approach could be a more favorable safety profile with fewer off-target effects compared to a multi-kinase inhibitor. The preclinical data on CK1α knockdown and inhibition with D4476 strongly support the rationale for targeting this kinase in AML.[4] The p53-dependent mechanism suggests that patients with wild-type TP53 would be the most likely to respond.
BTX-A51 represents a promising therapeutic agent for AML, with a well-defined multi-kinase inhibition mechanism and demonstrated clinical activity. While a direct comparison with this compound is not possible due to the limited availability of data for the latter, the broader strategy of selective CK1α inhibition remains a compelling and validated approach for AML therapy. Future research, including head-to-head preclinical studies and the potential clinical development of selective CK1α inhibitors, will be crucial to fully elucidate the comparative efficacy and safety of these two strategies in the treatment of AML. Researchers should consider the genetic background of their AML models, particularly the TP53 and RUNX1 status, when evaluating the potential of these inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Csnk1-IN-1 Efficacy: A Comparative Guide to shRNA-Mediated CSNK1A1 Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using short hairpin RNA (shRNA) to knock down Casein Kinase 1 Alpha 1 (CSNK1A1) as a method to validate the on-target effects of the small molecule inhibitor, Csnk1-IN-1. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the involved signaling pathways and experimental workflows.
Unveiling the Role of CSNK1A1 in Cellular Signaling
Casein Kinase 1 Alpha 1 (CSNK1A1) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including Wnt signaling, p53 regulation, and cell cycle progression.[1][2][3][4] Its dysregulation has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[5] Small molecule inhibitors like this compound are designed to specifically block the kinase activity of CSNK1A1. However, to ensure that the observed cellular effects of such inhibitors are indeed due to the inhibition of CSNK1A1 and not off-target effects, it is essential to validate these findings using a genetic approach, such as shRNA-mediated gene knockdown.
Comparing Genetic and Pharmacological Inhibition of CSNK1A1
Genetic knockdown of a target protein using shRNA provides a powerful tool to mimic the effects of a specific inhibitor. If the phenotypic outcomes of shRNA-mediated CSNK1A1 depletion align with those observed upon treatment with this compound, it provides strong evidence that the inhibitor is acting on its intended target.
Quantitative Data Summary: shRNA Knockdown vs. Small Molecule Inhibition
The following tables summarize key findings from a study comparing the effects of shRNA-mediated knockdown of Csnk1a1 with the small molecule inhibitor D4476 in a mouse model of AML.[1] This data serves as a benchmark for what to expect when validating a CSNK1A1 inhibitor.
Table 1: Efficacy of Csnk1a1 shRNA in Depleting Leukemia Cells In Vivo [1]
| shRNA Construct | Knockdown Efficiency (mRNA) | Fold Depletion of Leukemia Cells (2 weeks) |
| Csnk1a1-sh1 | >60% | ~15-fold |
| Csnk1a1-sh2 | >60% | ~25-fold |
| Csnk1a1-sh3 | >60% | ~40-fold |
| Control-sh | N/A | 1-fold (baseline) |
Table 2: Effect of Csnk1a1 Knockdown and Inhibitor Treatment on Leukemia Cell Viability [2]
| Treatment | Cell Type | Effect |
| Csnk1a1 shRNA | Leukemia Cells | Decreased viability, increased apoptosis |
| D4476 | Wild-type Leukemia Cells | Decreased viability |
| D4476 | Csnk1a1 Knockdown Leukemia Cells | Increased sensitivity to D4476 (lower concentration required for cell killing) |
| Csnk1a1 Overexpression + D4476 | Leukemia Cells | Decreased sensitivity to D4476 |
These results demonstrate that both genetic knockdown of Csnk1a1 and its pharmacological inhibition lead to a significant reduction in leukemia cell survival.[1][2] Crucially, the sensitization of Csnk1a1 knockdown cells to the inhibitor strongly supports the on-target activity of the compound.[1]
Experimental Protocols
Protocol 1: shRNA-Mediated Knockdown of CSNK1A1 using Lentiviral Particles
This protocol is adapted from a commercially available WB-Validated CSNK1A1 Lentiviral shRNA Knockdown Kit and provides a general workflow for transducing mammalian cells.[6][7]
Materials:
-
HeLa cells (or other target cell line)
-
DMEM containing 10% FBS and 1% penicillin/streptomycin
-
CSNK1A1 shRNA lentiviral particles
-
Non-target control shRNA lentiviral particles
-
Polybrene
-
Puromycin
Procedure:
-
Seed 0.5 million HeLa cells in a 35 mm tissue culture dish in 2 mL of growth medium. Cells should be 50-60% confluent the next day.
-
24 hours after seeding, pre-warm the shRNA lentiviral medium to 37°C.
-
Remove 1 mL of the growth medium from the dish.
-
Gently mix the lentiviral solution and add 1 mL to the well.
-
Add polybrene to a final concentration of 5 µg/mL and gently swirl the dish.
-
48 hours post-transduction, add another 1 mL of the lentiviral medium to the dish.
-
Add additional polybrene to maintain a final concentration of 5 µg/mL.
-
72 hours post-transduction, trypsinize the cells and culture them in a 60 mm dish.
-
Add puromycin to a final concentration of 4 µg/mL for selection.
-
Monitor the cells and replace the medium with fresh puromycin-containing medium as needed.
-
Once selection is complete, expand the stable knockdown cell line for further experiments.
-
Validate knockdown efficiency by Western Blot and RT-qPCR.
Protocol 2: Treatment of Cells with this compound
This protocol provides a general guideline for treating cells with this compound. The optimal concentration and treatment time should be determined empirically for each cell line and experimental setup.
Materials:
-
This compound (IC50 = 21 µM for CSNK1A1 kinase)[8]
-
DMSO (for stock solution)
-
Target cells in culture
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal dose for your experiment.
-
Cell Treatment:
-
Seed cells at the desired density in multi-well plates.
-
Allow cells to adhere and grow overnight.
-
Remove the existing medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis: Following treatment, perform the desired assays to assess the effects of the inhibitor (e.g., cell viability assays, Western blot for downstream targets, cell cycle analysis).
Visualizing the Molecular Landscape
Signaling Pathways
CSNK1A1 is a key regulator of multiple signaling pathways. Below are diagrams illustrating its role in the Wnt/β-catenin and p53 pathways.
Caption: Role of CSNK1A1 in the Wnt/β-catenin signaling pathway.
Caption: Regulation of the p53 pathway by CSNK1A1.
Experimental Workflow
The following diagram outlines the logical flow for validating the on-target effects of this compound using shRNA-mediated knockdown of CSNK1A1.
Caption: Experimental workflow for validating this compound effects.
Conclusion
The validation of a small molecule inhibitor's on-target effects is a critical step in drug development. By comparing the phenotypic consequences of shRNA-mediated knockdown of CSNK1A1 with those of this compound treatment, researchers can gain a high degree of confidence in the inhibitor's specificity. The experimental data and protocols provided in this guide offer a robust framework for conducting such validation studies, ultimately strengthening the rationale for the therapeutic potential of targeting CSNK1A1.
References
- 1. Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of casein kinase 1A1 in the biology and targeted therapy of del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genuinbiotech.com [genuinbiotech.com]
- 7. genuinbiotech.com [genuinbiotech.com]
- 8. medchemexpress.com [medchemexpress.com]
Csnk1-IN-1: A Sharpshooter in a World of Shotguns - A Specificity Comparison with Pan-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, protein kinases are the master regulators, and their dysfunction is a hallmark of numerous diseases, including cancer. Kinase inhibitors have emerged as a powerful class of therapeutics. However, a critical challenge lies in achieving selectivity. While some inhibitors, known as pan-kinase inhibitors, act as shotguns, hitting a wide array of kinases, others are designed to be sharpshooters with high specificity for a single target. This guide provides a detailed comparison of the specificity of Csnk1-IN-1, a selective inhibitor of Casein Kinase 1 (CSNK1), with that of pan-kinase inhibitors, exemplified by the well-characterized compound staurosporine.
Data Presentation: Quantitative Comparison of Inhibitor Specificity
The following table summarizes the inhibitory activity of this compound against select kinases and compares it with the broad-spectrum activity of staurosporine. This data highlights the significant difference in their specificity profiles.
| Kinase Target | This compound IC50 (µM)[1] | Staurosporine KINOMEscan™ (% Control at 1 µM) |
| CSNK1A1 (CK1α) | 21 | 1 |
| CSNK1D (CK1δ) | 29.7 | 0.5 |
| EGFR | >20 | 0.1 |
| ABL1 | Not Available | 0.1 |
| AKT1 | Not Available | 1.1 |
| AURKA | Not Available | 0.1 |
| CDK2 | Not Available | 0.1 |
| FLT3 | Not Available | 0.1 |
| JAK2 | Not Available | 0.6 |
| MET | Not Available | 0.1 |
| SRC | Not Available | 0.2 |
| VEGFR2 (KDR) | Not Available | 0.1 |
Note: IC50 values for this compound are from in vitro kinase assays. KINOMEscan™ data for staurosporine represents the percentage of the kinase remaining bound to an immobilized ligand in the presence of the inhibitor; a lower percentage indicates stronger binding/inhibition. Data for a wider panel of kinases for this compound is not publicly available.
Experimental Protocols: Assessing Kinase Inhibitor Specificity
The specificity of kinase inhibitors is typically determined using in vitro biochemical assays that measure the inhibitor's ability to block the activity or binding of a kinase to its substrate or a labeled ligand. A widely used method is the LanthaScreen™ Eu Kinase Binding Assay .
LanthaScreen™ Eu Kinase Binding Assay Protocol
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive ligand (tracer) from the kinase active site by a test inhibitor. A europium (Eu)-labeled antibody that binds to the kinase serves as the FRET donor, and the tracer is labeled with an Alexa Fluor™ 647 acceptor. When the tracer is bound to the kinase, excitation of the Eu donor results in FRET to the acceptor, producing a high TR-FRET signal. An inhibitor that binds to the ATP-binding site will compete with the tracer, leading to a decrease in the TR-FRET signal.
Materials:
-
Kinase of interest (e.g., CSNK1 isoforms)
-
LanthaScreen™ Eu-labeled anti-tag antibody (specific to the tag on the kinase)
-
Kinase-specific Alexa Fluor™ 647 tracer
-
Test inhibitor (e.g., this compound) and control inhibitor (e.g., staurosporine)
-
Kinase buffer
-
384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor and control inhibitor in the appropriate buffer.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled antibody in kinase buffer.
-
Tracer Preparation: Prepare a solution of the kinase-specific tracer in kinase buffer.
-
Assay Assembly:
-
Add 5 µL of the diluted inhibitor or control to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
Mandatory Visualization
Specificity Profile Comparison
Caption: A diagram illustrating the difference in specificity between this compound and a typical pan-kinase inhibitor.
CSNK1 in the Wnt/β-catenin Signaling Pathway
Caption: The role of CSNK1 in the Wnt/β-catenin signaling pathway and the point of intervention for this compound.[2][3][4]
Conclusion
The available data clearly demonstrates that this compound is a selective inhibitor, primarily targeting CSNK1 isoforms with significantly less activity against other kinases like EGFR.[1] In stark contrast, pan-kinase inhibitors such as staurosporine exhibit broad activity across the kinome, inhibiting a multitude of kinases with high potency. This promiscuity can lead to significant off-target effects, making them useful as tool compounds for initial discovery but challenging for therapeutic development.
The high specificity of this compound makes it a valuable tool for dissecting the specific roles of CSNK1 in cellular processes, such as the Wnt/β-catenin signaling pathway, and a more promising starting point for the development of targeted therapies with potentially fewer side effects. Further comprehensive kinome-wide profiling of this compound would provide a more complete picture of its selectivity and solidify its position as a specific and potent chemical probe for the CSNK1 family of kinases.
References
Validating Csnk1-IN-1 On-Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the on-target engagement of Csnk1-IN-1, a known inhibitor of Casein Kinase 1 (CK1), within a cellular context. We present a comparative analysis of this compound with other notable CK1 inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to this compound and the Casein Kinase 1 Family
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are critical regulators of numerous cellular processes, including Wnt and Hedgehog signaling pathways, circadian rhythms, and cell proliferation.[1][2] Dysregulation of CK1 activity is implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention.[1] The CK1 family consists of several isoforms, with CSNK1A1 (CK1α), CSNK1D (CK1δ), and CSNK1E (CK1ε) being among the most studied.
This compound is a chemical probe that has been identified as an inhibitor of CSNK1A1.[3] Validating that such a compound effectively engages its intended target within the complex environment of a living cell is a crucial step in drug discovery and development. This guide outlines modern techniques to quantify this engagement and compares the profile of this compound with other well-characterized CK1 inhibitors.
Comparison of this compound with Alternative CK1 Inhibitors
| Inhibitor | Target(s) | In Vitro IC50 | Cellular EC50/IC50 | Key Features |
| This compound | CSNK1A1, CSNK1D | CSNK1A1: 21 µM, 1.5 nM (high ATP); CSNK1D: 29.7 µM[3] | Data not available | Inhibits CSNK1A1 and CSNK1D.[3] |
| PF-670462 | CK1ε, CK1δ | CK1ε: 7.7 nM; CK1δ: 14 nM[4] | PER protein nuclear translocation EC50: 290 nM | Potent and selective inhibitor of CK1ε and CK1δ; alters circadian rhythms. |
| D4476 | CK1, ALK5 | CK1 (S. pombe): 200 nM; CK1δ: 300 nM; ALK5: 500 nM[5][6] | Data not available | A selective inhibitor of CK1 and TGF-β type-I receptor (ALK5).[6] Suppresses phosphorylation of FOXO1a.[7] |
| BTX-A51 | CK1α, CDK7, CDK9 | Nanomolar efficacy in AML models[8] | Data not available | First-in-class oral small molecule inhibitor; induces apoptosis by activating p53.[9] Currently in clinical trials.[10] |
Key Experimental Protocols for On-Target Validation
Validating the interaction of a small molecule inhibitor with its target protein inside a cell can be achieved through various robust methodologies. Below are detailed protocols for three widely used assays: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Intracellular Kinase Assay, and Western Blotting for downstream target modulation.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding in a cellular environment.[11][12]
Experimental Workflow:
CETSA Experimental Workflow
Detailed Protocol:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, wash and resuspend the cells in a suitable buffer (e.g., PBS). Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble proteins from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble CSNK1A1 at each temperature point by Western blotting using a specific antibody against CSNK1A1.
-
Data Analysis: Quantify the band intensities from the Western blot. A positive target engagement will result in a shift of the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control, indicating stabilization of CSNK1A1.[13][14]
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[15][16]
Signaling Pathway Diagram:
References
- 1. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casein kinase 1 and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF 670462, casein kinase 1epsilon (CK1epsilon) and CK1delta inhibitor (CAS 950912-80-8) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. D 4476 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 7. D4476, a cell-permeant inhibitor of CK1, suppresses the site-specific phosphorylation and nuclear exclusion of FOXO1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edgewood Oncology Announces Positive Efficacy Data From Investigator-Sponsored Study of BTX-A51 in Preclinical Models of Liposarcoma - BioSpace [biospace.com]
- 9. Phase I first-in-human dose escalation study of the oral casein kinase 1α and cyclin dependent kinase 7/9 inhibitor BTX A51 in advanced MDS and AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Edgewood Oncology Begins Phase 2a BTX-A51 Dosing in Genetically-Defined Breast Cancer [synapse.patsnap.com]
- 11. CETSA [cetsa.org]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. NanoBRET® TE Intracellular Kinase Assays [promega.com]
A Comparative Analysis of Casein Kinase 1 (CK1) Inhibitors: Csnk1-IN-1 and PF-670462
This guide provides a detailed comparative analysis of two widely used small molecule inhibitors of Casein Kinase 1 (CK1), Csnk1-IN-1 and PF-670462. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective biochemical properties, selectivity, and functional effects, supported by available experimental data.
Introduction to this compound and PF-670462
The Casein Kinase 1 (CK1) family comprises a group of highly conserved serine/threonine kinases that are pivotal in a multitude of cellular processes. These include, but are not limited to, Wnt signaling, circadian rhythms, DNA repair, and cell cycle progression. The family consists of several isoforms (α, δ, ε, γ1, γ2, γ3), each with distinct and sometimes opposing roles in cellular pathways.
This compound is recognized primarily as an inhibitor of Casein Kinase 1 alpha (CSNK1A1 or CK1α). CK1α is a key negative regulator of the Wnt/β-catenin signaling pathway, where it primes β-catenin for degradation.
PF-670462 is a potent inhibitor of the delta (CK1δ) and epsilon (CK1ε) isoforms of Casein Kinase 1. These isoforms are known to be positive regulators of the Wnt signaling pathway and are integral components of the molecular machinery that governs circadian rhythms.
Quantitative Performance Analysis
The following tables summarize the key quantitative data for this compound and PF-670462, focusing on their potency against various CK1 isoforms.
Table 1: Inhibitory Potency (IC50) of this compound and PF-670462 against CK1 Isoforms
| Compound | Target Isoform | IC50 Value |
| This compound | CSNK1A1 (CK1α) | 21 µM[1] |
| CSNK1D (CK1δ) | 29.7 µM[1] | |
| PF-670462 | CK1δ | 13 nM[2], 14 nM[3] |
| CK1ε | 7.7 nM[3], 80 nM[4], 90 nM[2] |
Note: IC50 values for PF-670462 against CK1ε show some variability across different reports.
Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity across the kinome. While potent against its primary targets, off-target effects can lead to unforeseen biological consequences.
This compound: Currently, there is limited publicly available data from broad kinome-wide screening for this compound. Its activity against other kinases is not well-characterized in the literature.
PF-670462: Initial reports suggested high selectivity for PF-670462. However, subsequent comprehensive kinase profiling has revealed a more complex picture. At a concentration of 10 µM, PF-670462 was found to inhibit 44 different kinases by more than 90%. Notably, it also potently inhibits p38 and EGFR. This lack of high selectivity at elevated concentrations is an important consideration for its use in cellular and in vivo studies.
Signaling Pathway Context: Wnt/β-catenin
The differential targeting of CK1 isoforms by this compound and PF-670462 has opposing effects on the canonical Wnt/β-catenin signaling pathway. CK1α acts as a tumor suppressor by promoting the degradation of β-catenin, while CK1δ and CK1ε are considered oncogenic in this context as they promote β-catenin stabilization.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below is a generalized protocol for an in vitro kinase assay to determine inhibitor IC50 values, which can be adapted for both this compound and PF-670462.
In Vitro Kinase Assay for IC50 Determination (Radiometric Filter Binding Assay)
This protocol outlines the measurement of kinase activity by quantifying the incorporation of radiolabeled phosphate ([γ-32P]ATP) into a substrate.
1. Reagents and Materials:
-
Recombinant human CK1 isoform (e.g., CK1α, CK1δ, or CK1ε)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
Substrate (e.g., α-casein or a specific peptide substrate)
-
[γ-32P]ATP
-
Unlabeled ATP
-
Test inhibitors (this compound, PF-670462) dissolved in DMSO
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and vials
2. Procedure:
-
Prepare a serial dilution of the inhibitors in DMSO. A typical starting concentration might be 100 µM, with 10-fold dilutions.
-
Prepare the reaction mixture in the kinase buffer. The final concentrations of the components should be optimized, but a typical setup per reaction would be:
-
Recombinant kinase (e.g., 5-10 ng)
-
Substrate (e.g., 0.2 mg/mL α-casein)
-
Inhibitor at various concentrations (final DMSO concentration should be kept constant, e.g., 1%)
-
-
Pre-incubate the kinase, substrate, and inhibitor for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP to ensure accurate IC50 determination.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the wash buffer (e.g., 3-4 times for 5-10 minutes each) to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone and let the paper dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Summary and Conclusion
This compound and PF-670462 are valuable research tools for dissecting the roles of different Casein Kinase 1 isoforms. Their distinct isoform specificity makes them suitable for different research questions.
-
This compound is a moderately potent inhibitor of CK1α , making it a useful tool for studying the consequences of inhibiting this specific isoform, particularly in the context of Wnt signaling where CK1α acts as a negative regulator. Further characterization of its kinome-wide selectivity is needed.
-
PF-670462 is a highly potent inhibitor of CK1δ and CK1ε . It has been instrumental in elucidating the role of these isoforms in the circadian clock. However, researchers should be cautious of its off-target effects at higher concentrations, which include the inhibition of kinases like p38 and EGFR.
The choice between these two inhibitors should be guided by the specific CK1 isoform of interest and the biological context of the study. It is recommended to use these inhibitors at the lowest effective concentration to minimize off-target effects and to validate findings with complementary approaches such as genetic knockdown or knockout where possible.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. PF 670462 | Casein Kinase 1 Inhibitors: R&D Systems [rndsystems.com]
- 4. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Csnk1-IN-1: A Comparative Guide to its Cross-Reactivity with CK1 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor Csnk1-IN-1, also identified as PUN51207, and its cross-reactivity with various isoforms of Casein Kinase 1 (CK1). The following sections present quantitative data on its inhibitory activity, a detailed experimental protocol for assessing kinase inhibition, and diagrams of key signaling pathways regulated by the targeted CK1 isoforms.
Data Presentation: Inhibitory Activity of this compound (PUN51207)
| Kinase Target | IC50 (nM) | Comments |
| CK1δ | 15 | High potency against the delta isoform. |
| CK1ε | 16 | High potency against the epsilon isoform. |
| p38α MAPK | 73 | Identified off-target. |
| CK1α | Data not available | - |
| CK1γ1 | Data not available | - |
| CK1γ2 | Data not available | - |
| CK1γ3 | Data not available | - |
Experimental Protocols: In Vitro Kinase Inhibition Assay
The following is a representative protocol for determining the in vitro kinase inhibitory activity of a compound like this compound, based on standard methodologies in the field.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of CK1 isoforms.
Materials:
-
Recombinant human CK1 isoforms (α, δ, ε, γ1, γ2, γ3)
-
This compound (PUN51207)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a synthetic peptide derived from a known CK1 substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³³P]ATP
-
Phosphocellulose paper
-
Scintillation counter
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, the specific CK1 isoform, and the substrate peptide.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated radiolabel in the substrate peptide using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways regulated by CK1δ and CK1ε, as well as a typical experimental workflow for kinase inhibitor profiling.
Head-to-Head Comparison: BTX-A51 (as a proxy for Csnk1-IN-1) vs. Lenalidomide in Hematological Malignancies
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of BTX-A51, a first-in-class inhibitor of Casein Kinase 1α (CK1α) and Cyclin-Dependent Kinases 7 and 9 (CDK7/9), and Lenalidomide, an immunomodulatory agent with a distinct mechanism of action involving the modulation of the E3 ubiquitin ligase cereblon (CRBN). Due to the absence of publicly available information on a specific molecule designated "Csnk1-IN-1," this guide utilizes BTX-A51 as a well-characterized, clinically evaluated CSNK1A1 inhibitor to facilitate a meaningful comparison against the established therapeutic, lenalidomide. This comparison focuses on their respective mechanisms of action, preclinical and clinical data in hematological malignancies, and the experimental protocols used to generate this data.
Mechanism of Action
The two compounds exert their anti-cancer effects through fundamentally different mechanisms. BTX-A51 is a direct kinase inhibitor, while lenalidomide acts as a molecular glue to induce the degradation of specific target proteins.
BTX-A51 is an oral small molecule that directly inhibits the kinase activity of CK1α, CDK7, and CDK9.[1][2][3] This multi-targeted approach leads to the activation of the p53 tumor suppressor pathway and the suppression of transcriptional programs essential for cancer cell survival.[4][5] Inhibition of CK1α prevents the phosphorylation of MDM2, a negative regulator of p53, leading to p53 stabilization and activation.[2] The concurrent inhibition of CDK7 and CDK9 disrupts the transcription of key oncogenes such as MYC and the anti-apoptotic protein MCL1.[1][3]
Lenalidomide is an immunomodulatory drug that binds to the cereblon (CRBN) E3 ubiquitin ligase complex.[6] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."[6] In hematological malignancies, key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α).[6][7] The degradation of IKZF1 and IKZF3 is crucial for the anti-myeloma and immunomodulatory effects of lenalidomide, while the degradation of CK1α is particularly important for its activity in myelodysplastic syndrome (MDS) with a 5q deletion.[7][8][9]
References
- 1. BTX A51 Produces Early Signal in Relapsed AML and MDS | Blood Cancers Today [bloodcancerstoday.com]
- 2. Phase I First-in-Human Dose Escalation Study of the oral Casein Kinase 1α and Cyclin Dependent Kinase 7/9 inhibitor BTX-A51 in advanced MDS and AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Pipeline — Edgewood Oncology [edgewoodoncology.com]
- 5. biotheryx.com [biotheryx.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of Csnk1-IN-1 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Casein Kinase 1 (CK1) presents a promising avenue in oncology. Csnk1-IN-1, a specific inhibitor of the CK1α isoform, is a valuable tool for preclinical research. To maximize its therapeutic potential, it is crucial to identify synergistic combinations with other anticancer agents. This guide provides a comparative overview of the synergistic effects observed with CK1 inhibitors, using data from preclinical studies on compounds with similar mechanisms of action. This analysis aims to inform the rational design of combination therapies involving this compound.
Synergistic Effects of CK1 Inhibition with Other Anticancer Agents
While specific quantitative data on the synergistic effects of this compound are not yet widely published, preclinical studies on other CK1 inhibitors, such as the multi-kinase inhibitor BTX-A51 (targeting CK1α, CDK7, and CDK9), offer valuable insights into potential synergistic combinations.
BTX-A51 in Hematological Malignancies and Solid Tumors
Preclinical data have indicated that BTX-A51 exhibits synergistic activity when combined with standard-of-care agents in various cancer models.
Table 1: Preclinical Synergistic Combinations with the CK1α-Inhibiting Agent BTX-A51
| Combination Agent | Cancer Type | Observed Synergistic Effect |
| Azacitidine | Acute Myeloid Leukemia (AML) | Enhanced anti-leukemic activity in human leukemia cells and animal models.[1] |
| Venetoclax | Acute Myeloid Leukemia (AML) | Synergistically promotes cancer cell death in human leukemia cells and animal models.[1] |
| CDK9 Inhibitors | Liposarcoma | Enhanced cytotoxic effects and profound apoptosis in liposarcoma cell lines.[2][3][4] |
Mechanisms of Synergy
The synergistic effects of CK1 inhibitors can be attributed to their role in critical cellular signaling pathways. CK1α is a key regulator of pathways such as Wnt/β-catenin, and its inhibition can sensitize cancer cells to agents that target other nodes in these or parallel pathways.[5]
For instance, the synergy observed with BTX-A51 in liposarcoma is linked to the combined inhibition of CK1α and the transcriptional regulators CDK7 and CDK9. This multi-targeted approach leads to a more potent induction of apoptosis than what is achieved with single-agent therapy.[2][3][4]
Experimental Protocols for Evaluating Synergy
The following are detailed methodologies for key experiments used to assess the synergistic effects of drug combinations in preclinical cancer models.
In Vitro Synergy Assessment: Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effects of this compound alone and in combination with other drugs on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the combination drug(s) in culture medium.
-
Treatment: Treat the cells with this compound and the other drug(s) individually and in combination at various concentrations. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vitro Synergy Assessment: Clonogenic Survival Assay
Objective: To assess the long-term effect of drug combinations on the reproductive integrity of cancer cells.
Protocol:
-
Cell Seeding: Seed a low number of cells in 6-well plates to allow for individual colony formation.
-
Treatment: After cell adherence, treat the cells with this compound and the combination drug(s) at various concentrations for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the plating efficiency of the untreated control. Analyze the data for synergistic interactions using appropriate models.
In Vivo Synergy Assessment: Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in combination with other drugs in a tumor-bearing animal model.
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination drug alone, and this compound + combination drug).
-
Treatment Administration: Administer the drugs according to a predetermined schedule and route of administration.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Analyze the data for synergy using statistical methods appropriate for in vivo studies.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the logical flow of experiments is crucial for understanding the rationale behind combination therapies.
Caption: Wnt pathway and CK1α inhibition.
Caption: Experimental workflow for synergy evaluation.
References
- 1. UMBRALISIB IN COMBINATION WITH IBRUTINIB IN PATIENTS WITH RELAPSED OR REFRACTORY CHRONIC LYMPHOCYTIC LEUKAEMIA OR MANTLE CELL LYMPHOMA: A MULTICENTRE PHASE 1–1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Csnk1-IN-1: A Reference Standard for the Next Generation of Casein Kinase 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Casein Kinase 1 (CK1) isoforms are pivotal regulators of numerous cellular processes, and their dysregulation is implicated in a range of diseases, including cancer and neurodegenerative disorders. Csnk1-IN-1 has emerged as a valuable reference compound in the quest for novel and more potent CK1 inhibitors. This guide provides an objective comparison of this compound with other notable CK1 inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
Performance Comparison of CK1 Inhibitors
The inhibitory activity of this compound and a selection of other novel inhibitors against various CK1 isoforms and other kinases is summarized below. This data, primarily presented as half-maximal inhibitory concentrations (IC50), offers a quantitative measure of their potency and selectivity.
| Inhibitor | Target(s) | IC50 (nM) | Other Kinases Inhibited (IC50 in nM) |
| This compound | CSNK1A1 (CK1α) | 21,000 | EGFR (>20) |
| CSNK1D (CK1δ) | 29,700 | ||
| CSNK1A1 (high ATP) | 1.5 | ||
| PF-670462 | CK1ε | 90 | |
| CK1δ | 13 | ||
| SR-3029 | CK1δ | 44 | |
| CK1ε | 260 | ||
| D4476 | CK1 (from S. pombe) | 200 | ALK5 (500) |
| CK1δ | 300 | ||
| IC261 | CK1 | 16,000 | Cdk5 (4,500,000) |
| PF-4800567 | CK1ε | 32 | CK1δ (711) |
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
In Vitro Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant CK1 enzyme (e.g., CK1α, CK1δ, CK1ε)
-
Substrate (e.g., α-casein)
-
ATP
-
Test inhibitors (e.g., this compound, novel compounds)
-
Assay Buffer (40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
384-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 1 µL of each inhibitor dilution.
-
Add 2 µL of a solution containing the CK1 enzyme in assay buffer.
-
Add 2 µL of a solution containing the substrate and ATP in assay buffer to initiate the reaction.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors and incubate for a desired period (e.g., 48-72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex biological processes and experimental setups, the following diagrams were generated using Graphviz (DOT language).
Caption: Wnt Signaling Pathway and the Roles of CK1 Isoforms.
Kinome Profiling of Csnk1-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a comparative analysis of the kinome profile of Csnk1-IN-1 against other known Casein Kinase 1 (CSNK1) inhibitors, supported by available experimental data. While comprehensive kinome-wide data for this compound is not publicly available, this guide leverages existing data to draw comparisons and highlight the importance of thorough kinome scanning.
Data Presentation: Inhibitor Selectivity at a Glance
The following tables summarize the available quantitative data for this compound and a selection of alternative CSNK1 inhibitors. This data allows for a direct comparison of their potency and selectivity against various kinases.
Table 1: Potency of CSNK1 Inhibitors against Primary Targets
| Inhibitor | Target | IC50 / Ki | Assay Conditions |
| This compound | CSNK1A1 | 21 µM (IC50) | Not specified |
| CSNK1D | 29.7 µM (IC50) | Not specified | |
| CSNK1A1 | 1.5 nM (IC50) | High ATP | |
| PF-670462 | CK1ε | 7.7 nM (IC50) | Not specified |
| CK1δ | 14 nM (IC50) | Not specified | |
| SR-3029 | CK1δ | 44 nM (IC50) / 97 nM (Ki) | ATP competitive |
| CK1ε | 260 nM (IC50) / 97 nM (Ki) | ATP competitive | |
| D4476 | CK1δ | 0.3 µM (IC50) | In vitro |
| ALK5 | 0.5 µM (IC50) | In vitro | |
| IC261 | CK1δ | 1 µM (IC50) | ATP-competitive |
| CK1ε | 1 µM (IC50) | ATP-competitive | |
| CK1α1 | 16 µM (IC50) | ATP-competitive |
Table 2: Off-Target Kinase Inhibition Profile from KINOMEscan™ Assay (% Control at 10 µM)
Lower % Control indicates stronger binding/inhibition.
| Kinase | This compound | PF-670462[1] | SR-3029[1] |
| CSNK1D (CK1δ) | Data not available | <10% | <10% |
| CSNK1E (CK1ε) | Data not available | <10% | <10% |
| FLT3 | Data not available | <10% | <10% |
| JNK1 | Data not available | <10% | >10% |
| JNK2 | Data not available | <10% | >10% |
| JNK3 | Data not available | <10% | >10% |
| p38α | Data not available | <10% | >10% |
| p38β | Data not available | <10% | >10% |
| p38δ | Data not available | <10% | >10% |
| p38γ | Data not available | <10% | >10% |
| EGFR | >20 nM (IC50)[2] | <10% | >10% |
| Number of kinases with <10% control | Data not available | 44 | 6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used for kinome profiling and inhibitor characterization.
KINOMEscan™ Assay (DiscoverX)
This is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to displace a proprietary, active-site directed ligand from the kinase active site. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Preparation: Kinases are produced as fusions with a DNA tag. A test compound is prepared at the desired screening concentration (e.g., 10 µM).
-
Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated to allow them to reach binding equilibrium.
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR. The results are typically reported as "percent of control" (% Control), where a lower percentage indicates a stronger interaction between the test compound and the kinase.[1][3][4][5]
Biochemical Kinase Assay (e.g., ADP-Glo™)
These assays directly measure the enzymatic activity of a kinase and the inhibitory effect of a compound.
-
Assay Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.
-
Reaction Setup: The kinase, its specific substrate, ATP, and the test inhibitor at various concentrations are incubated in a kinase buffer.
-
ADP Detection: After the kinase reaction, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP.
-
Signal Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal, which is proportional to the initial kinase activity.
-
Data Analysis: The luminescent signal is measured, and IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
NanoBRET™ Target Engagement Assay
This is a cell-based assay that measures compound binding to a specific kinase target within intact cells.
-
Assay Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.
-
Cell Preparation: Cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Competitive Binding: The transfected cells are treated with the fluorescent tracer and varying concentrations of the test compound. If the test compound binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.
-
Signal Detection: The BRET signal is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The change in the BRET ratio is used to determine the intracellular affinity (IC50) of the test compound for the target kinase.
Signaling Pathway Context
Casein Kinase 1 is a crucial regulator in multiple signaling pathways implicated in both normal physiology and disease. Understanding these pathways provides context for the biological consequences of CSNK1 inhibition.
Caption: Canonical Wnt/β-catenin signaling pathway.
In the "off" state, a destruction complex containing Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for proteasomal degradation. In the "on" state, Wnt ligand binding to its receptors Frizzled and LRP5/6 leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.
Caption: Hedgehog signaling pathway.
In the absence of the Hedgehog ligand, the PTCH1 receptor inhibits SMO, leading to the phosphorylation of GLI transcription factors by a complex including PKA, GSK3β, and CK1. This results in the processing of GLI into a repressor form. Upon Hedgehog binding to PTCH1, SMO is activated, leading to the inhibition of GLI processing and the accumulation of the active form of GLI, which then translocates to the nucleus to activate target gene expression.
Conclusion
The kinome profiling of this compound remains an area requiring further public data for a comprehensive comparative analysis. However, by examining the available data alongside more extensively characterized inhibitors like PF-670462 and SR-3029, we can appreciate the spectrum of selectivity among CSNK1 inhibitors. PF-670462 serves as an example of a potent but non-selective inhibitor, while SR-3029 demonstrates high selectivity for the CK1δ/ε isoforms. The limited data for this compound suggests activity against CSNK1A1 and CSNK1D, but its broader kinome interactions are unknown. For researchers utilizing this compound, it is crucial to consider potential off-target effects and to perform further validation experiments to ensure that the observed biological outcomes are indeed due to the inhibition of the intended CSNK1 isoforms. This guide underscores the necessity of comprehensive kinome profiling in the characterization of kinase inhibitors for robust and reproducible scientific research.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. promega.com [promega.com]
- 3. Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors | bioRxiv [biorxiv.org]
- 4. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypic Standoff: A Comparative Guide to Csnk1-IN-1 and Genetic Knockout of CSNK1A1
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockout of a target protein is paramount for robust experimental design and interpretation. This guide provides an objective comparison of the phenotypic consequences of using the small molecule inhibitor Csnk1-IN-1 versus genetic knockout of its target, Casein Kinase 1 alpha 1 (CSNK1A1), a critical regulator of numerous cellular processes.
This analysis synthesizes experimental data to illuminate the similarities and distinctions in their effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways. Detailed experimental protocols for the cited methodologies are provided to support the replication and further investigation of these findings.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative phenotypic effects observed upon treatment with CSNK1A1 inhibitors and genetic knockout of CSNK1A1. While direct comparative data for this compound is limited, data for the well-characterized CSNK1A1 inhibitor D4476 is presented as a proxy for pharmacological inhibition.
Table 1: Effects on Cell Viability and Apoptosis
| Parameter | Pharmacological Inhibition (this compound / D4476) | Genetic Knockout (shRNA/CRISPR) | Key Findings & Citations |
| Cell Viability | Dose-dependent decrease in viability of various cancer cell lines.[1] | Haploinsufficiency can provide a competitive advantage to hematopoietic stem cells, while homozygous deletion leads to cell failure.[1] | Pharmacological inhibition generally leads to a direct cytotoxic effect, whereas the outcome of genetic knockout is highly dependent on the degree of gene inactivation and cell type. |
| IC50/EC50 | This compound IC50: 21 µM for CSNK1A1. | Not Applicable | The potency of small molecule inhibitors can be precisely quantified. |
| Apoptosis | Induction of apoptosis, often in a p53-dependent manner.[2][3] | Homozygous deletion induces significant apoptosis, while haploinsufficiency does not.[1] | Both approaches can trigger apoptosis, but the threshold for induction appears to be higher with genetic manipulation. |
Table 2: Impact on Cell Cycle Progression
| Parameter | Pharmacological Inhibition (D4476) | Genetic Knockout (shRNA/CRISPR) | Key Findings & Citations |
| Cell Cycle Arrest | G0/G1 arrest and prolonged G2/M phase in multiple myeloma cells.[3] | Haploinsufficiency leads to exit from quiescence (G0) and increased entry into the cell cycle (S/G2/M) in hematopoietic stem cells.[3] | The effects on the cell cycle can be opposing, with pharmacological inhibition often leading to arrest, while partial genetic loss can promote proliferation in certain contexts. |
| p53 Status Influence | Efficacy is often dependent on a functional p53 pathway.[2] | Homozygous deletion leads to p53 accumulation.[1] | The interplay with the p53 pathway is a critical determinant of the cellular response to CSNK1A1 loss of function. |
Table 3: Modulation of Key Signaling Pathways
| Signaling Pathway | Pharmacological Inhibition | Genetic Knockout | Key Findings & Citations |
| Wnt/β-catenin | Inhibition of CK1α activity leads to stabilization and nuclear accumulation of β-catenin.[4] | Knockout of CSNK1A1 results in hyperactivation of Wnt signaling due to decreased β-catenin phosphorylation and subsequent accumulation.[3][5] | Both approaches lead to the activation of the Wnt/β-catenin pathway, a key downstream consequence of CSNK1A1 loss of function. |
| p53 Signaling | Can lead to the activation of p53.[2] | Homozygous deletion causes p53 accumulation.[1] | CSNK1A1 loss of function, through either method, can trigger a p53-mediated stress response. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
CSNK1A1 Knockdown using Lentiviral shRNA
This protocol describes the transduction of cells with lentiviral particles carrying shRNA targeting CSNK1A1.
Materials:
-
Lentiviral particles containing shRNA targeting CSNK1A1 (and non-targeting control)
-
Target cells (e.g., hematopoietic stem cells, cancer cell lines)
-
Complete cell culture medium
-
Polybrene or other transduction enhancement reagent
-
96-well tissue culture plates
-
Puromycin (for selection)
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction:
-
Thaw lentiviral particles on ice.
-
Prepare transduction medium by adding the desired amount of lentiviral particles and polybrene (final concentration typically 4-8 µg/mL) to the complete cell culture medium. The multiplicity of infection (MOI) should be optimized for each cell line.
-
Remove the existing medium from the cells and replace it with the transduction medium.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO2.
-
Medium Change: After incubation, replace the transduction medium with fresh complete culture medium.
-
Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Expansion and Analysis: Expand the puromycin-resistant cells and validate the knockdown of CSNK1A1 protein expression by Western blot analysis.
CRISPR/Cas9-Mediated Knockout of CSNK1A1
This protocol outlines the generation of CSNK1A1 knockout cell lines using the CRISPR/Cas9 system.
Materials:
-
Cas9 nuclease expression vector
-
gRNA expression vector targeting a critical exon of CSNK1A1
-
Lipofectamine or other transfection reagent
-
Target cells (e.g., cancer cell lines)
-
Single-cell cloning plates (96-well)
-
Genomic DNA extraction kit
-
PCR reagents for genotyping
-
Sanger sequencing reagents
Procedure:
-
gRNA Design: Design and clone a gRNA sequence targeting an early exon of the CSNK1A1 gene into a suitable expression vector.
-
Transfection: Co-transfect the Cas9 and gRNA expression vectors into the target cells using a suitable transfection reagent according to the manufacturer's protocol.
-
Single-Cell Cloning: 48-72 hours post-transfection, perform single-cell sorting or limiting dilution to isolate individual cell clones into 96-well plates.
-
Clonal Expansion: Expand the single-cell clones.
-
Genotyping:
-
Extract genomic DNA from each expanded clone.
-
Perform PCR amplification of the genomic region targeted by the gRNA.
-
Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Validation: Confirm the absence of CSNK1A1 protein expression in the identified knockout clones by Western blot analysis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound or control vehicle
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound or control vehicle, or CSNK1A1 knockout and control cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound or control vehicle, or CSNK1A1 knockout and control cells
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Fix for at least 30 minutes on ice.
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as CSNK1A1, β-catenin, and p53.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CSNK1A1, anti-β-catenin, anti-p53, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Wnt/β-catenin signaling pathway with points of intervention.
Caption: Simplified p53 signaling pathway and its activation.
Caption: Experimental workflow for comparing pharmacological and genetic approaches.
References
- 1. Role of casein kinase 1A1 in the biology and targeted therapy of del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Casein Kinase 1 (CK1) in Hematological Cancers [mdpi.com]
- 5. Splice variants of CK1α and CK1α-like: Comparative analysis of subcellular localization, kinase activity, and function in the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of CSNK1A1 Inhibition: A Comparative Review of Clinical Trial Data
For Immediate Release
A Comprehensive Analysis of CSNK1A1 Inhibitors in Clinical Development Reveals Promising Avenues for Hematologic Malignancies and Solid Tumors.
This guide offers a detailed comparison of the clinical and preclinical data for inhibitors of Casein Kinase 1 Alpha (CSNK1A1), a critical regulator of multiple oncogenic signaling pathways. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the latest findings to support ongoing and future research in this burgeoning field of oncology.
CSNK1A1 is a serine/threonine kinase that plays a pivotal role in several cellular processes, including the Wnt/β-catenin and p53 signaling pathways, which are frequently dysregulated in cancer.[1] Its inhibition has emerged as a promising therapeutic strategy, particularly in hematologic malignancies like Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), with growing interest in its potential for solid tumors.
The Clinical Landscape: BTX-A51 at the Forefront
To date, the most prominent CSNK1A1 inhibitor in clinical development is BTX-A51, a novel, oral, dual inhibitor of CK1α and Cyclin-Dependent Kinases 7 and 9 (CDK7/9).[2] A first-in-human Phase 1 trial (NCT04243785) has provided initial safety and efficacy data in patients with relapsed or refractory AML and high-risk MDS.[2][3]
Table 1: Summary of Phase 1 Clinical Trial Data for BTX-A51 (NCT04243785)
| Parameter | Data | Citations |
| Enrollment | 31 patients (28 AML, 3 high-risk MDS) | |
| Patient Population | Relapsed/Refractory AML or High-Risk MDS | [2][4] |
| Median Age | 75 years | [4] |
| Prior Therapies | 97% received prior venetoclax and hypomethylating agents | [4] |
| Key Efficacy Endpoint | Complete Remission with incomplete count recovery (CRi) | |
| Overall Response Rate (CR/CRi) | 10% (3/31) | |
| Response in RUNX1-mutated AML (doses ≥11mg) | 30% | |
| Median Duration of Response | ~1.5 - 1.9 months | |
| Recommended Phase 2 Dose (RP2D) | 21 mg, 3 days/week, 4-week cycle |
Table 2: Key Safety and Tolerability Data for BTX-A51 (Phase 1)
| Adverse Event Profile | Citations |
| Most Common Any-Grade TEAEs | Nausea (67%), Emesis (63%), Hypokalemia (53%), Diarrhea (40%) |
| Most Common Grade ≥3 TEAEs | Febrile Neutropenia (33%), Anemia (33%), Thrombocytopenia (23%) |
| Dose-Limiting Toxicities (DLTs) | Grade 3 hepatic failure (at 42 mg), Grade 3 alkaline phosphatase elevation (at 21 mg) |
| Treatment-Related Deaths | None reported |
Lenalidomide: An Indirect Approach to CSNK1A1 Targeting in MDS
While not a direct inhibitor, the immunomodulatory drug lenalidomide has a well-established mechanism in del(5q) MDS that involves the degradation of CSNK1A1.[5] This provides strong clinical validation for targeting CSNK1A1 in this patient population.
Table 3: Efficacy of Lenalidomide in del(5q) Myelodysplastic Syndromes
| Clinical Trial | Patient Population | Key Efficacy Endpoint & Rate | Citations |
| MDS-003 (Phase 2) | Transfusion-dependent, low/intermediate-risk del(5q) MDS | Transfusion Independence: 67% | [6] |
| MDS-004 (Phase 3) | Transfusion-dependent, low/intermediate-1-risk del(5q) MDS | Transfusion Independence (≥26 weeks) with 10mg dose: 56.1% | [7] |
| GFM Phase 2 | Higher-risk (Int-2/High) del(5q) MDS | Hematologic Response: 27% (67% in isolated del(5q)) | [8] |
Preclinical CSNK1A1 Inhibitors on the Horizon
Several potent and selective CSNK1A1 inhibitors are in preclinical development, showing promise in a variety of cancer models.
Table 4: Overview of Preclinical CSNK1A1 Inhibitors
| Inhibitor | Mechanism | Preclinical Indications | Key Findings | Citations |
| D4476 | Selective CSNK1 inhibitor | AML, Glioblastoma (GBM) | Selectively kills leukemic stem cells over normal hematopoietic stem cells; enhances radiotherapy sensitivity in GBM. | [9][10] |
| BAY-888 | ATP-competitive CSNK1A1 inhibitor | Solid tumors (colorectal, gastric, urothelial), DLBCL | Orally bioavailable with in vivo efficacy in FAM83-high solid tumor models. | [11][12] |
| BAY-204 | ATP-competitive CSNK1A1 inhibitor | Solid tumors | Potent and selective inhibitor with a similar profile to BAY-888. | [11] |
Experimental Protocols and Methodologies
BTX-A51 Phase 1 Trial (NCT04243785) Experimental Workflow
The first-in-human trial of BTX-A51 was an open-label, multi-center study with a dose-escalation and dose-expansion design.[3]
The primary objective of the dose-escalation phase was to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[3] This was followed by a dose-expansion phase to further evaluate safety and preliminary efficacy.[4] A third part of the study is designed to assess BTX-A51 in combination with azacitidine.[4]
Signaling Pathways and Mechanism of Action
CSNK1A1 is a key regulator in both the Wnt/β-catenin and p53 signaling pathways. Its inhibition can restore tumor suppressor functions and disrupt oncogenic signaling.
Canonical Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, CSNK1A1 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[1] Inhibition of CSNK1A1 can lead to the accumulation of β-catenin, a mechanism that can have context-dependent anti-tumor or pro-tumorigenic effects.[13]
p53 Activation Pathway via CSNK1A1 Inhibition
CSNK1A1 can promote the degradation of the tumor suppressor p53.[14] Inhibition of CSNK1A1 leads to p53 stabilization and activation, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[9][14] This mechanism is crucial for the anti-leukemic effects observed with CSNK1A1 inhibition.[9]
Conclusion and Future Directions
The clinical data for BTX-A51, though preliminary, provides a strong rationale for the continued development of CSNK1A1 inhibitors, particularly for hematologic malignancies. The enrichment of responses in AML patients with RUNX1 mutations suggests a potential biomarker-driven strategy. For solid tumors, preclinical data indicates that patient selection based on biomarkers like FAM83 expression could be key to clinical success.[11] The established efficacy of lenalidomide in del(5q) MDS further underscores the therapeutic value of targeting CSNK1A1. Future research should focus on combination strategies and the identification of patient populations most likely to benefit from this targeted approach.
References
- 1. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioTheryX Presented Trial in Progress at ASH: A Phase I Trial of BTX-A51 in Patients with AML or High-Risk MDS | Blood Cancer United [bloodcancerunited.org]
- 3. researchgate.net [researchgate.net]
- 4. mdsf.sparkcures.com [mdsf.sparkcures.com]
- 5. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. A randomized phase 3 study of lenalidomide versus placebo in RBC transfusion-dependent patients with Low-/Intermediate-1-risk myelodysplastic syndromes with del5q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Csnk1a1 inhibition modulates the inflammatory secretome and enhances response to radiotherapy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Role of casein kinase 1A1 in the biology and targeted therapy of del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Csnk1-IN-1: A Procedural Guide
Handling and Storage of Csnk1-IN-1
Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel. Below is a summary of the recommended storage conditions.
| Parameter | Condition | Duration |
| Solid Form | 4°C, sealed storage, away from moisture and light | - |
| In Solvent | -80°C, sealed storage, away from moisture and light | 6 months |
| -20°C, sealed storage, away from moisture and light | 1 month[1][2] |
General Disposal Procedures for Kinase Inhibitors like this compound
The following step-by-step procedure is based on established guidelines for the disposal of chemical waste.[3][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and regulatory requirements.
1. Waste Identification and Segregation:
-
Characterize the Waste: this compound, as a bioactive small molecule, should be treated as hazardous chemical waste. Any materials contaminated with this compound, such as personal protective equipment (PPE), pipette tips, and empty containers, must also be disposed of as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other types of waste, such as biological or radioactive waste, unless explicitly permitted by your institution's EHS guidelines.
2. Containerization:
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and chemically compatible container. For liquid waste, use a container with a secure, screw-top lid.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date accumulation started.
3. On-site Accumulation and Storage:
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary container, such as a tray or bin, to contain any potential spills.
4. Disposal Request and Pickup:
-
Contact EHS: Once the waste container is full or has reached the designated accumulation time limit (e.g., 90 days), contact your institution's EHS office to arrange for pickup.[3]
-
Documentation: Complete any necessary waste disposal forms or online requests as required by your institution.
5. Prohibited Disposal Methods:
-
Sink Disposal: Do not dispose of this compound down the sink.[5]
-
Regular Trash: Do not dispose of this compound or contaminated materials in the regular trash.
-
Incineration in Open Containers: Burning of chemical waste in open containers is not a safe or acceptable disposal method.[6]
Experimental Protocol: Decontamination of Glassware
For reusable glassware contaminated with this compound, a triple rinse procedure should be followed.
-
Initial Rinse: Rinse the glassware with a suitable solvent in which this compound is soluble (e.g., DMSO, followed by ethanol or methanol). Collect this initial rinse as hazardous waste.
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate as hazardous waste.
-
Third Rinse: A final rinse with solvent can be performed, with the rinsate also collected as hazardous waste.[4]
-
Final Cleaning: After the solvent rinses, the glassware can be washed with detergent and water.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these general guidelines and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. a.storyblok.com [a.storyblok.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. services.gov.krd [services.gov.krd]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
